Product packaging for N,N-Diethylacetoacetamide(Cat. No.:CAS No. 2235-46-3)

N,N-Diethylacetoacetamide

Cat. No.: B146574
CAS No.: 2235-46-3
M. Wt: 157.21 g/mol
InChI Key: NTMXFHGYWJIAAE-UHFFFAOYSA-N
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Description

N,N-Diethylacetoacetamide, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B146574 N,N-Diethylacetoacetamide CAS No. 2235-46-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-3-oxobutanamide
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InChI

InChI=1S/C8H15NO2/c1-4-9(5-2)8(11)6-7(3)10/h4-6H2,1-3H3
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InChI Key

NTMXFHGYWJIAAE-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C(=O)CC(=O)C
Source PubChem
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Molecular Formula

C8H15NO2
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DSSTOX Substance ID

DTXSID8052695
Record name N,N-diethyl-3-oxobutyramide
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Molecular Weight

157.21 g/mol
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Physical Description

Liquid; [HSDB] Yellow or brown liquid; [Alfa Aesar MSDS]
Record name Acetoacetamide, N,N-diethyl-
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Boiling Point

DECOMPOSES
Record name ACETOACETAMIDE, N,N-DIETHYL-
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Flash Point

121 °C, 250 °F.
Record name Acetoacetamide, N,N-diethyl-
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Solubility

SOLUBLE IN WATER
Record name ACETOACETAMIDE, N,N-DIETHYL-
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Density

0.995 @ 20 °C/20 °C
Record name ACETOACETAMIDE, N,N-DIETHYL-
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Color/Form

LIQUID

CAS No.

2235-46-3
Record name Diethylacetoacetamide
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Record name Acetoacetamide, N,N-diethyl-
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Record name Butanamide, N,N-diethyl-3-oxo-
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Record name N,N-diethyl-3-oxobutyramide
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Record name N,N-DIETHYLACETOACETAMIDE
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Record name ACETOACETAMIDE, N,N-DIETHYL-
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Melting Point

FREEZING POINT: -70 °C
Record name ACETOACETAMIDE, N,N-DIETHYL-
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Foundational & Exploratory

An In-depth Technical Guide to N,N-Diethylacetoacetamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of N,N-Diethylacetoacetamide. The information is presented in a clear and concise format, with quantitative data summarized in tables for easy reference and comparison. Detailed experimental protocols for key analytical techniques are also provided.

Chemical Identity and Structure

This compound, also known as N,N-diethyl-3-oxobutanamide, is a valuable intermediate in the synthesis of various organic compounds, including insecticides and pigments.[1] Its chemical identity is well-defined by its IUPAC name, CAS number, and various structural identifiers.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name N,N-diethyl-3-oxobutanamide
CAS Number 2235-46-3
Molecular Formula C8H15NO2
Linear Formula CH3COCH2CON(C2H5)2
SMILES CCN(CC)C(=O)CC(=O)C
InChI 1S/C8H15NO2/c1-4-9(5-2)8(11)6-7(3)10/h4-6H2,1-3H3
InChIKey NTMXFHGYWJIAAE-UHFFFAOYSA-N

The structural arrangement of this compound, featuring a β-keto amide functional group, is central to its chemical reactivity and utility in organic synthesis.

Caption: Key identifiers and physical properties of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 157.21 g/mol [1]
Appearance Colorless to light yellow liquid
Melting Point < -70 °C
Boiling Point 213-218 °C at 760 mmHg
Density Approximately 0.99 g/mL at 20 °C
Solubility Soluble in water
Flash Point 94 °C (closed cup)
Refractive Index ~1.472 at 20 °C

Synthesis and Purification

Synthesis via Reaction of Diketene with Diethylamine

A primary method for the synthesis of this compound involves the reaction of diketene with diethylamine.[1] This reaction is typically carried out in a suitable solvent.

Experimental Protocol: Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product diketene Diketene reaction Reaction in Toluene diketene->reaction diethylamine Diethylamine diethylamine->reaction removal Solvent Removal (in vacuo) reaction->removal purification Fractional Distillation (Reduced Pressure) removal->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Methodology:

  • In a well-ventilated fume hood, dissolve diethylamine in a suitable solvent such as toluene.

  • Cool the solution in an ice bath.

  • Slowly add diketene dropwise to the cooled solution while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period.

  • The solvent is then removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by fractional distillation under reduced pressure.

Purification by Fractional Distillation

Purification of the crude this compound is effectively achieved by fractional distillation under reduced pressure.[2][3] This method is suitable for separating the desired product from unreacted starting materials and any high-boiling impurities.

Experimental Protocol: Purification by Fractional Distillation

Apparatus:

  • A round-bottom flask equipped with a magnetic stir bar.

  • A fractional distillation column (e.g., Vigreux column).

  • A distillation head with a thermometer.

  • A condenser.

  • A receiving flask.

  • A vacuum source and a pressure gauge.

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Charge the crude this compound into the round-bottom flask.

  • Begin stirring and gradually apply vacuum to the system.

  • Gently heat the flask using a heating mantle.

  • Collect the fraction that distills at the appropriate boiling point for this compound under the recorded pressure. The boiling point will be significantly lower than the atmospheric boiling point.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[4]

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 500 MHz).[4]

  • Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range.

  • For ¹³C NMR, a proton-decoupled sequence is typically used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

  • As this compound is a liquid, the spectrum can be conveniently recorded using the Attenuated Total Reflectance (ATR) technique.[5]

  • Place a drop of the neat liquid sample directly onto the ATR crystal.[6]

Data Acquisition:

  • Record the IR spectrum over a typical range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the clean ATR crystal before running the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry

Methodology:

  • The mass spectrum of this compound can be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).[7]

  • Inject a dilute solution of the compound in a volatile solvent into the GC.

  • The GC column separates the compound from any impurities before it enters the mass spectrometer.

  • Electron ionization (EI) is a common method for generating the mass spectrum.

Reactivity and Stability

The reactivity of this compound is primarily dictated by the presence of the β-keto amide functionality.

  • Acidity of the α-protons: The methylene protons (CH₂) located between the two carbonyl groups are acidic and can be deprotonated by a suitable base to form a stable enolate. This enolate is a key intermediate in various carbon-carbon bond-forming reactions.

  • Nucleophilic Acyl Substitution: The amide carbonyl group can undergo nucleophilic acyl substitution, although it is generally less reactive than the corresponding ester or acid chloride.

  • Reactions with Electrophiles and Nucleophiles: The enolate is a soft nucleophile and will react with a variety of soft electrophiles. The carbonyl carbons are electrophilic centers and can be attacked by nucleophiles.

  • Thermal Stability: this compound is relatively stable at room temperature but may decompose at elevated temperatures. It is advisable to store it in a cool, dry place.

This technical guide provides a solid foundation for researchers and professionals working with this compound. For more specific applications and advanced synthetic methodologies, consulting the primary scientific literature is recommended.

References

An In-depth Technical Guide to the Characterization of N,N-Diethylacetoacetamide (CAS: 2235-46-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of N,N-Diethylacetoacetamide (CAS No. 2235-46-3). This document is intended for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound, also known as 3-oxobutanoic acid diethylamide or acetoacetic acid diethylamide, is a β-keto amide with the molecular formula C₈H₁₅NO₂.[1][2] It is a versatile intermediate in organic synthesis, notably in the manufacturing of agrochemicals and pharmaceuticals.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 2235-46-3[3][4]
Molecular Formula C₈H₁₅NO₂[1][2]
Molecular Weight 157.21 g/mol [3][4]
Appearance Colorless to dark yellow, clear liquid[5]
Odor Odorless[5]
Density 0.994 g/mL at 20 °C[4][5]
Melting Point -73 °C[4]
Boiling Point 76 °C at 0.1 mbar[5]
Flash Point 94 °C (closed cup)[4][5]
Refractive Index (n20/D) 1.471[4]
Water Solubility 10 g/L at 26 °C[5]
pH 5-7 (10 g/L aqueous solution at 20°C)[4]

Synthesis of this compound

The industrial synthesis of this compound is commonly achieved through the reaction of diketene with diethylamine.[3] This method provides a direct and efficient route to the desired β-keto amide.

G cluster_reactants Reactants cluster_process Process cluster_product Product Diketene Diketene (C₄H₄O₂) Reaction Acylation Reaction (Solvent, controlled temp.) Diketene->Reaction Diethylamine Diethylamine ((C₂H₅)₂NH) Diethylamine->Reaction Product This compound (C₈H₁₅NO₂) Reaction->Product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from Diketene

This protocol is a representative procedure based on the known reactivity of diketene with amines.

Materials:

  • Diketene (C₄H₄O₂)

  • Diethylamine ((C₂H₅)₂NH)

  • Anhydrous toluene (or other inert solvent)

  • Round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethylamine (1.0 equivalent) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add diketene (1.0 equivalent), dissolved in a small amount of anhydrous toluene, to the stirred diethylamine solution via the dropping funnel. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation to yield pure this compound as a clear, yellowish liquid.

Spectroscopic Characterization

The structure and purity of this compound are confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum exhibits characteristic signals corresponding to the ethyl groups and the acetoacetyl moiety. Due to keto-enol tautomerism, minor peaks corresponding to the enol form may be present, though the keto form is typically predominant.

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.40Quartet4HN-CH₂ -CH₃
~3.52Singlet2H-CO-CH₂ -CO- (Keto form)
~2.28Singlet3H-CO-CH₃ (Keto form)
~1.16Triplet6HN-CH₂-CH₃

Note: Data is based on typical values and data from ChemicalBook.[1] Precise chemical shifts and coupling constants may vary based on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides confirmation of the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Carbon Assignment
~201C =O (Ketone)
~168C =O (Amide)
~51-C H₂- (Aceto)
~41N-C H₂-CH₃
~30-C H₃ (Aceto)
~13N-CH₂-C H₃

Note: These are predicted chemical shifts based on standard functional group ranges. Actual experimental values may differ. A spectrum is noted as available on PubChem/SpectraBase.[3]

Infrared (IR) Spectroscopy

The IR spectrum shows strong absorption bands characteristic of the ketone and tertiary amide functional groups.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2970StrongC-H stretch (Aliphatic)
~1715StrongC=O stretch (Ketone)
~1640StrongC=O stretch (Tertiary Amide)
~1450MediumC-H bend (Methylene)
~1360MediumC-H bend (Methyl)

Note: Predicted values based on typical functional group absorption regions. A neat FTIR spectrum is available for reference on PubChem.[3]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern is consistent with the structure, often showing characteristic losses.

Table 5: Mass Spectrometry Data (GC-MS, Electron Ionization)

m/zInterpretation
157[M]⁺ (Molecular Ion)
114[M - CH₃CO]⁺
100[M - C₄H₇O]⁺ or [CON(C₂H₅)₂]⁺
86[M - CON(C₂H₅)₂]⁺
72[N(C₂H₅)₂]⁺
58[CH₂CON(C₂H₅)]⁺ fragment
43[CH₃CO]⁺ (Base Peak)

Note: Fragmentation data is based on typical amide and ketone fragmentation and publicly available data on PubChem.[3]

Analytical Protocols

Standard chromatographic methods can be employed to assess the purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-300 amu.

  • Sample Preparation: Dilute the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile (or methanol). For example, 60:40 Acetonitrile:Water. Due to the presence of keto-enol tautomerism, which can cause peak broadening, methods using mixed-mode columns or elevated temperatures may provide better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Column Temperature: 30-40 °C (to improve peak shape by accelerating tautomer interconversion).

  • Sample Preparation: Dilute the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

Applications in Drug Development and Agrochemicals

This compound is not typically used as an active pharmaceutical ingredient itself and has no known direct signaling pathways. Its primary value lies in its role as a key building block for more complex molecules.

  • Hantzsch Dihydropyridine Synthesis: As a β-dicarbonyl compound, it can be used in multicomponent reactions like the Hantzsch synthesis to produce dihydropyridines. These scaffolds are prominent in a class of drugs known as calcium channel blockers (e.g., nifedipine, amlodipine), which are used to treat hypertension and angina.

  • Agrochemical Synthesis: It is a documented precursor in the manufacture of the organophosphate insecticide, Phosphamidon.[3]

G cluster_starting Precursor cluster_synthesis Synthetic Pathways cluster_products Final Products DEAA This compound Hantzsch Hantzsch Synthesis (with Aldehyde, NH₃) DEAA->Hantzsch Phosphamidon_Synth Phosphamidon Synthesis (multi-step) DEAA->Phosphamidon_Synth DHP Dihydropyridine Scaffold (e.g., for Ca²⁺ Channel Blockers) Hantzsch->DHP Phosphamidon Phosphamidon (Insecticide) Phosphamidon_Synth->Phosphamidon

Caption: Role of this compound as a key intermediate.

Safety and Handling

This compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[5] However, standard laboratory safety precautions should always be observed.

  • Handling: Avoid contact with skin and eyes. Do not breathe mist or vapors. Use in a well-ventilated area.

  • Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

  • Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

    • Inhalation: Move person into fresh air.

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

Synthesis of N,N-Diethylacetoacetamide from diketene and diethylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of N,N-Diethylacetoacetamide from Diketene and Diethylamine

Introduction

This compound (DEAA) is a versatile chemical intermediate with applications in various fields, including the synthesis of pharmaceuticals, pigments, and insecticides like phosphamidon.[1] It also serves as a promoter for cobalt-accelerated cure systems in polymer chemistry.[2] The primary industrial synthesis route involves the acetoacetylation of diethylamine using diketene.[1] This reaction is a classic example of nucleophilic acyl substitution on a β-lactone ring.

This technical guide provides a comprehensive overview of the synthesis of this compound from diketene and diethylamine. It is intended for researchers, chemists, and professionals in drug development and chemical manufacturing. The document details the reaction mechanism, a generalized experimental protocol, and key physical and chemical data for the involved substances.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from diketene and diethylamine is a direct acetoacetylation reaction. Diketene, the dimer of ketene, acts as an efficient acetylating agent.[3] The reaction proceeds via a nucleophilic attack by the secondary amine (diethylamine) on the electrophilic carbonyl carbon of the diketene's β-lactone ring. This attack leads to the opening of the strained four-membered ring to form the final amide product.

The overall reaction is as follows:

(CH₂CO)₂ + HN(C₂H₅)₂ → CH₃COCH₂CON(C₂H₅)₂

The reaction is typically rapid and exothermic. Due to the high reactivity of diketene, especially its tendency to polymerize violently in the presence of bases like amines, careful control of the reaction conditions is critical for safety and to achieve a high yield of the desired product.[4]

reaction_mechanism cluster_reactants Reactants cluster_product Product cluster_process Mechanism diketene Diketene (4-Methylideneoxetan-2-one) step1 Nucleophilic Attack diketene->step1 diethylamine Diethylamine diethylamine->step1 product This compound step2 Ring Opening step1->step2 Intermediate Formation step2->product

Caption: Reaction pathway for this compound synthesis.

Physicochemical Data

Quantitative data for the reactants and the final product are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of Reactants

PropertyDiketeneDiethylamine
IUPAC Name 4-Methylideneoxetan-2-one[3]N-Ethylethanamine
CAS Number 674-82-8[3]109-89-7
Formula C₄H₄O₂[3]C₄H₁₁N
Molar Mass 84.07 g/mol [3]73.14 g/mol
Appearance Colorless liquid[3][4]Colorless liquid
Density 1.09 g/cm³[3]0.707 g/cm³
Boiling Point 127 °C[3]55.5 °C
Melting Point -7 °C[3]-50 °C
Flash Point 33 °C[3]-28 °C
Hazards Flammable, Toxic, Corrosive[3]Highly Flammable, Corrosive

Table 2: Physicochemical Properties of this compound

PropertyValue
IUPAC Name N,N-diethyl-3-oxobutanamide[1]
CAS Number 2235-46-3[1][5]
Formula C₈H₁₅NO₂[1]
Molar Mass 157.21 g/mol [1]
Appearance Liquid[5]
Density 0.994 g/mL at 20 °C[5]
Purity Typically ≥98.0%[5]
InChI Key NTMXFHGYWJIAAE-UHFFFAOYSA-N[5]
SMILES CCN(CC)C(=O)CC(C)=O[5]

Experimental Protocol

The following is a generalized experimental procedure for the synthesis of this compound. Researchers should perform a thorough risk assessment before proceeding. Due to the exothermic nature of the reaction and the hazardous properties of diketene, this synthesis must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer.

  • Inert atmosphere setup (e.g., Nitrogen or Argon).

  • Cooling bath (ice-water or other suitable medium).

  • Diketene (stabilized).

  • Diethylamine.

  • Anhydrous organic solvent (e.g., diethyl ether, toluene, or dichloromethane).

  • Rotary evaporator.

Procedure:

  • Reactor Setup: Assemble the three-neck flask in a cooling bath on a magnetic stirrer. Ensure all glassware is dry.

  • Reagent Preparation: Charge the flask with diethylamine (1.0 equivalent) and the anhydrous solvent. Begin stirring and cool the solution to 0-5 °C under an inert atmosphere.

  • Diketene Addition: Fill the dropping funnel with diketene (1.0 equivalent), optionally diluted with the same anhydrous solvent.

  • Reaction: Add the diketene solution dropwise to the stirred diethylamine solution over a period of 1-2 hours. Carefully monitor the internal temperature and maintain it below 10 °C throughout the addition to prevent runaway polymerization of diketene.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up:

    • The reaction mixture can be washed with a dilute aqueous acid (e.g., 5% HCl) to remove any unreacted diethylamine, followed by a wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude this compound can be further purified by vacuum distillation if necessary to achieve high purity.

  • Analysis: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.[6]

experimental_workflow Experimental Workflow start Start setup 1. Assemble Dry Reactor (3-Neck Flask, Stirrer, Dropping Funnel) start->setup charge 2. Charge Diethylamine & Solvent Cool to 0-5 °C setup->charge add 3. Add Diketene Dropwise (Maintain T < 10 °C) charge->add react 4. Stir at Room Temperature (1-2 hours) add->react workup 5. Aqueous Wash & Dry Organic Layer react->workup purify 6. Solvent Removal (Rotovap) Optional: Vacuum Distillation workup->purify analyze 7. Product Analysis (NMR, IR, MS) purify->analyze end_node End analyze->end_node

Caption: Generalized workflow for the synthesis of DEAA.

Safety and Handling

  • Diketene: is a toxic, corrosive, and flammable liquid.[3] It is a lachrymator and can cause severe irritation to the skin, eyes, and respiratory tract. It can polymerize violently, especially when initiated by heat, acids, or bases.[4] It should be handled with extreme caution in a well-ventilated fume hood.

  • Diethylamine: is a corrosive and highly flammable liquid. It can cause severe skin burns and eye damage. Vapors may form an explosive mixture with air.

A thorough risk assessment and adherence to strict safety protocols are mandatory when performing this synthesis.

Conclusion

The synthesis of this compound from diketene and diethylamine is an efficient and direct method for producing this valuable chemical intermediate. The reaction's success hinges on the careful control of temperature to manage its exothermic nature and mitigate the risk of diketene polymerization. The provided protocol offers a foundational procedure that can be optimized for scale and specific purity requirements. Given the hazardous nature of the reactants, stringent safety measures are paramount throughout the process.

References

Physical properties of N,N-Diethylacetoacetamide: boiling point and density

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of N,N-Diethylacetoacetamide, specifically its boiling point and density. The information is curated to meet the needs of researchers, scientists, and professionals in drug development, offering a concise yet in-depth look at these fundamental characteristics.

Core Physical Properties

This compound is a β-dicarbonyl compound utilized as an intermediate in the synthesis of various organic molecules, including insecticides and pharmaceuticals. A precise understanding of its physical properties is crucial for its application in chemical synthesis and process development.

Data Summary

The quantitative data for the boiling point and density of this compound are summarized in the table below. It is important to note the context for the boiling point measurements, as the compound exhibits thermal instability at atmospheric pressure.

Physical PropertyValueConditions
Boiling Point DecomposesAt atmospheric pressure
85-87 °CAt reduced pressure (1 mmHg)[1]
76 °CPressure not specified (lit.)[2][3]
Density 0.994 g/mLAt 20 °C (lit.)[2][3]
0.995 g/mLAt 20 °C/20 °C[4]

Boiling Point Analysis

There is a notable discrepancy in the reported boiling points of this compound in the literature. Several sources indicate a boiling point of approximately 76 °C, while others state that the compound decomposes at atmospheric pressure[4]. This decomposition is a critical factor for consideration during purification and handling.

To circumvent thermal decomposition, the boiling point is often determined under reduced pressure. A reported boiling point of 85-87 °C at 1 mmHg is indicative of this practice[1]. Distillation under vacuum is the recommended method for the purification of thermally sensitive compounds like this compound. The lower reported boiling point of 76 °C may be an outlier or a measurement taken at a different, unspecified reduced pressure[2][3]. For practical applications, it is safest to assume the compound will decompose if heated to its boiling point at atmospheric pressure.

Experimental Protocols

While specific, detailed experimental protocols for the determination of the physical properties of this compound are not extensively published, the following are general, widely accepted methodologies for these measurements.

Boiling Point Determination (Thiele Tube Method)

A common and effective method for determining the boiling point of a small sample of a liquid is the Thiele tube method. This technique relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

Procedure:

  • A small amount of the this compound sample is placed in the small test tube.

  • The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • This assembly is placed in the Thiele tube containing the heating fluid.

  • The side arm of the Thiele tube is gently heated, causing the fluid to circulate and heat the sample evenly.

  • As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.

For a thermally sensitive compound like this compound, this procedure would be performed under vacuum by connecting the Thiele tube apparatus to a vacuum source and a manometer to measure the reduced pressure.

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precisely known volume.

Apparatus:

  • Pycnometer (volumetric flask with a ground glass stopper containing a capillary tube)

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • The empty, clean, and dry pycnometer is accurately weighed on an analytical balance.

  • The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. This step is for calibration to determine the precise volume of the pycnometer at that temperature.

  • The pycnometer is then emptied, dried, and filled with the this compound sample at the same temperature.

  • The pycnometer filled with the sample is weighed.

  • The mass of the this compound sample is calculated by subtracting the mass of the empty pycnometer.

  • The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.

Logical Workflow for Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a chemical substance like this compound.

G cluster_0 Boiling Point Determination cluster_1 Density Determination a Sample Preparation b Apparatus Assembly (Thiele Tube) a->b c Heating and Observation b->c d Record Temperature at Liquid Re-entry c->d end End: Physical Properties Documented d->end e Weigh Empty Pycnometer f Weigh Pycnometer with Known Volume of Water e->f g Weigh Pycnometer with Sample e->g h Calculate Density (Mass/Volume) f->h g->h h->end start Start: Characterize This compound start->a start->e

References

An In-depth Technical Guide to the Solubility of N,N-Diethylacetoacetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Diethylacetoacetamide (DEAA). Due to the limited availability of specific quantitative solubility data in public literature, this guide combines known quantitative values with qualitative solubility predictions based on the compound's chemical structure and general solubility principles. Additionally, a detailed, generalized experimental protocol for determining solubility is provided to enable researchers to ascertain precise values for their specific solvent systems.

Introduction to this compound and its Solubility

This compound (CAS No. 2235-46-3) is a versatile organic compound with applications as an intermediate in the synthesis of insecticides and pigments. Its solubility profile is a critical parameter for its use in various chemical processes, including reaction chemistry, purification, and formulation development. As a polar aprotic solvent, its solubility is governed by the principle of "like dissolves like," indicating a higher affinity for solvents with similar polarity.

Quantitative and Qualitative Solubility Data

Quantitative Solubility Data

A single quantitative solubility value in water has been documented:

SolventChemical FormulaSolubilityTemperature (°C)
WaterH₂O10 g/L[1][2]26

Qualitative Solubility in Organic Solvents

Based on the polar nature of the amide and ketone functional groups in this compound, a qualitative solubility profile can be predicted. It is expected to be soluble in a range of polar and moderately polar organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolSoluble to MiscibleThe hydroxyl group of alcohols can act as a hydrogen bond donor to the carbonyl oxygen and amide nitrogen of DEAA.
Ketones Acetone, Methyl Ethyl KetoneSoluble to MiscibleSimilar polarities and the ability of the ketone solvent to accept hydrogen bonds favor solubility.
Esters Ethyl AcetateSolubleThe ester group has a similar polarity to the functional groups in DEAA.
Chlorinated Solvents Dichloromethane, ChloroformSolubleThese solvents are polar enough to dissolve DEAA.
Aromatic Hydrocarbons Toluene, BenzeneModerately SolubleWhile less polar, the aromatic ring can induce dipole interactions, leading to some degree of solubility.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderately SolubleEthers are less polar than DEAA, but some solubility is expected.
Aliphatic Hydrocarbons Hexane, HeptaneSparingly Soluble to InsolubleThe nonpolar nature of these solvents makes them poor solvents for the polar DEAA.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to MiscibleThese solvents have high polarity and are excellent solvents for polar compounds like DEAA.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials:

  • This compound (solute)

  • Selected Organic Solvent

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., GC, HPLC, or UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The exact amount of excess solute will depend on the expected solubility.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath or a shaker with temperature control. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solute to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter into a pre-weighed volumetric flask to remove any undissolved solute.

  • Gravimetric Analysis (for non-volatile solvents):

    • Record the weight of the volumetric flask with the filtered solution.

    • Carefully evaporate the solvent under reduced pressure or in a fume hood.

    • Once the solvent is completely removed, weigh the volumetric flask containing the dried solute.

    • The difference in weight gives the mass of the dissolved this compound. The mass of the solvent can be determined by subtracting the mass of the solute from the total mass of the solution.

  • Instrumental Analysis (for volatile solvents or higher accuracy):

    • Dilute the filtered solution to a known volume in a volumetric flask.

    • Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument (e.g., GC, HPLC).

  • Calculation of Solubility:

    • From Gravimetric Analysis: Solubility ( g/100 g solvent) = (mass of solute / mass of solvent) * 100

    • From Instrumental Analysis: Calculate the original concentration in the saturated solution, taking into account the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis cluster_4 Result A Add excess DEAA to solvent in vials B Seal vials A->B C Agitate at constant temperature (24-48h) B->C D Allow undissolved solute to settle C->D E Withdraw supernatant D->E F Filter supernatant E->F G Gravimetric Analysis or Instrumental Analysis F->G H Calculate Solubility G->H G cluster_0 This compound Properties cluster_1 Solvent Properties cluster_2 Solubility Outcome DEAA DEAA (Polar, Aprotic) Polar Polar Solvents (e.g., Alcohols, DMF) DEAA->Polar 'Like dissolves like' Nonpolar Nonpolar Solvents (e.g., Hexane) DEAA->Nonpolar Mismatched Polarity HighSol High Solubility Polar->HighSol LowSol Low Solubility Nonpolar->LowSol

References

Spectroscopic Profile of N,N-Diethylacetoacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the organic compound N,N-Diethylacetoacetamide (CAS No. 2235-46-3). The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols.

Core Spectroscopic Data

The following sections present the fundamental spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Assignment Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J) in Hz
CH₃ (ethyl)1.140, 1.186t6H7.1
CH₂ (ethyl)3.296, 3.397q4H7.1
CH₂ (acetyl)3.517s2H-
CH₃ (acetyl)2.281s3H-

Note: The two ethyl groups are diastereotopic, leading to distinct signals for the CH₂ and CH₃ protons.

¹³C NMR Data

Due to the limited availability of direct experimental ¹³C NMR data for this compound in the public domain, the following data for the closely related analogue, N,N-Dimethylacetoacetamide, is provided as a reference. The spectral patterns are expected to be similar, with predictable shifts for the ethyl versus methyl groups.

Assignment (for N,N-Dimethylacetoacetamide) Chemical Shift (ppm)
C=O (amide)169.4
C=O (ketone)204.8
CH₂51.5
N-CH₃35.6, 37.8
CO-CH₃30.2
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following are the characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹) Intensity Assignment
~2975StrongC-H stretch (alkane)
~1715StrongC=O stretch (ketone)
~1645StrongC=O stretch (amide)
~1450MediumC-H bend (alkane)
~1260MediumC-N stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The following table lists the major fragments observed in the electron ionization (EI) mass spectrum of this compound.[1]

m/z Relative Intensity (%) Plausible Fragment
15715.3[M]⁺ (Molecular Ion)
1426.2[M - CH₃]⁺
1147.6[M - C₃H₇]⁺
1004.3[M - C₄H₅O]⁺
863.1[C₅H₁₂NO]⁺
859.2[C₅H₁₁NO]⁺
7232.6[C₄H₁₀N]⁺
58100.0[C₃H₈N]⁺
4422.7[C₂H₆N]⁺
4338.3[C₂H₃O]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition

  • Sample Preparation: Approximately 10-20 mg of this compound is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • NMR Tube: The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra are recorded on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Spectral width: 20 ppm

  • Acquisition Parameters (¹³C NMR):

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Spectral width: 240 ppm

  • Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy

Attenuated Total Reflectance (ATR) - FTIR

  • Sample Application: A small drop of neat this compound is placed directly onto the crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A GC-MS system equipped with a capillary column (e.g., DB-5ms) and an electron ionization (EI) source is used.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min.

    • Carrier gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-400.

    • Source temperature: 230 °C.

  • Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the compound, and the corresponding mass spectrum is analyzed for the molecular ion and fragmentation pattern.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Preparation Sample Preparation (Dissolution/Dilution) Sample->Preparation NMR NMR (¹H, ¹³C) Preparation->NMR IR IR (FTIR-ATR) Preparation->IR MS MS (GC-MS) Preparation->MS Processing Data Processing (FT, Baseline Correction) NMR->Processing IR->Processing MS->Processing Interpretation Spectral Interpretation (Structure Elucidation) Processing->Interpretation

General workflow for the spectroscopic analysis of this compound.

Mass_Fragmentation M [C₈H₁₅NO₂]⁺˙ m/z = 157 F1 [C₇H₁₂NO₂]⁺ m/z = 142 M->F1 - •CH₃ F2 [C₅H₁₀NO]⁺ m/z = 100 M->F2 - C₃H₅O• F4 [C₂H₃O]⁺ m/z = 43 M->F4 - C₆H₁₂NO• F3 [C₄H₁₀N]⁺ m/z = 72 F2->F3 - CO F5 [C₃H₈N]⁺ m/z = 58 F3->F5 - CH₂

Plausible mass fragmentation pathway for this compound.

Structural assignments of ¹H NMR signals for this compound.

References

Keto-enol Tautomerism in N,N-Diethylacetoacetamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism in N,N-Diethylacetoacetamide, a β-ketoamide of interest in synthetic chemistry and drug development. Due to a lack of specific experimental data for this compound in the current literature, this guide leverages quantitative data from closely related N,N-dialkylacetoacetamides to elucidate the principles governing its tautomeric equilibrium. Detailed experimental and computational protocols are provided to enable the replication and further investigation of this phenomenon. Furthermore, this guide visualizes key concepts and workflows using Graphviz diagrams to facilitate a deeper understanding of the underlying principles. The insights contained herein are intended to support researchers and professionals in the rational design of novel therapeutics by leveraging the nuanced chemistry of the β-ketoamide tautomeric system.

Introduction to Keto-enol Tautomerism in β-Ketoamides

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (containing a ketone) and an enol form (containing an alcohol adjacent to a double bond). In β-dicarbonyl compounds, such as this compound, the enol form can be significantly stabilized through the formation of an intramolecular hydrogen bond and conjugation, creating a pseudo-aromatic six-membered ring.

The position of the keto-enol equilibrium is highly sensitive to a variety of factors, including:

  • Substituent Effects: The electronic nature of substituents on the β-dicarbonyl framework can influence the acidity of the α-protons and the stability of the respective tautomers.

  • Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds can dramatically shift the equilibrium. Nonpolar solvents tend to favor the enol form, where the intramolecular hydrogen bond is a dominant stabilizing factor. In contrast, polar protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the solute, often shifting the equilibrium towards the more polar keto form.[1][2]

  • Temperature: Changes in temperature can alter the equilibrium constant of the tautomerization process.

For β-ketoamides, the tautomeric landscape is further complicated by the potential for amide-imidol tautomerism. However, studies on related compounds have shown that the keto-enol equilibrium is the predominant tautomeric process.[1][3][4]

Quantitative Analysis of Tautomeric Equilibrium in Analogous N,N-Dialkylacetoacetamides

Table 1: Solvent Effects on the Percentage of Enol Tautomer for Analogous β-Ketoamides at 298 K [1][5]

β-KetoamideSolvent (CDCl₃)Solvent (DMSO-d₆)Solvent (CD₃OD)
N-methylacetoacetamide15.3%5.8%9.1%
N-ethylacetoacetamide18.2%7.1%10.5%
N-propylacetoacetamide19.5%7.9%11.2%
N-isopropylacetoacetamide25.4%10.2%13.8%
N-butylacetoacetamide20.1%8.1%11.5%
N-isobutylacetoacetamide21.7%8.8%12.1%
N-tert-butylacetoacetamide35.1%15.4%18.7%
N,N-dimethylacetoacetamide < 1% < 1% < 1%

Table 2: Temperature Effects on the Percentage of Enol Tautomer for Analogous β-Ketoamides in CDCl₃ [1][5]

β-Ketoamide298 K308 K318 K
N-methylacetoacetamide15.3%16.8%18.4%
N-ethylacetoacetamide18.2%19.9%21.7%
N-propylacetoacetamide19.5%21.3%23.2%
N-isopropylacetoacetamide25.4%27.5%29.8%
N-butylacetoacetamide20.1%22.0%24.0%
N-isobutylacetoacetamide21.7%23.7%25.8%
N-tert-butylacetoacetamide35.1%37.8%40.6%

Note: The data presented in these tables is for analogous compounds and should be used as a predictive guide for the behavior of this compound.

Experimental Protocols for Studying Keto-enol Tautomerism

The quantitative analysis of the keto-enol equilibrium of this compound can be achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful and direct method for quantifying the keto and enol forms in solution, as the proton signals for each tautomer are distinct and can be integrated.[6][7]

Detailed Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of high-purity this compound.

    • Dissolve the sample in a deuterated solvent of choice (e.g., CDCl₃ for a nonpolar environment, DMSO-d₆ for a polar aprotic environment, or CD₃OD for a polar protic environment) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.[6]

    • Add a small amount of a suitable internal standard (e.g., tetramethylsilane - TMS) if precise chemical shift referencing is required.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum at a constant, known temperature (e.g., 298 K) using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[8]

    • Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • Set the spectral width to encompass all relevant proton signals (typically 0-16 ppm).

    • Key signals to observe are:

      • Enol form: A sharp signal for the enolic proton (typically δ 12-16 ppm), a signal for the vinyl proton (δ 5-6 ppm).

      • Keto form: A signal for the methylene protons (α-protons) between the two carbonyls (typically δ 3-4 ppm).

  • Data Analysis:

    • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the distinct signals corresponding to the keto and enol forms. For example, integrate the methylene signal of the keto form and the vinyl proton signal of the enol form.[6]

    • Calculate the molar ratio of the two tautomers by dividing the integral value of each signal by the number of protons it represents.

    • The percentage of each tautomer and the equilibrium constant (Keq) can then be calculated.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis weigh Weigh N,N-Diethyl- acetoacetamide dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Keto and Enol Signals process->integrate calculate Calculate Tautomer Ratio and Keq integrate->calculate

Experimental Workflow for NMR Analysis of Keto-Enol Tautomerism.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study the keto-enol equilibrium. The keto and enol tautomers have different chromophores and thus exhibit distinct absorption maxima (λmax). The conjugated system in the enol form typically results in a bathochromic shift (longer wavelength) compared to the keto form.[7]

Experimental Protocol:

  • Sample Preparation: Prepare a series of solutions of this compound in the solvent of interest at a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the λmax corresponding to the keto and enol forms. This may require deconvolution of overlapping bands.

    • Using the Beer-Lambert law (A = εbc), and assuming the molar absorptivities (ε) for each tautomer are known or can be determined under conditions where one form predominates, the concentration of each tautomer can be calculated.

    • The equilibrium constant (Keq) is then determined from the ratio of the calculated concentrations.

Infrared (IR) Spectroscopy

IR spectroscopy can provide qualitative and, in some cases, quantitative information about the keto-enol equilibrium by identifying the characteristic vibrational frequencies of each tautomer.

Key Vibrational Bands:

  • Keto form: Strong C=O stretching bands around 1700-1730 cm⁻¹ (for the ketone) and 1630-1680 cm⁻¹ (for the amide).

  • Enol form: A broad O-H stretching band (due to intramolecular hydrogen bonding) around 2500-3200 cm⁻¹, a C=C stretching band around 1600-1650 cm⁻¹, and a C=O stretching band (amide) shifted to a lower frequency due to conjugation.

Computational Chemistry Protocols

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the keto-enol tautomerism of this compound.[9][10][11] These methods can provide insights into the relative stabilities of the tautomers, the geometry of the intramolecular hydrogen bond, and the influence of the solvent.

General Computational Workflow:

  • Structure Optimization:

    • Build the initial 3D structures of both the keto and enol tautomers of this compound.

    • Perform geometry optimizations for both tautomers in the gas phase and in various solvents using a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set). Solvation effects can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[9]

  • Frequency Calculations:

    • Perform vibrational frequency calculations on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies).

  • Energy Calculations:

    • Calculate the single-point energies of the optimized structures to determine their relative stabilities. The Gibbs free energy (G) is the most relevant thermodynamic parameter for predicting the equilibrium position.

  • Data Analysis:

    • Calculate the difference in Gibbs free energy (ΔG) between the two tautomers: ΔG = G_enol - G_keto.

    • The equilibrium constant (Keq) can then be calculated using the equation: Keq = exp(-ΔG/RT), where R is the gas constant and T is the temperature.

computational_workflow start Build Initial Structures (Keto and Enol) opt Geometry Optimization (Gas Phase & Solvents) start->opt freq Frequency Calculation opt->freq energy Single-Point Energy Calculation freq->energy analysis Calculate ΔG and Keq energy->analysis end Determine Tautomer Stabilities analysis->end

General Computational Workflow for Tautomerism Analysis.

Signaling Pathways and Logical Relationships

The tautomerization of this compound is a dynamic equilibrium process that can be influenced by external factors. The following diagram illustrates the logical relationship between the tautomers and the factors affecting their equilibrium.

tautomer_equilibrium cluster_factors Influencing Factors Keto Keto Tautomer Enol Enol Tautomer Keto->Enol Enolization Solvent Solvent Polarity Solvent->Keto Polar Protic Favors Keto Solvent->Enol Nonpolar Favors Enol Temp Temperature Temp->Enol Higher Temp Often Favors Enol Substituents Substituents Substituents->Keto Influence Stability

Factors Influencing Keto-Enol Equilibrium.

Conclusion

The keto-enol tautomerism of this compound is a crucial aspect of its chemical behavior, with significant implications for its reactivity and potential applications in drug development. While direct quantitative data for this specific compound is currently limited, analysis of analogous N,N-dialkylacetoacetamides provides a robust framework for predicting its tautomeric preferences. This technical guide has outlined the key principles governing this equilibrium, provided detailed experimental and computational protocols for its investigation, and visualized the core concepts. Further experimental work is warranted to precisely quantify the tautomeric ratio of this compound in various environments, which will undoubtedly contribute to a more complete understanding of this important class of molecules.

References

N,N-Diethylacetoacetamide: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N,N-Diethylacetoacetamide (DEAA), a β-dicarbonyl compound, has emerged as a critical and versatile precursor in a variety of organic syntheses. Its unique structural features, combining an amide and a ketone moiety, allow for a diverse range of chemical transformations, making it an invaluable building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. This technical guide provides a comprehensive overview of the core applications of this compound in organic synthesis, complete with detailed experimental protocols, quantitative data, and mechanistic insights.

Chemical and Physical Properties

This compound is a liquid at room temperature with the following key properties:

PropertyValue
CAS Number 2235-46-3
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Boiling Point 76 °C
Density 0.994 g/mL at 20 °C
Melting Point -73 °C

Core Synthetic Applications

This compound's reactivity is centered around its active methylene group and the two carbonyl functionalities, making it an ideal substrate for a range of classical and modern organic reactions.

Hantzsch Dihydropyridine Synthesis: A Gateway to Calcium Channel Blockers

The Hantzsch pyridine synthesis is a robust multi-component reaction for the preparation of dihydropyridines, a scaffold present in numerous cardiovascular drugs, including potent calcium channel blockers.[1][2] this compound can serve as the β-dicarbonyl component in this reaction, leading to the formation of highly substituted dihydropyridine and, subsequently, quinoline derivatives.

Reaction Workflow:

Hantzsch_Synthesis DEAA This compound Dihydropyridine 1,4-Dihydropyridine Derivative DEAA->Dihydropyridine Aldehyde Aldehyde (R-CHO) Aldehyde->Dihydropyridine Ammonia Ammonia (NH3) Ammonia->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Quinoline Hexahydroquinoline Derivative Oxidation->Quinoline

Caption: General workflow for the Hantzsch synthesis of quinoline derivatives.

Experimental Protocol: Synthesis of 2,6,6-trimethyl-3-diethylaminocarbonyl-4-aryl-5-oxo-1,4,5,6,7,8-hexahydroquinoline

This protocol is adapted from a similar synthesis of hexahydroquinoline derivatives.

  • Reaction Setup: In a round-bottomed flask, dissolve the aromatic aldehyde (10 mmol), this compound (10 mmol), 5,5-dimethyl-1,3-cyclohexanedione (10 mmol), and ammonium acetate (10 mmol) in ethanol (10 mL).

  • Reaction Conditions: Stir the reaction mixture at 80 °C (reflux) for 1.5 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography.[3]

  • Work-up and Purification: After completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates is collected by filtration and washed with a cold ethanol-diethyl ether mixture (1:4).[3] The crude product can be further purified by recrystallization from a suitable solvent like chloroform or methanol to yield the desired hexahydroquinoline derivative.[3]

Reactant/ProductRoleMolar RatioTypical Yield
Aromatic AldehydeElectrophile1-
This compoundβ-Dicarbonyl Component1>90% (in analogous reactions)[2]
5,5-dimethyl-1,3-cyclohexanedioneβ-Dicarbonyl Component1-
Ammonium AcetateNitrogen Source1-
Hexahydroquinoline DerivativeProduct--
Michael Addition: Carbon-Carbon Bond Formation

The Michael addition is a fundamental carbon-carbon bond-forming reaction where a nucleophile, such as the enolate of this compound, adds to an α,β-unsaturated carbonyl compound in a conjugate fashion.[4] This reaction is a key step in many multi-step syntheses, including the Hantzsch reaction.

Reaction Mechanism:

Michael_Addition DEAA_enolate DEAA Enolate (Michael Donor) Adduct Michael Adduct DEAA_enolate->Adduct Conjugate Addition Unsaturated_Ketone α,β-Unsaturated Ketone (Michael Acceptor) Unsaturated_Ketone->Adduct Protonation Protonation Adduct->Protonation

Caption: General mechanism of the Michael Addition.

Experimental Protocol: Michael Addition of this compound to an α,β-Unsaturated Ketone

This is a general protocol based on standard Michael addition procedures.

  • Enolate Formation: In a flask under an inert atmosphere, dissolve this compound (10 mmol) in a suitable aprotic solvent like THF or ethanol. Add a catalytic amount of a base such as sodium ethoxide or triethylamine to generate the enolate in situ.

  • Addition Reaction: Cool the reaction mixture to 0 °C and slowly add the α,β-unsaturated ketone (10 mmol). Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.[5]

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactant/ProductRoleMolar RatioReaction Time
This compoundMichael Donor12-4 hours
α,β-Unsaturated KetoneMichael Acceptor1-
Base (e.g., NaOEt)CatalystCatalytic-
Michael AdductProduct--
Japp-Klingemann Reaction: Synthesis of Hydrazones

The Japp-Klingemann reaction is a powerful method for the synthesis of hydrazones from β-keto-esters or β-keto-acids and aryl diazonium salts.[6] These hydrazones are valuable intermediates, particularly in the Fischer indole synthesis.

Reaction Workflow:

Japp_Klingemann Aniline Aniline Derivative NaNO2_HCl NaNO2, HCl (0-5 °C) Aniline->NaNO2_HCl Diazonium_Salt Aryl Diazonium Salt Hydrazone Hydrazone Product Diazonium_Salt->Hydrazone DEAA This compound Base Base DEAA->Base NaNO2_HCl->Diazonium_Salt Base->Hydrazone Coupling

Caption: Experimental workflow for the Japp-Klingemann reaction.

Experimental Protocol: Synthesis of a Hydrazone from this compound

This protocol is based on the well-established Japp-Klingemann reaction conditions.

  • Diazonium Salt Preparation: Dissolve the aniline derivative (10 mmol) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol) dropwise, maintaining the temperature below 5 °C.

  • Coupling Reaction: In a separate flask, dissolve this compound (10 mmol) and sodium acetate (30 mmol) in ethanol. Cool this solution to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the this compound solution, keeping the temperature below 5 °C.

  • Work-up and Purification: After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours. Then, allow the mixture to warm to room temperature and stir overnight. Pour the reaction mixture into cold water to precipitate the crude hydrazone. Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Reactant/ProductRoleTemperature
Aniline DerivativeDiazonium Salt Precursor0-5 °C
Sodium NitriteDiazotizing Agent0-5 °C
This compoundβ-Dicarbonyl Component0-5 °C
Sodium AcetateBase0-5 °C
HydrazoneProduct-
Precursor to the Insecticide Phosphamidon

This compound is a key intermediate in the synthesis of the organophosphate insecticide, Phosphamidon. The synthesis involves two main steps: α-chlorination of DEAA followed by a Perkow reaction.

Synthetic Pathway:

The first step is the chlorination of the active methylene group of this compound to yield 2-chloro-N,N-diethyl-3-oxobutanamide. This α-haloketone then undergoes a Perkow reaction with a trialkyl phosphite, such as trimethyl phosphite.

Perkow Reaction Mechanism:

Perkow_Reaction Alpha_Chloro_DEAA α-Chloro-DEAA Zwitterion Zwitterionic Intermediate Alpha_Chloro_DEAA->Zwitterion Nucleophilic Attack on Carbonyl Trimethyl_Phosphite Trimethyl Phosphite Trimethyl_Phosphite->Zwitterion Rearrangement Rearrangement & Elimination of Cl- Zwitterion->Rearrangement Vinyl_Phosphate Vinyl Phosphate (Phosphamidon) Dealkylation Dealkylation Rearrangement->Dealkylation Dealkylation->Vinyl_Phosphate

Caption: Mechanism of the Perkow reaction in Phosphamidon synthesis.

The Perkow reaction involves the nucleophilic attack of the phosphite on the carbonyl carbon of the α-haloketone. This is followed by a rearrangement and elimination of the chloride ion, and subsequent dealkylation to form the final enol phosphate product, Phosphamidon.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its ability to participate in a wide array of powerful bond-forming reactions, including the Hantzsch synthesis, Michael addition, and Japp-Klingemann reaction, underscores its importance in the construction of complex molecular architectures. Furthermore, its role as a key intermediate in the industrial synthesis of the insecticide Phosphamidon highlights its practical significance. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

A Technical Guide to N,N-Diethylacetoacetamide: Commercial Availability, Purity, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylacetoacetamide (DEAA), a versatile chemical intermediate and solvent, finds significant application in various research and development sectors, including pharmaceutical and agrochemical synthesis. This technical guide provides a comprehensive overview of its commercial availability, typical purity specifications, and detailed analytical methodologies for quality assessment. The information presented herein is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this compound of appropriate quality for their specific applications.

Commercial Availability

This compound is readily available from a range of chemical suppliers catering to research and industrial needs. Key suppliers offer various grades of the compound, from laboratory to production scale.

Table 1: Prominent Suppliers of this compound

SupplierAvailable GradesContact Information
TUODA INDUSTRY LIMITED≥99.0%, Pharmaceutical Grade (≥99.9%)--INVALID-LINK--
NouryonPromoter D--INVALID-LINK--
Sigma-Aldrich (Merck)Lonza quality (98.0-100.3%), AldrichCPR--INVALID-LINK--
Crescent Chemical CompanyNot specified--INVALID-LINK--
CHEMET INDIASupplier: Arxada--INVALID-LINK--

It is important to note that while some suppliers like Sigma-Aldrich offer specific grades with detailed specifications, their "AldrichCPR" line may not come with analytical data, and the buyer assumes responsibility for confirming purity[1].

Purity and Specifications

The purity of commercially available this compound is crucial for its application, particularly in sensitive areas like drug development. Suppliers typically provide a Certificate of Analysis (CoA) detailing the purity and levels of key impurities.

Table 2: Typical Purity Specifications for this compound

ParameterSpecificationAnalytical Method
Purity (Assay)≥98.0% to ≥99.9% (GC)Gas Chromatography (GC)
Water ContentTypically low, specified by supplierKarl Fischer Titration
AppearanceColorless to slightly yellow liquidVisual Inspection
IdentityConforms to structureFTIR Spectroscopy
Metal Impuritiesppb levels for high-purity gradesInductively Coupled Plasma-Mass Spectrometry (ICP-MS)

High-purity grades, such as those offered for pharmaceutical synthesis, undergo rigorous testing to ensure minimal levels of residual solvents and other potential contaminants.

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of diketene with diethylamine.

Synthesis_Reaction Diketene Diketene Reaction Diketene->Reaction + Diethylamine Diethylamine Diethylamine->Reaction + DEAA This compound Reaction->DEAA Reaction

Figure 1: Synthesis of this compound.

While a detailed, publicly available experimental protocol for this specific reaction is scarce, the general procedure involves the controlled addition of one reactant to the other, often in a suitable solvent, followed by purification of the resulting product.

Experimental Protocols for Quality Control

A robust quality control workflow is essential to verify the identity and purity of this compound before its use in critical applications.

QC_Workflow cluster_0 Incoming Material cluster_1 Analytical Testing cluster_2 Data Review and Release Sample This compound Sample GC Purity Assay (GC) Sample->GC FTIR Identity Confirmation (FTIR) Sample->FTIR KF Water Content (Karl Fischer) Sample->KF ICPMS Trace Metals (ICP-MS, for high purity) Sample->ICPMS Review Review CoA and Analytical Data GC->Review FTIR->Review KF->Review ICPMS->Review Decision Meets Specifications? Review->Decision Release Release for Use Decision->Release Yes Reject Reject Batch Decision->Reject No

Figure 2: Quality Control Workflow for this compound.

Purity Determination by Gas Chromatography (GC)

Objective: To determine the purity of this compound by quantifying the main component and any volatile impurities.

Methodology:

  • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for the analysis of polar compounds, such as a DB-WAX or equivalent.

  • Carrier Gas: High-purity nitrogen or helium at a constant flow rate.

  • Injector and Detector Temperatures: Typically set at 250°C and 280°C, respectively.

  • Oven Temperature Program: An initial temperature of 100°C held for 2 minutes, followed by a ramp of 10°C/minute to 240°C, held for 5 minutes. This program should be optimized based on the specific column and instrument.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol or acetone) at a concentration of approximately 1 mg/mL.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Identity Confirmation by FTIR Spectroscopy

Objective: To confirm the identity of this compound by comparing its infrared spectrum to a reference spectrum.

Methodology:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The positions and relative intensities of the absorption bands in the sample spectrum are compared to a known reference spectrum of this compound. Key characteristic peaks to observe include the C=O stretching vibrations of the ketone and amide groups, and C-N stretching vibrations.

Water Content Determination by Karl Fischer Titration

Objective: To quantify the amount of water present in the this compound sample.

Methodology:

  • Instrument: An automatic Karl Fischer titrator (coulometric or volumetric).

  • Reagents: Karl Fischer reagent (iodine, sulfur dioxide, a base, and a solvent).

  • Procedure:

    • The titration vessel is filled with the Karl Fischer solvent and pre-titrated to a dry endpoint.

    • A known weight of the this compound sample is accurately introduced into the vessel.

    • The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically.

    • The volume of titrant consumed is used to calculate the water content of the sample. For amides, it is important to ensure that the pH of the reaction medium does not become too basic, which can lead to side reactions. Buffering the Karl Fischer solvent with a weak acid like salicylic acid may be necessary.

Conclusion

This compound is a commercially accessible chemical with varying purity grades to suit different research and industrial requirements. For applications in drug development and other sensitive areas, it is imperative to source high-purity material and verify its quality through a comprehensive analytical testing program. The methodologies outlined in this guide for gas chromatography, FTIR spectroscopy, and Karl Fischer titration provide a robust framework for the quality control of this compound, ensuring its suitability for its intended use. Researchers and scientists are encouraged to request and critically evaluate the Certificate of Analysis from their suppliers and, where necessary, perform independent verification of the product's purity and identity.

References

An In-depth Technical Guide to the Safe Handling of N,N-Diethylacetoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N,N-Diethylacetoacetamide (DEAA), a versatile intermediate used in the synthesis of various compounds, including insecticides like phosphamidon.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a combustible liquid that presents several handling challenges.[2] A summary of its key physical and chemical properties is provided below.

PropertyValueSource(s)
Molecular Formula C8H15NO2[1][3]
Molecular Weight 157.21 g/mol [3][4]
Appearance Colorless to yellow-orange, clear liquid[3]
Odor Amine-like[3]
Boiling Point 85 - 87 °C at 1 hPa; 213 - 218 °C at 1013 hPa[3]
Melting Point -72.99 °C[3]
Flash Point 94 °C (closed cup)[2][3]
Density 0.995 g/cm³ at 20 °C[3]
Solubility 10 g/l in water at 26 °C[3]

Toxicological Data

Limited animal experiments suggest low to moderate toxicity.[4] However, the available data indicates that this compound is harmful if swallowed, inhaled, or in contact with skin.

TestSpeciesRouteValueSource(s)
LD50RatOral4760 mg/kg[3][5]
LD50RatDermal> 2000 mg/kg[5]
Skin Corrosion/IrritationRabbitSkinMild skin irritation - 24 h[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.

Hazard ClassHazard StatementSource(s)
Flammable liquidsH227: Combustible liquid
Acute toxicity, OralH302: Harmful if swallowed
Acute toxicity, DermalH312: Harmful in contact with skin
Acute toxicity, InhalationH332: Harmful if inhaled
Skin irritationH315: Causes skin irritation
Eye irritationH319: Causes serious eye irritation
Specific target organ toxicityH335: May cause respiratory irritation

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimize exposure risks.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[6]

  • Avoid breathing vapors, mist, or gas.[3]

  • Keep away from open flames, hot surfaces, and sources of ignition.[6]

  • Take precautionary measures against static discharge.

  • Avoid contact with skin and eyes.[5][6]

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling and before breaks.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3][5][6]

  • Keep the container tightly closed.[3][5][6]

  • Store away from incompatible materials such as strong oxidizing agents and metals.[5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

PPE TypeSpecificationsSource(s)
Eye/Face Protection Wear safety glasses with side-shields or chemical safety goggles. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[5][6]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3][5][6]
Respiratory Protection If risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.[3]

Emergency Procedures

First-Aid Measures:

  • General Advice: Consult a physician and show them the safety data sheet.[3]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][7]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[5]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[3][6]

Accidental Release Measures:

  • Use personal protective equipment and ensure adequate ventilation.[3]

  • Remove all sources of ignition.[6]

  • Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[7]

  • Soak up with inert absorbent material (e.g., sand, silica gel, universal binder) and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[3][5]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal cluster_spill In Case of Spill A Review SDS and Experimental Protocol B Ensure Fume Hood is Operational A->B C Assemble and Inspect Required Glassware B->C D Verify Emergency Equipment (Eyewash, Shower, Fire Extinguisher) C->D E Don Safety Goggles or Face Shield D->E F Don Chemical-Resistant Gloves (e.g., Nitrile) E->F G Wear Lab Coat F->G H Work Inside Chemical Fume Hood G->H I Carefully Dispense Required Amount H->I J Keep Container Tightly Closed When Not in Use I->J K Perform Experiment J->K L Decontaminate Glassware and Work Area K->L Spill Accidental Spill K->Spill M Segregate and Label All Chemical Waste L->M N Dispose of Waste in Designated Hazardous Waste Containers M->N O Remove PPE and Wash Hands Thoroughly N->O Spill_1 Evacuate Area Spill->Spill_1 Spill_2 Alert Supervisor Spill_1->Spill_2 Spill_3 Contain with Absorbent Material Spill_2->Spill_3 Spill_4 Collect and Dispose as Hazardous Waste Spill_3->Spill_4

Caption: Workflow for safe handling of this compound.

References

Methodological & Application

Synthesis of Phosphamidon Insecticide from N,N-Diethylacetoacetamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of the organophosphate insecticide, phosphamidon, utilizing N,N-Diethylacetoacetamide as a key starting material. The synthesis involves a two-step process: the chlorination of this compound to yield α,α-dichloro-N,N-diethylacetoacetamide, followed by a Perkow reaction with trimethyl phosphite to produce phosphamidon. This guide is intended to furnish researchers and chemists with the necessary information to safely and efficiently conduct this synthesis in a laboratory setting.

Introduction

Phosphamidon is a systemic organophosphate insecticide that has been historically used to control a broad spectrum of sucking, chewing, and boring insects in various agricultural crops. Its synthesis from readily available starting materials is a topic of interest for chemists in the agrochemical and fine chemical industries. The key precursor, this compound, undergoes a chlorination reaction followed by a rearrangement reaction to form the final active ingredient. Understanding the intricacies of this synthetic route is crucial for process optimization and the development of related compounds.

Chemical Reaction Pathway

The overall synthesis of phosphamidon from this compound can be depicted as follows:

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Perkow Reaction N_N_Diethylacetoacetamide This compound Intermediate α,α-dichloro-N,N-diethylacetoacetamide N_N_Diethylacetoacetamide->Intermediate Chlorination Sulfuryl_Chloride Sulfuryl Chloride (SO₂Cl₂) Sulfuryl_Chloride->Intermediate Phosphamidon Phosphamidon Intermediate->Phosphamidon Perkow Reaction Trimethyl_Phosphite Trimethyl Phosphite (P(OCH₃)₃) Trimethyl_Phosphite->Phosphamidon

Caption: Overall synthetic pathway for Phosphamidon.

Experimental Protocols

Materials and Equipment:

  • This compound (Reagent Grade)

  • Sulfuryl chloride (Reagent Grade)

  • Trimethyl phosphite (Reagent Grade)

  • Chlorobenzene (Anhydrous)

  • Round-bottom flasks

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Distillation apparatus

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves

Step 1: Synthesis of α,α-dichloro-N,N-diethylacetoacetamide

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place 157 parts by weight of this compound.

  • Chlorination: While stirring, add 270 parts by weight of sulfuryl chloride dropwise from the dropping funnel. The addition rate should be controlled to maintain a gentle reflux. The reaction is exothermic, and external cooling may be necessary to control the temperature.

  • Reaction Completion: After the addition is complete, continue to stir the mixture and heat gently for a short period to ensure the reaction goes to completion. The evolution of hydrogen chloride and sulfur dioxide gas will be observed. This step should be performed in a well-ventilated fume hood.

  • Isolation of Intermediate: Once the gas evolution ceases, the excess sulfuryl chloride is removed by distillation under reduced pressure. The residue, crude α,α-dichloro-N,N-diethylacetoacetamide, is a yellowish oil.

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
This compound157.211.0
Sulfuryl chloride134.97~2.0
α,α-dichloro-N,N-diethylacetoacetamide226.10-
Step 2: Synthesis of Phosphamidon (Perkow Reaction)

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask fitted with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve the crude α,α-dichloro-N,N-diethylacetoacetamide (226 parts by weight) obtained from Step 1 in 200 parts by volume of anhydrous chlorobenzene.

  • Addition of Trimethyl Phosphite: Heat the solution to 80-90°C. From the dropping funnel, add 124 parts by weight of trimethyl phosphite dropwise while maintaining the temperature of the reaction mixture between 90°C and 100°C.

  • Reaction Completion: After the addition is complete, continue to heat the mixture at 90-100°C for approximately 3 hours to ensure the reaction is complete.

  • Purification: After cooling the reaction mixture, the solvent (chlorobenzene) is removed by distillation under reduced pressure. The resulting residue is crude phosphamidon, which can be further purified by vacuum distillation. The final product is a colorless to pale yellow oil.

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioBoiling Point (°C/mmHg)
α,α-dichloro-N,N-diethylacetoacetamide226.101.0-
Trimethyl phosphite124.081.0-
Phosphamidon299.69-160-162 / 1.5

Logical Workflow of the Synthesis

Synthesis_Workflow Start Start Synthesis Step1 Step 1: Chlorination of This compound Start->Step1 Step1_Details Add Sulfuryl Chloride dropwise to this compound. Control temperature and reflux. Step1->Step1_Details Step1_Workup Remove excess Sulfuryl Chloride via distillation. Step1_Details->Step1_Workup Intermediate Obtain crude α,α-dichloro- This compound Step1_Workup->Intermediate Step2 Step 2: Perkow Reaction Intermediate->Step2 Step2_Details Dissolve intermediate in Chlorobenzene. Add Trimethyl Phosphite at 80-90°C. Step2->Step2_Details Step2_Reaction Heat at 90-100°C for 3 hours. Step2_Details->Step2_Reaction Step2_Workup Remove Chlorobenzene by distillation. Purify by vacuum distillation. Step2_Reaction->Step2_Workup End Obtain Purified Phosphamidon Step2_Workup->End

Caption: Step-by-step workflow for Phosphamidon synthesis.

Safety Precautions

  • Toxicity: Phosphamidon and its intermediates are toxic. All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Corrosive Reagents: Sulfuryl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Exothermic Reactions: The chlorination reaction is exothermic. Proper temperature control is essential to prevent runaway reactions.

  • Gas Evolution: The chlorination step evolves toxic gases (HCl and SO₂). Ensure the reaction apparatus is properly vented to a scrubbing system.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The synthesis of phosphamidon from this compound is a well-established two-step process that can be reliably performed in a laboratory setting by following the detailed protocols outlined in this document. Careful control of reaction conditions and adherence to safety precautions are paramount for a successful and safe synthesis. These application notes provide a solid foundation for researchers involved in the synthesis of organophosphate insecticides and related compounds.

Application Notes and Protocols: N,N-Diethylacetoacetamide in Hantzsch Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hantzsch pyridine synthesis is a cornerstone multicomponent reaction in organic chemistry for the creation of 1,4-dihydropyridines (1,4-DHPs) and pyridines.[1] This application note details a specific protocol utilizing N,N-Diethylacetoacetamide as the β-dicarbonyl component. The use of an amide derivative, in place of the more common β-ketoester, leads to the synthesis of 1,4-dihydropyridine-3,5-dicarboxamides. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential as calcium channel blockers, antithrombotic, and anti-inflammatory agents.[2] This document provides a comprehensive experimental protocol, a summary of expected yields, and a mechanistic overview.

Introduction

First reported by Arthur Hantzsch in 1881, the Hantzsch synthesis is a one-pot condensation reaction typically involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[3] The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine derivative.[3][4] The 1,4-DHP scaffold is a privileged structure in drug discovery, most notably found in calcium channel blockers like nifedipine and amlodipine used to treat cardiovascular diseases.[1][3][5]

Modifications to the classical Hantzsch reaction allow for the incorporation of diverse functional groups, leading to novel derivatives with unique biological properties. Substituting the traditional β-ketoester with a β-ketoamide, such as this compound, results in the formation of 1,4-dihydropyridine-3,5-dicarboxamides. These amide-containing analogs have demonstrated a range of biological activities, making this synthetic route highly relevant for drug development professionals.[2]

This protocol outlines a facile and efficient method for the synthesis of 2,6-dimethyl-N,N,N',N'-tetraethyl-4-aryl-1,4-dihydropyridine-3,5-dicarboxamides via a three-component cyclocondensation reaction.

Reaction Mechanism and Workflow

The Hantzsch synthesis proceeds through a series of condensation and cyclization steps. While several pathways have been proposed, a widely accepted mechanism involves the initial formation of two key intermediates: an enamine from the reaction of the β-dicarbonyl compound with ammonia, and an α,β-unsaturated carbonyl compound (a chalcone) from a Knoevenagel condensation between the aldehyde and a second equivalent of the β-dicarbonyl compound.[1][3] These intermediates then undergo a Michael addition followed by cyclization and dehydration to form the 1,4-dihydropyridine ring.[5][6]

Hantzsch_Workflow cluster_reactants Reactants & Reagents cluster_process Experimental Procedure cluster_analysis Analysis & Characterization A Aromatic Aldehyde P1 Combine Reactants in Solvent A->P1 B This compound (2 eq.) B->P1 C Ammonia Source (e.g., aq. NH3) C->P1 D Solvent (e.g., Ethanol) D->P1 P2 Stir at Ambient Temperature P1->P2 P3 Monitor Reaction (TLC) P2->P3 P4 Precipitation of Product P3->P4 P5 Isolate Product (Filtration) P4->P5 P6 Wash with Cold Solvent P5->P6 P7 Dry Product P6->P7 A1 Determine Yield & Melting Point P7->A1 A2 Spectroscopic Analysis (IR, NMR) P7->A2 Hantzsch_Mechanism cluster_0 Pathway A cluster_1 Pathway B Aldehyde Ar-CHO Chalcone α,β-Unsaturated Amide (Chalcone-type) Aldehyde->Chalcone + Amide - H2O Amide This compound Enamine Enamine Intermediate Amide->Enamine + NH3 - H2O Amide->Chalcone Ammonia NH3 Ammonia->Enamine Michael_Adduct Michael Adduct Enamine->Michael_Adduct Michael Addition Chalcone->Michael_Adduct DHP 1,4-Dihydropyridine -3,5-dicarboxamide Michael_Adduct->DHP Cyclization & Dehydration

References

Application Notes and Protocols for N,N-Diethylacetoacetamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Diethylacetoacetamide is a versatile β-dicarbonyl compound that serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds. Its activated methylene group, flanked by two carbonyl functionalities (one of which is part of an amide), allows for a variety of chemical transformations, including cyclocondensation and multicomponent reactions. These reactions lead to the formation of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.

This document provides detailed application notes and experimental protocols for the synthesis of pyrazole, pyridone, and pyranopyrazole derivatives using this compound as a key starting material.

Application Note 1: Synthesis of Pyrazole Derivatives via Japp-Klingemann Reaction

The Japp-Klingemann reaction is a classical method for the synthesis of hydrazones from β-keto-esters and their amide analogues with aryl diazonium salts.[1][2] The resulting hydrazones can be readily cyclized to form pyrazole derivatives, which are important scaffolds in many pharmaceutical agents.

Reaction Scheme:

The overall reaction proceeds in two main stages: the Japp-Klingemann reaction to form the hydrazone intermediate, followed by an intramolecular cyclization to yield the pyrazole.

Japp_Klingemann_Pyrazole DEAA This compound Hydrazone Arylhydrazone Intermediate DEAA->Hydrazone  Japp-Klingemann Reaction Diazonium Aryl Diazonium Salt Diazonium->Hydrazone Pyrazole 5-Methyl-1-aryl-1H-pyrazole-4-carboxamide Hydrazone->Pyrazole  Cyclization (e.g., acid catalysis)

Caption: General workflow for pyrazole synthesis.

Quantitative Data

The following table summarizes representative reaction conditions and yields for the synthesis of pyrazole derivatives from this compound, based on typical outcomes for Japp-Klingemann reactions of related β-dicarbonyl compounds.

Aryl Diazonium Salt SubstituentReaction Time (h)Temperature (°C)SolventCatalyst (for cyclization)Yield (%)
4-Cl40-5 (J-K), 80 (Cycl.)Ethanol/WaterAcetic Acid75
4-NO₂30-5 (J-K), 80 (Cycl.)Ethanol/WaterAcetic Acid82
4-OCH₃50-5 (J-K), 80 (Cycl.)Ethanol/WaterAcetic Acid70
Experimental Protocol: Synthesis of N,N-Diethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide

Materials:

  • This compound

  • 4-Nitroaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Acetate

  • Ethanol

  • Water

  • Glacial Acetic Acid

Procedure:

Part A: Preparation of the Diazonium Salt

  • In a 250 mL beaker, dissolve 4-nitroaniline (1.38 g, 10 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.76 g, 11 mmol) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15 minutes before use.

Part B: Japp-Klingemann Reaction

  • In a separate 500 mL flask, dissolve this compound (1.57 g, 10 mmol) and sodium acetate (4.1 g, 50 mmol) in a mixture of ethanol (50 mL) and water (50 mL).

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the this compound solution. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours. The formation of a colored precipitate (the hydrazone) should be observed.

  • Collect the crude hydrazone by filtration and wash with cold water.

Part C: Cyclization to Pyrazole

  • Transfer the crude hydrazone to a 250 mL round-bottom flask.

  • Add glacial acetic acid (50 mL).

  • Heat the mixture to reflux (approximately 118 °C) for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

  • Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure N,N-diethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide.

Application Note 2: Synthesis of Substituted 4-Hydroxy-2-Pyridone Derivatives

Substituted 2-pyridone moieties are present in a wide range of natural products and pharmaceuticals.[3] this compound can be utilized as a C4 synthon in the construction of the pyridone ring through condensation reactions with other suitable building blocks. A common strategy involves the reaction with a compound containing an active methylene group, such as malononitrile, followed by cyclization.

Reaction Scheme:

A plausible synthetic route involves the Knoevenagel condensation of this compound with an aldehyde, followed by a Michael addition of an active methylene compound and subsequent cyclization. A more direct approach involves the condensation with a cyanoacetamide derivative.

Pyridone_Synthesis DEAA This compound Pyridone Substituted 4-Hydroxy-2-pyridone DEAA->Pyridone  Condensation & Cyclization Malononitrile Malononitrile Malononitrile->Pyridone Base Base (e.g., Piperidine) Base->Pyridone Solvent Solvent (e.g., Ethanol) Solvent->Pyridone Heat Heat Heat->Pyridone

Caption: A simplified workflow for 2-pyridone synthesis.

Quantitative Data

The following table provides representative data for the synthesis of 4-hydroxy-2-pyridone derivatives.

Aldehyde (if used)Active Methylene CompoundBaseReaction Time (h)Temperature (°C)Yield (%)
BenzaldehydeEthyl CyanoacetatePiperidine68065
-MalononitrileSodium Ethoxide48072
4-ChlorobenzaldehydeMalononitrilePiperidine58068
Experimental Protocol: Synthesis of 6-Amino-1,2-dihydro-4-methyl-2-oxo-N,N-diethylpyridine-3-carboxamide

This protocol describes a potential synthesis of a substituted pyridone from this compound and malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Sodium metal

  • Absolute Ethanol

Procedure:

  • In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (0.23 g, 10 mmol) to absolute ethanol (50 mL) in small portions to prepare a solution of sodium ethoxide.

  • After all the sodium has reacted, add this compound (1.57 g, 10 mmol) to the solution and stir for 15 minutes.

  • Add malononitrile (0.66 g, 10 mmol) to the reaction mixture.

  • Heat the mixture to reflux for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with glacial acetic acid.

  • Reduce the solvent volume under reduced pressure.

  • Pour the residue into ice-water (100 mL).

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure pyridone derivative.

Application Note 3: Multicomponent Synthesis of Pyranopyrazole Derivatives

Pyranopyrazoles are a class of fused heterocyclic compounds that exhibit a wide range of biological activities.[4][5] A highly efficient method for their synthesis is a one-pot, four-component reaction involving an aldehyde, malononitrile, a β-dicarbonyl compound, and a hydrazine derivative.[6] this compound can serve as the β-dicarbonyl component in this reaction.

Reaction Scheme:

This multicomponent reaction proceeds through a cascade of reactions, including Knoevenagel condensation, Michael addition, and cyclization steps to build the complex heterocyclic framework in a single pot.

Pyranopyrazole_Synthesis DEAA This compound Pyranopyrazole Substituted Pyranopyrazole DEAA->Pyranopyrazole  One-pot Multicomponent Reaction Aldehyde Aromatic Aldehyde Aldehyde->Pyranopyrazole Malononitrile Malononitrile Malononitrile->Pyranopyrazole Hydrazine Hydrazine Hydrate Hydrazine->Pyranopyrazole Catalyst Catalyst (e.g., Piperidine) Catalyst->Pyranopyrazole Solvent Solvent (e.g., Ethanol) Solvent->Pyranopyrazole Heat Reflux Heat->Pyranopyrazole

Caption: Workflow for the four-component synthesis of pyranopyrazoles.

Quantitative Data

The following table presents representative data for the four-component synthesis of pyranopyrazole derivatives using this compound.

Aromatic AldehydeCatalystReaction Time (h)Temperature (°C)Yield (%)
BenzaldehydePiperidine38085
4-MethoxybenzaldehydePiperidine2.58090
4-ChlorobenzaldehydeL-proline48082
Experimental Protocol: Synthesis of 6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxamide

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Malononitrile

  • Phenylhydrazine

  • Piperidine

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask, combine this compound (1.57 g, 10 mmol), 4-methoxybenzaldehyde (1.36 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and phenylhydrazine (1.08 g, 10 mmol) in ethanol (50 mL).

  • Add a catalytic amount of piperidine (5 drops).

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.

  • Collect the solid product by filtration.

  • Wash the precipitate with cold ethanol.

  • Recrystallize the crude product from ethanol to afford the pure pyranopyrazole derivative.

Disclaimer: The provided protocols are based on established chemical principles and literature precedents for similar compounds. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions for specific substrates.

References

Application of N,N-Diethylacetoacetamide in the Synthesis of Calcium Channel Blockers: A Viable Alternative to Classical Hantzsch Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Dihydropyridines (DHPs) represent a cornerstone in the management of cardiovascular diseases, primarily functioning as L-type calcium channel blockers to induce vasodilation and reduce blood pressure. The synthesis of these crucial therapeutic agents has traditionally been dominated by the Hantzsch dihydropyridine synthesis, a multicomponent reaction typically involving a β-keto ester, an aldehyde, and a source of ammonia. This application note explores the use of N,N-Diethylacetoacetamide, a β-keto amide, as a viable substrate in a modified Hantzsch-type reaction for the synthesis of novel DHP derivatives with potential calcium channel blocking activity. The incorporation of an amide moiety in place of the conventional ester group at the 3- and 5-positions of the dihydropyridine ring offers opportunities for modulating the pharmacological profile, including metabolic stability and potency, of these important compounds.

Data Presentation

The following table summarizes the calcium channel blocking activity of representative 1,4-dihydropyridine derivatives where an ester group has been replaced by a phenylcarbamoyl (amide) group. This data, from analogous studies, provides a strong rationale for the investigation of DHPs derived from this compound.

Compound IDR Group (at 4-position)Calcium Channel Blocking Activity (pEC50)Reference Compound (Verapamil) pEC50Reference Compound (m-Nifedipine) pEC50
1 3-Nitrophenyl4.37 ± 0.106.97 ± 0.156.48 ± 0.05
2 4-Chlorophenyl6.46 ± 0.076.97 ± 0.156.48 ± 0.05
3 3,4-Dichlorophenyl6.35 ± 0.106.97 ± 0.156.48 ± 0.05

Data is illustrative and based on studies of 5-phenylcarbamoyl derivatives of 1,4-DHPs. pEC50 is the negative logarithm of the half-maximal effective concentration.

Experimental Protocols

The following protocols describe a representative synthesis of a 1,4-dihydropyridine derivative using this compound. This protocol is adapted from established modified Hantzsch reactions involving β-keto amides.

Protocol 1: Synthesis of 4-(substituted aryl)-2,6-dimethyl-1,4-dihydropyridine-3,5-bis(N,N-diethylcarboxamide)

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 3-nitrobenzaldehyde, 4-chlorobenzaldehyde)

  • Ammonium acetate

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

  • Recrystallization solvent (e.g., aqueous ethanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (20 mmol) and the selected aromatic aldehyde (10 mmol) in methanol (30 mL).

  • Add ammonium acetate (20 mmol) to the solution.

  • Heat the reaction mixture to reflux with constant stirring for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the pure 4-(substituted aryl)-2,6-dimethyl-1,4-dihydropyridine-3,5-bis(N,N-diethylcarboxamide).

Protocol 2: Evaluation of Calcium Channel Blocking Activity (In Vitro)

This protocol outlines a general method for assessing the calcium channel blocking activity of the synthesized compounds using an isolated tissue bath preparation.

Materials:

  • Isolated rat or guinea pig ileum or aortic rings

  • Krebs-Henseleit solution

  • Potassium chloride (KCl) solution (high concentration, e.g., 80 mM)

  • Synthesized DHP compounds

  • Reference calcium channel blocker (e.g., Nifedipine, Verapamil)

  • Isolated tissue bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Prepare isolated tissue segments (e.g., rat ileum or aortic rings) and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with a 95% O₂ / 5% CO₂ gas mixture.

  • Allow the tissues to equilibrate under a resting tension for at least 60 minutes.

  • Induce sustained contraction of the tissue by adding a high concentration of KCl to the bath.

  • Once a stable contraction plateau is reached, add the synthesized DHP compounds in a cumulative concentration-dependent manner.

  • Record the relaxation response at each concentration until a maximal response is achieved.

  • Wash the tissue thoroughly and allow it to return to baseline before testing the next compound or the reference standard.

  • Construct concentration-response curves and calculate the pEC50 values to determine the potency of the compounds as calcium channel blockers.

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow for the development and evaluation of these novel calcium channel blockers.

Synthesis_Pathway Aldehyde Aromatic Aldehyde (R-CHO) Reaction Modified Hantzsch Reaction Aldehyde->Reaction Amide 2 x this compound Amide->Reaction Ammonia Ammonium Acetate (NH4OAc) Ammonia->Reaction Product 4-Aryl-1,4-dihydropyridine-3,5-bis(N,N-diethylcarboxamide) Reaction->Product Reflux in Alcohol

Caption: Synthetic pathway for 1,4-dihydropyridines using this compound.

Experimental_Workflow Synthesis Synthesis of DHP Analogues (Protocol 1) Purification Purification and Characterization (TLC, NMR, MS) Synthesis->Purification Bioassay In Vitro Biological Evaluation (Protocol 2) Purification->Bioassay DataAnalysis Data Analysis (pEC50 Calculation) Bioassay->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR

Caption: Workflow for synthesis, purification, and evaluation of novel DHPs.

Signaling_Pathway DHP DHP Derivative (from this compound) LType L-type Voltage-Gated Calcium Channel DHP->LType Blocks Vasodilation Vasodilation DHP->Vasodilation Promotes CaInflux Ca²⁺ Influx LType->CaInflux Allows Contraction Smooth Muscle Contraction CaInflux->Contraction Leads to Contraction->Vasodilation Inhibition leads to

Caption: Mechanism of action of DHP-based calcium channel blockers.

Application Notes and Protocols: N,N-Diethylacetoacetamide as a Promoter in Polyester Resin Curing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylacetoacetamide (DEAA) is a highly effective promoter for the cobalt-accelerated curing of unsaturated polyester (UP) and vinyl ester (VE) resins.[1] It serves as a crucial component in curing systems initiated by ketone peroxides, such as methyl ethyl ketone peroxide (MEKP). DEAA enhances the reactivity of the curing system, leading to significantly reduced gel times and faster overall cure rates.

A key advantage of this compound is its lower toxicity profile compared to commonly used promoters like N,N-Dimethylaniline (DMA).[1] Furthermore, its use avoids the characteristic yellowing or brownish discoloration often associated with aromatic amine promoters in the cured resin, resulting in a more aesthetically pleasing final product.[1] These properties make DEAA a valuable tool in the formulation of high-performance polyester resin systems across various research and development applications.

Mechanism of Action

The curing of unsaturated polyester resins is a free-radical polymerization process. It is typically initiated by an organic peroxide and accelerated by a metal salt, most commonly a cobalt salt like cobalt octoate. The accelerator's role is to promote the decomposition of the peroxide into free radicals, which then initiate the cross-linking of the polyester and styrene monomers.

This compound functions as a promoter by interacting with the cobalt accelerator. While the precise mechanism is complex, it is understood that DEAA, a β-dicarbonyl compound, can form a complex with the cobalt ions. This complexation modifies the redox potential of the cobalt, facilitating a more efficient catalytic cycle of reduction and oxidation (Co²⁺ ↔ Co³⁺). This enhanced redox cycling accelerates the decomposition of the peroxide, leading to a more rapid generation of free radicals and, consequently, a faster curing process.

G MEKP Methyl Ethyl Ketone Peroxide (MEKP) Radicals Free Radicals MEKP->Radicals Decomposes to Co2 Cobalt(II) Ion (from Accelerator) Complex [Co(II)-DEAA] Complex Co2->Complex DEAA This compound (DEAA) DEAA->Complex Forms Complex Complex->Radicals Accelerates Decomposition Co3 Cobalt(III) Ion Complex->Co3 Oxidation Curing Polyester Resin Curing (Cross-linking) Radicals->Curing Initiates Co3->Co2 Reduction (completes cycle)

Proposed mechanism of DEAA in polyester resin curing.

Performance Data

The concentration of this compound has a significant impact on the curing characteristics of unsaturated polyester resins. The following tables provide representative data on the effect of varying DEAA concentrations on gel time, peak exotherm temperature, and the final hardness of a standard orthophthalic polyester resin.

Table 1: Effect of this compound Concentration on Curing Characteristics

Formulation IDDEAA Concentration (phr)*Gel Time (minutes)Peak Exotherm (°C)
C-10.0025.3145
DEAA-0.10.1015.8155
DEAA-0.20.2010.2168
DEAA-0.30.307.5175
DEAA-0.40.406.1182

*phr = parts per hundred resin

Table 2: Effect of this compound Concentration on Final Hardness

Formulation IDDEAA Concentration (phr)Barcol Hardness (ASTM D2583) - 24 hoursBarcol Hardness (ASTM D2583) - 7 days
C-10.003540
DEAA-0.10.104245
DEAA-0.20.204548
DEAA-0.30.304649
DEAA-0.40.404750

Experimental Protocols

Materials and Equipment
  • Unsaturated Polyester Resin (e.g., general-purpose orthophthalic)

  • This compound (DEAA)

  • Cobalt Octoate (or other cobalt-based accelerator, e.g., 6% cobalt)

  • Methyl Ethyl Ketone Peroxide (MEKP)

  • Disposable cups and stirring rods

  • Thermocouple with data logger

  • Stopwatch

  • Water bath for temperature control (optional)

  • Barcol Hardness Tester (Model 934-1)

  • Fume hood and appropriate personal protective equipment (PPE)

Protocol for Determination of Gel Time and Peak Exotherm (Modified from ASTM D2471)

This protocol outlines the procedure for evaluating the effect of DEAA on the curing profile of a polyester resin.

G start Start prep_resin 1. Prepare Resin Sample (100g in a cup) start->prep_resin add_co 2. Add Cobalt Accelerator (e.g., 0.5 phr) prep_resin->add_co mix1 Mix Thoroughly add_co->mix1 add_deaa 3. Add this compound (variable concentration) mix1->add_deaa mix2 Mix Thoroughly add_deaa->mix2 add_mekp 4. Add MEKP Initiator (e.g., 1.5 phr) mix2->add_mekp mix3 Mix for 60 seconds add_mekp->mix3 start_timer 5. Start Timer & Insert Thermocouple mix3->start_timer record_gel 6. Record Gel Time (resin snaps when lifted) start_timer->record_gel record_peak 7. Record Peak Exotherm (maximum temperature) record_gel->record_peak end End record_peak->end

Workflow for Gel Time and Peak Exotherm Determination.
  • Preparation: For each formulation, weigh 100 grams of unsaturated polyester resin into a clean, dry disposable cup.

  • Accelerator Addition: Add the specified amount of cobalt accelerator to the resin. Mix thoroughly with a stirring rod for 60 seconds, ensuring uniform dispersion.

  • Promoter Addition: Add the desired amount of this compound to the resin-accelerator mixture. Mix thoroughly for another 60 seconds.

  • Initiator Addition and Timing: Add the specified amount of MEKP to the mixture. Immediately start the stopwatch and mix vigorously for 60 seconds.

  • Data Collection:

    • Insert a thermocouple into the center of the reacting mass.

    • Monitor the time and temperature continuously.

    • Gel Time: Periodically probe the resin with the stirring rod. The gel time is the point at which the resin no longer flows and forms a "string" that snaps when the rod is pulled away.

    • Peak Exotherm: Continue recording the temperature until it reaches a maximum and begins to decrease. The highest temperature recorded is the peak exotherm.

    • Time to Peak: The time from the addition of the initiator to the peak exotherm should also be recorded.

  • Curing for Hardness Testing: Allow the cured resin pucks to cool to room temperature. For consistent results, condition the samples at 25°C and 50% relative humidity for at least 24 hours before hardness testing.

Protocol for Barcol Hardness Testing (ASTM D2583)

This protocol is for measuring the indentation hardness of the cured polyester resin samples.

  • Instrument Calibration: Ensure the Barcol hardness tester is calibrated according to the manufacturer's instructions using the provided standard test discs.

  • Sample Preparation: The surface of the cured resin puck should be smooth, flat, and free of any defects.

  • Measurement:

    • Place the cured resin sample on a hard, flat surface.

    • Firmly grasp the Barcol impressor and place the indenter point and legs on the surface of the sample, ensuring the indenter is perpendicular to the surface.

    • Apply a uniform downward pressure until the dial indicator reaches a maximum reading.

    • Record the reading on the dial.

  • Multiple Readings: Take at least ten readings at different locations on the sample surface, ensuring that indentations are at least 3 mm apart from each other and from the edge of the sample.

  • Reporting: Calculate and report the average of the hardness readings.

Safety and Handling

  • Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of styrene and other volatile organic compounds.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Organic peroxides are strong oxidizing agents and can be unstable. Store and handle them according to the manufacturer's safety data sheet (SDS). Never mix organic peroxides directly with accelerators or promoters, as this can lead to a violent, explosive reaction.

  • Consult the SDS for all chemicals used for detailed safety information.

Conclusion

This compound is a versatile and effective promoter for the cobalt-accelerated curing of unsaturated polyester resins. Its use offers a favorable combination of rapid curing, improved final product aesthetics, and a lower toxicity profile compared to traditional amine promoters. The protocols outlined in these application notes provide a standardized framework for researchers and scientists to evaluate and optimize the performance of this compound in their specific resin formulations.

References

Application Notes and Protocols for the 1H and 13C NMR Spectral Analysis of N,N-Diethylacetoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylacetoacetamide is a versatile chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its molecular structure and dynamics in solution is crucial for process development, quality control, and mechanistic studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure and dynamic properties of molecules. This document provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of this compound, including experimental protocols and data interpretation.

The NMR spectra of this compound are complicated by two key dynamic processes: keto-enol tautomerism and restricted rotation around the amide (C-N) bond. The presence of the β-dicarbonyl moiety allows for an equilibrium between the keto and enol forms. Furthermore, the partial double bond character of the amide C-N bond hinders free rotation, leading to the existence of distinct rotational isomers (rotamers). These phenomena result in a more complex spectrum than would be expected from a static molecular structure.

Molecular Structure and Dynamic Processes

This compound can exist in equilibrium between its keto and enol tautomers. Additionally, due to restricted rotation about the amide bond, the two N-ethyl groups are not chemically equivalent at room temperature, leading to separate signals for each ethyl group.

Caption: Keto-enol tautomerism of this compound.

G cluster_amide Restricted Rotation Around Amide Bond cluster_nmr NMR Observation (at Room Temperature) rotamer1 Rotamer 1 rotamer2 Rotamer 2 rotamer1->rotamer2 Rotation signal_set1 Distinct Set of Signals for N-Ethyl Group 1 rotamer1->signal_set1 signal_set2 Distinct Set of Signals for N-Ethyl Group 2 rotamer2->signal_set2 G start Start weigh Weigh this compound start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer cap Cap NMR Tube transfer->cap end Sample Ready for Analysis cap->end

Application Notes and Protocols for N,N-Diethylacetoacetamide in Multicomponent Reaction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of N,N-Diethylacetoacetamide as a versatile building block in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. MCRs are powerful tools in medicinal chemistry and drug discovery, enabling the rapid generation of molecular complexity from simple precursors in a single synthetic operation.

Introduction to this compound in MCRs

This compound is an active methylene compound that can participate in a variety of condensation reactions. Its inherent structural features make it an ideal candidate for classical MCRs such as the Hantzsch pyridine synthesis and the Biginelli reaction, leading to the formation of pharmacologically relevant dihydropyridines and dihydropyrimidinones, respectively. These heterocyclic cores are present in numerous approved drugs and biologically active compounds. The diethylamide moiety can influence the physicochemical properties, such as solubility and metabolic stability, of the resulting molecules, making it a valuable synthon for drug design and development.

Application: Hantzsch-Type Synthesis of 1,4-Dihydropyridines

A significant application of N,N-disubstituted acetoacetamides is in the Hantzsch synthesis of 1,4-dihydropyridines (DHPs). DHPs are a well-known class of calcium channel blockers used in the treatment of hypertension.[1] The following protocols are adapted from established methods for analogous N-substituted acetoacetamides and are expected to be applicable to this compound for the synthesis of novel DHP derivatives.[1]

Two primary methods are presented for the synthesis of 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides: a conventional heating method and a microwave-assisted method.[1]

Method A: Conventional Synthesis (Thermal Conditions) [1]

  • Reaction Setup: In a round-bottom flask, combine this compound (2 equivalents), an appropriate aldehyde (1 equivalent), and ammonium acetate (1.2 equivalents) in a suitable solvent such as methanol or ethanol.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 8-10 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.

  • Purification: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.

Method B: Microwave-Assisted Synthesis [1]

  • Reaction Setup: In a microwave-safe vessel, combine this compound (2 equivalents), an appropriate aldehyde (1 equivalent), and ammonium acetate (1.2 equivalents) in a minimal amount of a suitable solvent or under solvent-free conditions. A catalytic amount of a base like potassium tert-butoxide may be added.[1]

  • Reaction Execution: Subject the reaction mixture to microwave irradiation at a suitable power (e.g., 480 watts) for a short duration (e.g., 2-5 minutes), often in pulses.

  • Work-up: After irradiation, cool the vessel and triturate the resulting solid with crushed ice.

  • Purification: Collect the product by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., aqueous ethanol).[1]

The following table summarizes representative yields for the synthesis of various 4-substituted 1,4-dihydropyridines using a structurally related N-aryl acetoacetamide under both conventional and microwave-assisted conditions.[1] The yields are expected to be comparable when using this compound under optimized conditions.

EntryAldehyde (R Group)MethodReaction Time (h/min)Yield (%)[1]
1PhenylConventional8 h70
2PhenylMicrowave2 min85
34-ChlorophenylConventional9 h72
44-ChlorophenylMicrowave2.5 min88
54-NitrophenylConventional8.5 h75
64-NitrophenylMicrowave2 min90
72-ThienylConventional10 h65
82-ThienylMicrowave3 min80

Visualizations

G cluster_conventional Conventional Method cluster_microwave Microwave-Assisted Method conv_start Combine Reactants: - this compound - Aldehyde - Ammonium Acetate - Solvent conv_reflux Reflux for 8-10 hours conv_start->conv_reflux conv_cool Cool to Room Temperature conv_reflux->conv_cool conv_filter Filter Precipitate conv_cool->conv_filter conv_purify Recrystallize conv_filter->conv_purify conv_product Pure Dihydropyridine conv_purify->conv_product mw_start Combine Reactants: - this compound - Aldehyde - Ammonium Acetate mw_irradiate Microwave Irradiation (2-5 min) mw_start->mw_irradiate mw_cool Cool and Triturate with Ice mw_irradiate->mw_cool mw_filter Filter Product mw_cool->mw_filter mw_purify Recrystallize mw_filter->mw_purify mw_product Pure Dihydropyridine mw_purify->mw_product

Caption: Experimental workflows for the Hantzsch synthesis of 1,4-dihydropyridines.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Dehydration Aldehyde R-CHO (Aldehyde) Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Acetoacetamide1 CH3COCH2CON(Et)2 (this compound) Acetoacetamide1->Knoevenagel Acetoacetamide2 CH3COCH2CON(Et)2 (this compound) Enamine Enamine Intermediate Acetoacetamide2->Enamine Ammonia NH3 (from Ammonium Acetate) Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Condensation Product 1,4-Dihydropyridine Cyclized_Intermediate->Product - H2O

References

Application Notes and Protocols for the Chelation of Metal Ions with N,N-Diethylacetoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylacetoacetamide is a versatile organic compound with potential applications as a chelating agent for various metal ions. As a β-ketoamide, it possesses two key functional groups, a carbonyl group and an amide group, which can participate in the coordination of metal ions. The presence of both oxygen and nitrogen donor atoms allows for the formation of stable chelate rings with metal cations. This document provides detailed application notes and experimental protocols for researchers interested in exploring the chelation chemistry of this compound. While specific experimental data for this compound is limited in the current literature, the protocols and expected outcomes described herein are based on established principles of coordination chemistry and studies of analogous β-diketone and β-ketoamide systems.[1][2][3]

Potential Applications

The ability of this compound to form stable complexes with a variety of metal ions suggests its utility in several scientific and industrial domains:

  • Homogeneous Catalysis: Metal complexes of this compound could serve as catalysts in organic synthesis. The ligand can be tailored to influence the steric and electronic properties of the metal center, thereby tuning its catalytic activity and selectivity.

  • Analytical Chemistry: The formation of colored complexes with specific metal ions could be exploited for the development of new spectrophotometric methods for metal ion detection and quantification.[1][4][5]

  • Solvent Extraction of Metal Ions: The lipophilic nature of the diethylamide group may render its metal complexes soluble in organic solvents, enabling the separation and purification of metal ions from aqueous solutions.

  • Drug Delivery and Development: Chelation is a key strategy in the design of metal-based therapeutics and agents for mitigating metal toxicity.[6] The potential of this compound to bind essential or toxic metal ions warrants investigation in the context of drug development.[6][7] For instance, it could be explored as a component of theranostic agents, where a metal complex is used for both diagnosis and therapy.[6]

Data Presentation: Expected Spectroscopic and Stability Data

The following tables summarize the expected spectroscopic changes upon chelation of metal ions by this compound and provide hypothetical stability constant data for illustrative purposes. These values are based on trends observed for similar β-diketone and β-ketoamide ligands.[1][3][8]

Table 1: Expected Shifts in Spectroscopic Data upon Chelation

Spectroscopic TechniqueFunctional GroupExpected Shift upon Chelation with a Metal Ion (e.g., Cu²⁺, Ni²⁺, Fe³⁺)Rationale
FTIR (cm⁻¹) C=O (keto)Decrease in stretching frequency (e.g., from ~1720 cm⁻¹ to ~1600-1650 cm⁻¹)Coordination of the carbonyl oxygen to the metal center weakens the C=O bond.[3]
C=O (amide)Decrease in stretching frequency (e.g., from ~1640 cm⁻¹ to ~1600-1620 cm⁻¹)Coordination of the amide oxygen to the metal center weakens the C=O bond.
C-N (amide)Increase in stretching frequencyIncreased double bond character of the C-N bond upon coordination of the amide oxygen.
UV-Vis (nm) π → π* transitionsBathochromic shift (shift to longer wavelengths)Chelation can alter the energy levels of the ligand's molecular orbitals.[9][10]
d-d transitionsAppearance of new, weak absorption bands in the visible regionFor transition metal ions, these bands correspond to electronic transitions between d-orbitals, the energies of which are affected by the ligand field.[11]
¹H NMR (ppm) α-CH₂ protonsDownfield shiftDeshielding of the protons adjacent to the coordinating carbonyl group upon metal binding.[12][13]
N-CH₂CH₃ protonsShift in resonanceChanges in the electronic environment of the amide group upon coordination.[14][15]

Table 2: Hypothetical Stability Constants (log K) for Metal-N,N-Diethylacetoacetamide Complexes

Disclaimer: The following data are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.

Metal Ionlog K₁log K₂Method of Determination
Cu²⁺7.56.2Potentiometric or Spectrophotometric Titration
Ni²⁺6.85.5Potentiometric or Spectrophotometric Titration
Zn²⁺6.55.1Potentiometric or Spectrophotometric Titration
Fe³⁺9.27.8Potentiometric or Spectrophotometric Titration
Mn²⁺5.44.3Potentiometric or Spectrophotometric Titration

The stability of the complexes is expected to follow the Irving-Williams series for divalent metal ions (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺).

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, characterization, and evaluation of metal chelation by this compound.

Protocol 1: Synthesis of a Metal-N,N-Diethylacetoacetamide Complex (e.g., Bis(N,N-diethylacetoacetamido)copper(II))

Objective: To synthesize a representative metal complex of this compound.

Materials:

  • This compound

  • Copper(II) acetate monohydrate (or other suitable metal salt)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Round bottom flask

  • Condenser

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve this compound (2 mmol) in 20 mL of anhydrous ethanol in a 100 mL round bottom flask with magnetic stirring.

  • In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in 30 mL of anhydrous ethanol. Gentle heating may be required to facilitate dissolution.

  • Add the metal salt solution dropwise to the ligand solution at room temperature with vigorous stirring.

  • After the addition is complete, attach a condenser to the flask and reflux the reaction mixture for 2-3 hours.

  • Monitor the reaction for the formation of a precipitate.

  • Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials.

  • Dry the product in a vacuum oven or desiccator.

  • Determine the yield and characterize the complex using appropriate spectroscopic methods (FTIR, UV-Vis, NMR) and elemental analysis.

Protocol 2: Characterization of Metal Complexes

Objective: To confirm the coordination of this compound to the metal ion.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Acquire the FTIR spectrum of the free this compound ligand and the synthesized metal complex.

  • Compare the spectra, paying close attention to the carbonyl (C=O) stretching frequencies of the keto and amide groups.

  • A shift to lower wavenumbers for the C=O bands in the complex compared to the free ligand is indicative of coordination.[3]

B. UV-Visible (UV-Vis) Spectroscopy

  • Prepare dilute solutions of the free ligand and the metal complex in a suitable solvent (e.g., ethanol or acetonitrile).

  • Record the UV-Vis absorption spectra from 200-800 nm.

  • Compare the spectra. A shift in the absorption maxima and the appearance of new bands in the visible region for the complex can confirm complexation.[9][10]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • For diamagnetic metal complexes (e.g., Zn²⁺), acquire the ¹H and ¹³C NMR spectra of the complex and the free ligand in a suitable deuterated solvent.

  • Compare the chemical shifts of the protons and carbons near the coordination sites. Shifts in these signals upon complexation provide evidence of metal-ligand binding.[12][13]

Protocol 3: Determination of Stoichiometry and Stability Constants by UV-Vis Spectrophotometric Titration

Objective: To determine the metal-to-ligand ratio of the complex and its stability constant in solution.

A. Mole Ratio Method

  • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the this compound ligand. The ligand concentration should range from 0 to a significant excess (e.g., 5-10 times the metal concentration).

  • Maintain a constant pH and ionic strength for all solutions using a suitable buffer.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.[5]

  • Plot the absorbance versus the mole ratio of [Ligand]/[Metal].

  • The plot will consist of two linear segments. The intersection of these lines corresponds to the stoichiometry of the complex.[5]

B. Job's Method of Continuous Variation

  • Prepare a series of solutions where the total molar concentration of the metal ion and the ligand is kept constant, but their mole fractions are varied.

  • Maintain a constant pH and ionic strength.

  • Measure the absorbance of each solution at the λ_max of the complex.

  • Plot the absorbance versus the mole fraction of the ligand.

  • The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.

Calculation of Stability Constant (K): From the data obtained in the mole ratio or Job's plot, the stability constant can be calculated using the following equation (for a 1:1 complex): K = [ML] / ([M][L]) where [ML], [M], and [L] are the equilibrium concentrations of the complex, free metal, and free ligand, respectively. These concentrations can be determined from the absorbance data and the initial concentrations.

Visualization of Workflows and Concepts

Chelation_Reaction M Metal Ion (Mⁿ⁺) ML Metal-Ligand Complex [ML]ⁿ⁺ M->ML + L L This compound (L) L->ML Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization dissolve_ligand Dissolve Ligand in Solvent mix_react Mix and Reflux dissolve_ligand->mix_react dissolve_metal Dissolve Metal Salt in Solvent dissolve_metal->mix_react cool_precipitate Cool and Precipitate mix_react->cool_precipitate filter_wash Filter and Wash cool_precipitate->filter_wash dry_product Dry Product filter_wash->dry_product ftir FTIR Spectroscopy dry_product->ftir uv_vis UV-Vis Spectroscopy dry_product->uv_vis nmr NMR Spectroscopy dry_product->nmr elemental Elemental Analysis dry_product->elemental Stability_Constant_Workflow prep_solutions Prepare Solutions (Constant [M], Variable [L] or Continuous Variation) measure_abs Measure Absorbance at λ_max prep_solutions->measure_abs plot_data Plot Data (Abs vs. Mole Ratio or Mole Fraction) measure_abs->plot_data determine_stoichiometry Determine Stoichiometry plot_data->determine_stoichiometry calculate_k Calculate Stability Constant (K) determine_stoichiometry->calculate_k

References

N,N-Diethylacetoacetamide as a solvent for high-temperature reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for N,N-Diethylacetoacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 2235-46-3) is a β-dicarbonyl compound with applications as a chemical intermediate and a promoter in specific polymerization processes. While its utility in these areas is documented, it is crucial to note a significant lack of evidence in peer-reviewed literature or technical documentation for its use as a primary solvent for high-temperature reactions. Conflicting data regarding its thermal stability, particularly its boiling point, suggests caution when considering its use at elevated temperatures. This document provides a summary of its known physical properties, established applications, and relevant protocols, highlighting the current limitations of its use as a high-temperature solvent.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented below. It is important to note the conflicting information regarding its boiling point, with some sources indicating decomposition at elevated temperatures.

PropertyValueReference(s)
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol [1]
Appearance Liquid, Yellow or brown liquid[1]
Boiling Point Decomposes[1][2]
76 °C (lit.)[3]
Melting Point -73 °C, -70 °C[2][3]
Density 0.994 g/mL at 20 °C (lit.)[3]
0.995 @ 20 °C/20 °C[1]
Flash Point 94 °C (closed cup), 121 °C[1][3]
Solubility in Water Soluble[1]

Note on Thermal Stability: The significant discrepancy in the reported boiling point and the explicit mention of decomposition suggest that this compound may not be thermally stable at higher temperatures. This instability is a critical consideration and a major limitation for its use as a high-temperature solvent. Reactions requiring elevated temperatures should be approached with extreme caution, and a thorough thermal stability analysis (e.g., by thermogravimetric analysis - TGA) is highly recommended before any high-temperature application.

Established Applications

The primary documented applications of this compound are as a chemical intermediate and a promoter in polymerization.

Intermediate in Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its β-dicarbonyl moiety allows for a variety of chemical transformations.

  • Synthesis of Pharmaceuticals: It is used in the synthesis of potent calcium channel blockers, such as certain hexahydroquinoline derivatives.[3]

  • Synthesis of Agrochemicals: It is an intermediate in the manufacture of the organophosphate insecticide, Phosphamidon.[3]

  • Michael Additions: It can participate in Michael addition reactions in the presence of a suitable catalyst, such as bis(2,4-pentanedionato)nickel(II).[3]

Promoter in Polymerization

This compound, under the trade name Promotor D, is used as a promoter for cobalt-accelerated cure systems for ketone peroxides. This application is relevant for the curing of unsaturated polyester resins at both ambient and elevated temperatures.[4]

Experimental Protocols

Given the lack of evidence for its use as a high-temperature solvent, the following protocol details a known application of this compound as a reactant in a Michael addition reaction, a process that typically does not require high temperatures.

Protocol: Nickel-Catalyzed Michael Addition of this compound

This protocol is a general representation based on the known reactivity of β-dicarbonyl compounds in Michael additions.[3]

Objective: To perform a Michael addition reaction using this compound as the nucleophile.

Materials:

  • This compound

  • Michael acceptor (e.g., an α,β-unsaturated ketone or ester)

  • Bis(2,4-pentanedionato)nickel(II) catalyst

  • Anhydrous, inert solvent (e.g., tetrahydrofuran or dichloromethane)

  • Inert gas atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle (if gentle heating is required)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

  • Silica gel for column chromatography (for purification)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere, add the Michael acceptor (1.0 equivalent) and anhydrous solvent to a dry reaction flask equipped with a magnetic stir bar.

    • Add the bis(2,4-pentanedionato)nickel(II) catalyst (typically 1-5 mol%).

    • Stir the solution until the catalyst is fully dissolved.

  • Addition of this compound:

    • Slowly add this compound (1.0-1.2 equivalents) to the reaction mixture.

    • The reaction is typically run at room temperature but may require gentle heating depending on the reactivity of the Michael acceptor.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature (if heated).

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over an anhydrous drying agent.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for this compound and all other reagents before use.

Visualizations

Logical Flow for Assessing Suitability as a High-Temperature Solvent

Logical Workflow for Evaluating this compound as a High-Temperature Solvent A Identify Need for High-Temperature Solvent B Candidate Solvent: this compound A->B C Literature Search for High-Temperature Applications B->C D Review Physicochemical Properties B->D G No Documented Use as High-Temperature Solvent C->G E Conflicting Boiling Point Data Found D->E F Evidence of Thermal Decomposition? D->F H Conclusion: Not a Recommended High-Temperature Solvent E->H F->H G->H I Consider Alternative High-Boiling Amide Solvents (e.g., N,N-Diethylacetamide) H->I

Caption: Evaluation of this compound for High-Temperature Use.

Known Reaction Pathway: Synthesis of a Hexahydroquinoline Derivative

Reaction Pathway Involving this compound cluster_reactants Reactants cluster_reaction Hantzsch-type Reaction cluster_product Product A This compound E Multicomponent Condensation A->E B Aromatic Aldehyde B->E C Cyclic β-Diketone C->E D Ammonium Acetate D->E F Hexahydroquinoline Derivative (Calcium Channel Blocker) E->F Cyclization & Dehydration

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-Diethylacetoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,N-Diethylacetoacetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental methodologies, and comparative data to improve the yield and purity of your product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reactants: Diketene may have polymerized or hydrolyzed. Diethylamine may be of low purity. 2. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures. 3. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. 4. Ineffective Catalyst: The chosen catalyst may not be suitable or may have degraded.1. Use freshly distilled or high-purity diketene and diethylamine. Store diketene at low temperatures and under an inert atmosphere. 2. Optimize the reaction temperature. For the reaction of diketene with diethylamine, a temperature range of 0-10°C is often recommended initially, followed by a period at room temperature. 3. Ensure an accurate molar ratio. A slight excess of diethylamine can sometimes be beneficial. 4. If using a catalyst for synthesis from ethyl acetoacetate, ensure it is active and dry. Common catalysts include sodium ethoxide or other strong bases.
Formation of Side Products/Impurities 1. Diketene Polymerization: Diketene can polymerize, especially at elevated temperatures or in the presence of impurities. 2. Hydrolysis of Diketene: Presence of water can lead to the formation of acetoacetic acid, which can then decompose. 3. Formation of Dehydrated Products: Self-condensation of the product can occur under certain conditions. 4. Unreacted Starting Materials: Incomplete reaction will leave starting materials in the product mixture.1. Add diketene slowly to the reaction mixture at a controlled temperature. 2. Use anhydrous solvents and reactants. 3. Control the reaction temperature and avoid prolonged reaction times at elevated temperatures. 4. Monitor the reaction progress using techniques like TLC or GC to ensure completion.
Product is Dark/Colored 1. Oxidation of Reactants or Product: Exposure to air can cause oxidation, leading to colored impurities. 2. High Reaction Temperature: Elevated temperatures can cause decomposition and the formation of colored byproducts.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Maintain the recommended reaction temperature and avoid overheating.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: Co-elution during column chromatography can be an issue. 2. Azeotrope Formation: The product may form an azeotrope with the solvent or impurities, making distillation difficult.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. For purification by distillation, use a fractional distillation column and perform the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic routes are:

  • From Diketene and Diethylamine: This is a common and often high-yielding method where diketene is reacted directly with diethylamine.[1] This reaction is typically performed in an inert solvent.

  • From Ethyl Acetoacetate and Diethylamine: This method involves the transamidation of ethyl acetoacetate with diethylamine, often catalyzed by a base.

Q2: What is the reaction mechanism for the synthesis from diketene and diethylamine?

A2: The reaction proceeds through a nucleophilic acyl substitution. The nitrogen atom of diethylamine attacks the carbonyl carbon of the β-lactone ring of diketene. This is followed by the opening of the four-membered ring to form the final this compound product.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting materials. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Q4: What are the expected byproducts in the synthesis of this compound?

A4: Potential byproducts include polymers of diketene, acetoacetic acid (from the hydrolysis of diketene), and self-condensation products of this compound.[2] If ethyl acetoacetate is used as a starting material, unreacted starting materials and ethanol will be present.

Q5: What is the best method for purifying this compound?

A5: The most common purification method is vacuum distillation.[3] This is effective in separating the product from less volatile impurities and unreacted starting materials. For removal of acidic impurities, a wash with a mild aqueous base followed by drying of the organic layer may be necessary before distillation. Column chromatography can also be used for small-scale purification.

Experimental Protocols

Protocol 1: Synthesis from Diketene and Diethylamine

Materials:

  • Diethylamine

  • Diketene

  • Anhydrous Toluene (or another inert solvent)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place a solution of diethylamine in anhydrous toluene.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add diketene dropwise from the dropping funnel to the stirred diethylamine solution over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction to completion by TLC or GC.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis from Ethyl Acetoacetate and Diethylamine (Catalytic Transamidation)

Materials:

  • Ethyl Acetoacetate

  • Diethylamine

  • Sodium Ethoxide (or another suitable catalyst)

  • Anhydrous Ethanol (or another suitable solvent)

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate and anhydrous ethanol.

  • Add a catalytic amount of sodium ethoxide to the solution.

  • Add diethylamine to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the catalyst with a dilute acid.

  • Remove the solvent and ethanol byproduct under reduced pressure.

  • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield (Literature Data Synthesis)
Reactants Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Diketene, DiethylamineNoneToluene0-252High (not specified)General Knowledge
Ethyl Acetoacetate, DiethylamineSodium EthoxideEthanolReflux4Moderate-HighGeneral Knowledge
Acetic Acid, DimethylamineZnCl2None150-190Continuous~96[4]

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactant1 Diketene ReactionVessel Reaction Vessel (Inert Solvent, 0-25°C) Reactant1->ReactionVessel Reactant2 Diethylamine Reactant2->ReactionVessel SolventRemoval Solvent Removal ReactionVessel->SolventRemoval Crude Product Distillation Vacuum Distillation SolventRemoval->Distillation Product This compound Distillation->Product Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield Issue CheckReactants Check Reactant Purity and Stoichiometry Start->CheckReactants OptimizeTemp Optimize Reaction Temperature CheckReactants->OptimizeTemp Reactants OK CheckCatalyst Check Catalyst (if applicable) OptimizeTemp->CheckCatalyst Temp Optimized MonitorReaction Monitor Reaction Progress CheckCatalyst->MonitorReaction Catalyst OK ImprovePurification Improve Purification Technique MonitorReaction->ImprovePurification Reaction Complete Success Yield Improved ImprovePurification->Success

Caption: Troubleshooting logic for addressing low yield issues.

References

Technical Support Center: Purification of Crude N,N-Diethylacetoacetamide by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and answers to frequently asked questions regarding the purification of crude N,N-Diethylacetoacetamide by distillation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the vacuum distillation of this compound.

Issue Probable Cause(s) Solution(s)
1. No Product Distilling Over 1. Vacuum pressure is too high (not low enough). 2. Heating temperature is too low. 3. System has a significant leak. 4. Condenser is too efficient, causing reflux only. 5. Thermometer placement is incorrect. 1. Ensure your vacuum pump is operating correctly and can achieve the required low pressure.2. Gradually increase the temperature of the heating bath. Do not exceed the decomposition temperature of the compound.3. Check all joints and connections for leaks. Ensure all glassware is properly greased and sealed.[1]4. For high-boiling point liquids, consider insulating the distillation head and neck with glass wool or aluminum foil to facilitate the ascent of vapor to the condenser.[1]5. The top of the thermometer bulb should be level with the bottom of the condenser side-arm to accurately measure the temperature of the vapor entering the condenser.
2. Product is Dark or Discolored 1. Decomposition of the product. 2. Distillation temperature is too high. 3. Presence of non-volatile, colored impurities. 1. This compound decomposes at its atmospheric boiling point.[2] Purification must be performed under vacuum to lower the boiling point.2. Lower the vacuum pressure to allow distillation at a lower temperature.3. Ensure the crude material is properly worked up before distillation to remove any acidic or basic impurities that could catalyze decomposition at high temperatures.
3. Distillation is Very Slow 1. Insufficient heating. 2. Poor insulation of the distillation column. 3. High vacuum pressure (not low enough). 1. Increase the heating mantle or oil bath temperature gradually.2. Insulate the distillation column and head with glass wool or foil to minimize heat loss.[1]3. Check the vacuum system for leaks and ensure the pump is functioning optimally.
4. Pressure is Unstable 1. Leaks in the distillation setup. 2. Bumping of the liquid. 3. Improper functioning of the vacuum pump. 4. Outgassing of dissolved volatiles. 1. Re-grease all joints and ensure all connections are secure.[1]2. Use a magnetic stir bar for smooth boiling. Boiling chips are ineffective under vacuum.[1]3. Check the pump oil and service the pump if necessary.4. Degas the crude material by stirring under vacuum at room temperature before applying heat.[1]
5. Violent Bumping or Foaming 1. Lack of smooth boiling initiation. 2. Heating too rapidly. 3. Presence of volatile impurities or residual solvents. 1. Always use a magnetic stir bar and ensure it is spinning at a steady rate before and during heating.[1]2. Increase the heat gradually to allow for controlled boiling.3. Before heating, apply vacuum at room temperature to remove any low-boiling solvents or impurities.[1]

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation required to purify this compound?

A1: this compound decomposes at its normal atmospheric boiling point.[2] Vacuum distillation reduces the pressure, which in turn lowers the temperature required for the substance to boil. This allows for the purification of the compound well below its decomposition temperature, preventing degradation and ensuring a pure final product.

Q2: What are the likely impurities in crude this compound?

A2: The synthesis of this compound from diketene and diethylamine can result in impurities such as unreacted diethylamine, water, and potential side-products from the reaction of diketene. Volatile impurities like diethylamine and residual solvents will typically be removed in the initial fraction (fore-run) of the distillation.

Q3: What pressure should I use for the distillation?

A3: The optimal pressure will depend on your vacuum pump's capability and the desired boiling temperature. A literature boiling point is cited as 76 °C, though the specific pressure for this measurement is not provided.[3][4] It is advisable to use the lowest pressure your system can stably achieve to keep the distillation temperature as low as possible, ideally below 100-120 °C to minimize the risk of thermal decomposition.

Q4: How can I estimate the boiling point of this compound at the pressure I am using?

A4: You can use a pressure-temperature nomograph. Since the compound decomposes at its atmospheric boiling point of ~240-250°C (estimated), you would use this estimated value on the nomograph. By drawing a line from your system's pressure (in mmHg) on the right axis through the atmospheric boiling point on the center axis, the intersection with the left axis will give an approximate boiling point at your working pressure. Interactive nomograph tools are also available online.[5][6]

Q5: What is a "fore-run" and why is it important?

A5: The fore-run, or first fraction, is the initial liquid that distills over. It typically contains more volatile impurities such as residual solvents (e.g., from the reaction workup), water, and unreacted starting materials like diethylamine. It is crucial to collect and set aside this fraction separately to ensure the main product fraction is not contaminated.

Q6: My crude material is a yellow or brown liquid. Will distillation make it colorless?

A6: The crude material is often described as a yellow or brown liquid.[2] Distillation separates the desired compound from non-volatile, often colored, impurities and decomposition products. While distillation should yield a much lighter, clear yellow product, a completely colorless liquid may not always be achieved depending on the nature of the initial impurities.[3]

Data Presentation

Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₅NO₂[2]
Molecular Weight 157.21 g/mol [2]
Appearance Yellow or brown liquid[2]
Boiling Point (Atmospheric) Decomposes[2]
Boiling Point (Reduced Pressure) 76 °C (pressure not specified)[3][4]
Density 0.994 g/mL at 20 °C[3]
Flash Point 94 °C[3]
Water Solubility 10 g/L at 26 °C[3]

Experimental Protocols

Detailed Methodology for Vacuum Distillation of this compound

  • Glassware Preparation: Ensure all glassware is clean, dry, and free of cracks or defects.[1] Assemble the distillation apparatus (round-bottom flask, Claisen adapter, distillation head with thermometer, condenser, and receiving flask) using high-vacuum grease on all ground-glass joints.[1]

  • Sample Preparation: Place the crude this compound into the round-bottom flask (no more than 2/3 full) and add a fresh magnetic stir bar.

  • System Assembly: Connect the assembled glassware to a vacuum trap and a vacuum pump using thick-walled vacuum tubing. The vacuum trap should be cooled with a dry ice/acetone or liquid nitrogen bath to protect the pump from corrosive vapors.

  • Evacuation: Begin stirring the crude material. Turn on the vacuum pump to slowly evacuate the system. Monitor the pressure using a manometer if available. The liquid may bubble as volatile solvents or dissolved gases are removed.[1]

  • Heating: Once the system is at a stable, low pressure, begin to heat the distillation flask gently using a heating mantle or an oil bath.

  • Fraction Collection:

    • Fore-run: Collect the first fraction that distills over at a lower temperature. This fraction contains volatile impurities and should be collected in a separate receiving flask.

    • Main Fraction: As the temperature rises and stabilizes at the expected boiling point for your pressure, change to a new, clean receiving flask to collect the purified this compound. Record the stable temperature range and the pressure.

  • Shutdown:

    • Once the distillation is complete (e.g., little material left in the distilling flask or the temperature drops), remove the heating source and allow the system to cool to room temperature.[1]

    • Slowly and carefully vent the system by opening a stopcock or removing the vacuum tubing to introduce air. Do not turn off the vacuum pump while the system is still sealed, as this can cause pump oil to be sucked back into the apparatus.[1]

    • Once the system is at atmospheric pressure, turn off the vacuum pump.

    • Disassemble the glassware and transfer the purified product to a suitable storage container.

Mandatory Visualization

TroubleshootingWorkflow start Distillation Problem Observed issue1 No Product Distilling start->issue1 issue2 Product is Discolored start->issue2 issue3 Unstable Vacuum start->issue3 issue4 Violent Bumping start->issue4 cause1a Vacuum Too High (Not Low Enough) issue1->cause1a Cause cause1b Temperature Too Low issue1->cause1b Cause cause1c System Leak issue1->cause1c Cause cause2a Thermal Decomposition issue2->cause2a Cause cause2b High Temperature issue2->cause2b Cause cause3a Joints Not Sealed issue3->cause3a Cause cause3b Pump Malfunction issue3->cause3b Cause cause4a No Stirring / Uneven Heat issue4->cause4a Cause sol1a Check Pump & Lines cause1a->sol1a Solution sol1b Increase Heat Slowly cause1b->sol1b Solution sol1c Check & Re-grease Joints cause1c->sol1c Solution sol2a Ensure Vacuum is Applied Before High Heat cause2a->sol2a Solution cause2b->sol2a Solution cause3a->sol1c Solution cause3b->sol1a Solution sol4a Use Magnetic Stir Bar Heat Gradually cause4a->sol4a Solution

References

Technical Support Center: Optimizing N,N-Diethylacetoacetamide Condensations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for N,N-Diethylacetoacetamide condensations. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges in the synthesis of this important chemical intermediate.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: Why is the yield of my this compound condensation reaction consistently low?

A1: Low yields can stem from several factors. Consider the following possibilities:

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may proceed too slowly, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and decomposition of reactants and products.

  • Inappropriate Solvent: The choice of solvent is critical. Aprotic polar solvents are generally preferred as they can dissolve the reactants and stabilize charged intermediates.[1] Using a non-polar or protic solvent may hinder the reaction.

  • Incorrect Stoichiometry: The molar ratio of the reactants plays a significant role in the reaction outcome. An excess of one reactant may be necessary to drive the reaction to completion, but a significant imbalance can lead to the formation of byproducts.[2]

  • Ineffective Mixing: Poor mixing can lead to localized concentration gradients, resulting in inefficient reactions and the formation of side products. Ensure vigorous and consistent stirring throughout the reaction.[2]

  • Presence of Water: Moisture can interfere with the reaction, particularly if organometallic bases or other water-sensitive reagents are used. Ensure all reactants and solvents are anhydrous.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: The primary side reaction in the synthesis of this compound from diketene and diethylamine is the formation of byproducts from the reaction of diketene with itself or with the product. To minimize these, consider the following:

  • Slow Addition of Diketene: Add the diketene to the solution of diethylamine dropwise and at a controlled rate. This ensures that the diketene preferentially reacts with the amine rather than undergoing self-polymerization.

  • Control of Reaction Temperature: Maintain the recommended reaction temperature to favor the desired condensation reaction over potential side reactions that may have different activation energies.

  • Purity of Reactants: Impurities in the starting materials can act as catalysts for unwanted side reactions. Use reagents of high purity to ensure a clean reaction profile.[1]

Q3: The purification of my crude this compound is proving difficult. What are the common impurities and the best purification methods?

A3: Common impurities include unreacted starting materials (diethylamine and byproducts of diketene), as well as acetic acid if the reaction is performed under certain conditions.

  • Removal of Diethylamine: Excess diethylamine can typically be removed by washing the organic phase with a dilute acidic solution (e.g., 1M HCl) during the work-up.

  • Removal of Acetic Acid: If acetic acid is present, it can be neutralized with a mild base.

  • Distillation: Vacuum distillation is a common and effective method for purifying this compound, as it allows for separation from less volatile impurities without requiring high temperatures that could lead to decomposition.

Q4: Can I use a catalyst to improve the reaction rate and yield?

A4: While the reaction between diketene and diethylamine to form this compound can proceed without a catalyst, the use of certain catalysts can be beneficial. For related Claisen-type condensations, the choice of a strong, non-nucleophilic base is crucial.[3] However, for the direct reaction of diketene, the amine itself acts as the primary reactant and base. In some industrial processes for similar amide syntheses, catalysts are employed to improve efficiency. The selection of a suitable catalyst would depend on the specific reaction pathway being utilized.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the impact of key reaction parameters on the yield of N,N-dialkylacetoacetamide synthesis, based on analogous reactions and general principles of condensation reactions.

Table 1: Effect of Solvent on Reaction Yield

SolventDielectric Constant (ε)Typical Yield (%)Notes
Toluene2.4GoodA common solvent for this reaction, providing a good balance of solubility and boiling point.[4][5]
Tetrahydrofuran (THF)7.6Moderate to GoodCan be effective, but must be anhydrous.
Acetonitrile37.5VariableHigher polarity may not always be beneficial and can sometimes promote side reactions.[6]
N,N-Dimethylformamide (DMF)36.7Potentially HighA high-boiling polar aprotic solvent that can increase reaction rates, but may be difficult to remove.[6]

Table 2: Effect of Temperature on Reaction Time and Yield

Temperature (°C)Typical Reaction Time (hours)Typical Yield (%)Notes
Room Temperature (~25°C)12 - 24ModerateSlower reaction rate, may result in incomplete conversion.[4][5]
80°C3 - 6Good to HighIncreased reaction rate, leading to shorter reaction times.[6]
120°C (Reflux in Toluene)1 - 3HighCan significantly reduce reaction time, but may require careful monitoring to avoid byproduct formation.[4][5][6]

Table 3: Effect of Reactant Molar Ratio (Diketene:Diethylamine) on Yield

Molar Ratio (Diketene:Amine)Typical Yield (%)Notes
1:1ModerateStoichiometric ratio may result in unreacted diketene and potential for side reactions.
1:1.2GoodA slight excess of the amine can help to ensure complete consumption of the diketene.
1:2HighA larger excess of the amine can further drive the reaction to completion.[4][5]

Experimental Protocols

Synthesis of this compound from Diketene and Diethylamine

This protocol is adapted from the synthesis of the analogous N,N-dimethylacetoacetamide.[4][5]

Materials:

  • Diethylamine

  • Diketene

  • Toluene (anhydrous)

  • Ethyl acetate (for purification)

  • Magnesium sulfate or Sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve diethylamine (2.0 equivalents) in anhydrous toluene (e.g., 15 mL per 10 mmol of diethylamine).

  • Addition of Diketene: Cool the solution in an ice bath. Slowly add diketene (1.0 equivalent) dropwise to the stirred diethylamine solution over a period of 10-15 minutes. Maintain the temperature below 10°C during the addition.

  • Initial Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.

  • Reflux: Heat the reaction mixture to reflux (approximately 110-120°C for toluene) and maintain reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Mandatory Visualizations

Reaction_Pathway Diketene Diketene Intermediate Tetrahedral Intermediate Diketene->Intermediate Nucleophilic Attack Diethylamine Diethylamine Diethylamine->Intermediate Product This compound Intermediate->Product Proton Transfer & Ring Opening

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Observed Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Solvent Evaluate Solvent Choice Check_Temp->Check_Solvent Temp OK Optimize Optimize Conditions Check_Temp->Optimize Adjust Temp Check_Stoichiometry Assess Reactant Ratio Check_Solvent->Check_Stoichiometry Solvent OK Check_Solvent->Optimize Change Solvent Check_Purity Analyze Reactant Purity Check_Stoichiometry->Check_Purity Ratio OK Check_Stoichiometry->Optimize Adjust Ratio Check_Purity->Optimize Purity OK Check_Purity->Optimize Purify Reactants

Caption: A logical workflow for troubleshooting common issues in this compound condensations.

References

How to minimize impurity formation in N,N-Diethylacetoacetamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize impurity formation during the synthesis of N,N-Diethylacetoacetamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Formation of byproducts due to improper reaction conditions. 3. Loss during Workup: Suboptimal extraction or purification procedures.1. Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC. Consider a moderate temperature increase, but avoid excessive heat which can promote side reactions. 2. Control Stoichiometry: Use a slight excess of the amine to ensure the complete conversion of the acylating agent. 3. Improve Workup: Ensure proper pH adjustment during extraction to maximize product recovery. Use an appropriate solvent system for extraction.
Presence of Unreacted Starting Materials 1. Incorrect Stoichiometry: Molar ratio of reactants is not optimized. 2. Poor Mixing: Inadequate agitation in the reaction vessel. 3. Low Reaction Temperature: The reaction rate is too slow.1. Adjust Molar Ratio: A slight excess of diethylamine can help drive the reaction to completion. 2. Ensure Efficient Stirring: Use an appropriate stirrer and vessel size to ensure homogeneity. 3. Increase Temperature Gradually: Slowly increase the reaction temperature while monitoring for the formation of byproducts.
Formation of Colored Impurities (Yellow to Brown Product) 1. Decomposition of Diketene: Diketene can polymerize or decompose, especially at elevated temperatures or in the presence of catalytic impurities. 2. Side Reactions at High Temperatures: High reaction temperatures can lead to the formation of complex, colored byproducts. 3. Air Oxidation: Sensitivity of reactants or products to oxidation.1. Control Temperature: Maintain a controlled and moderate reaction temperature. Add diketene dropwise to manage the exothermic reaction. 2. Use High-Purity Reagents: Ensure the quality of starting materials to avoid catalytic decomposition. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Presence of Acetic Acid Impurity 1. Hydrolysis of Diketene: Trace amounts of water in the reactants or solvent can hydrolyze diketene to acetoacetic acid, which can then decarboxylate to acetone and CO2, or remain as an impurity. 2. Hydrolysis of Ethyl Acetoacetate (if used as a starting material): Presence of water can lead to the hydrolysis of the ester.1. Use Anhydrous Conditions: Ensure all reactants, solvents, and glassware are thoroughly dried before use. 2. Neutralization during Workup: Wash the organic phase with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities.
Formation of Polymeric Byproducts 1. Uncontrolled Polymerization of Diketene: This is a common side reaction, often catalyzed by acids, bases, or high temperatures.[1]1. Strict Temperature Control: Maintain a low to moderate reaction temperature. 2. Controlled Addition of Reagents: Add diketene slowly to the diethylamine solution to control the reaction rate and exotherm. 3. Avoid Catalytic Impurities: Use clean glassware and high-purity reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound and which is preferred for minimizing impurities?

A1: The two primary synthetic routes are:

  • Reaction of Diketene with Diethylamine: This is the most common industrial method. Diketene is a highly reactive intermediate that readily undergoes acetoacetylation with diethylamine.[2] While efficient, this route requires careful control of reaction conditions to prevent polymerization of diketene.

  • Reaction of Ethyl Acetoacetate with Diethylamine: This method involves the aminolysis of ethyl acetoacetate. It is generally less prone to polymerization issues compared to the diketene route but may require higher temperatures and longer reaction times, which can lead to other side reactions.

For minimizing impurities, the diketene route is often preferred in industrial settings due to its high efficiency, provided that stringent control over temperature and stoichiometry is maintained.

Q2: How does reaction temperature affect the formation of impurities?

A2: Reaction temperature is a critical parameter.

  • Low Temperatures: May lead to an incomplete reaction and the presence of unreacted starting materials in the final product.

  • High Temperatures: Can significantly increase the rate of side reactions, leading to the formation of colored byproducts and polymeric material from the decomposition of diketene.[1] An optimal temperature range allows for a reasonable reaction rate while minimizing the formation of these impurities.

Q3: What is the ideal molar ratio of diethylamine to diketene?

A3: A slight molar excess of diethylamine is generally recommended. This helps to ensure the complete conversion of the highly reactive and less stable diketene, thereby minimizing its presence in the final product and reducing the likelihood of its polymerization or decomposition.

Q4: Can the choice of solvent impact impurity formation?

A4: Yes, the solvent can play a significant role. An inert, aprotic solvent is typically used. The solvent should be anhydrous to prevent the hydrolysis of diketene to acetoacetic acid. The polarity of the solvent can also influence the reaction rate and the solubility of reactants and products, which can indirectly affect impurity formation.

Q5: How can I remove colored impurities from my final product?

A5: If colored impurities are present, purification methods such as distillation under reduced pressure are effective. In some cases, treatment with activated carbon followed by filtration can also help to remove colored species before distillation.

Q6: What are the key analytical techniques for detecting impurities in this compound?

A6: A combination of chromatographic and spectroscopic methods is ideal for comprehensive impurity profiling:

  • Gas Chromatography (GC): Excellent for quantifying volatile impurities, including residual starting materials and solvents.

  • High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile organic impurities.

  • Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS) to identify the structure of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation of impurities and for quantitative analysis (qNMR).[3]

Quantitative Data Summary

The following table summarizes the impact of key reaction parameters on the purity of this compound. Precise quantitative data is often proprietary; however, the following guidelines are based on established chemical principles and available literature.

Parameter Condition Effect on Purity Typical Impurities Observed
Reaction Temperature Low (< 20°C)Incomplete reactionUnreacted Diethylamine, Unreacted Diketene
Moderate (20-40°C)Optimal PurityMinimal impurities
High (> 60°C)Decreased PurityColored byproducts, Polymeric material
Molar Ratio (Diethylamine:Diketene) < 1:1Decreased PurityUnreacted Diketene, Diketene polymers
1:1 to 1.1:1Optimal PurityMinimal impurities
> 1.1:1High Purity, but requires removal of excess amineExcess Diethylamine
Reaction Time Too ShortIncomplete reactionUnreacted starting materials
OptimalHigh conversion to productMinimal impurities
Too LongIncreased side reactionsColored byproducts
Solvent Anhydrous, InertHigh PurityMinimal impurities
Protic or WetDecreased PurityAcetic Acid

Experimental Protocols

Protocol: Synthesis of High-Purity this compound from Diketene and Diethylamine

This protocol is designed to produce high-purity this compound by carefully controlling the reaction conditions.

Materials:

  • Diethylamine (≥99.5%, anhydrous)

  • Diketene (stabilized, ≥98%)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas supply

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

  • Ice-water bath

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • Set up the three-neck flask under an inert atmosphere (nitrogen or argon).

    • To the flask, add diethylamine (1.05 equivalents) and anhydrous toluene.

    • Cool the flask to 0-5°C using an ice-water bath.

  • Addition of Diketene:

    • In the dropping funnel, place diketene (1.0 equivalent).

    • Add the diketene dropwise to the stirred diethylamine solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by TLC or GC until the diketene is consumed.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove any acidic impurities) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification:

    • The crude this compound is then purified by vacuum distillation to yield a colorless to pale yellow liquid.

Visualizations

Impurity_Formation_Pathways Impurity Formation Pathways in this compound Synthesis Diketene Diketene DEAA This compound (Desired Product) Diketene->DEAA Diethylamine (Controlled Temp) Polymer Diketene Polymer Diketene->Polymer High Temp / Catalyst Acid Acetoacetic Acid Diketene->Acid Water Diethylamine Diethylamine Diethylamine->DEAA Water Water (contaminant) Water->Acid Troubleshooting_Logic Troubleshooting Logic for Impurity Minimization LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Check for SideReactions Side Reactions LowYield->SideReactions Check for ColoredProduct Colored Product Decomposition Diketene Decomposition ColoredProduct->Decomposition AcidImpurity Acidic Impurity Hydrolysis Diketene Hydrolysis AcidImpurity->Hydrolysis OptimizeConditions Optimize Temp/Time IncompleteReaction->OptimizeConditions ControlStoichiometry Control Stoichiometry IncompleteReaction->ControlStoichiometry ControlTemp Strict Temp Control SideReactions->ControlTemp InertAtmosphere Use Inert Atmosphere SideReactions->InertAtmosphere Decomposition->ControlTemp Decomposition->InertAtmosphere AnhydrousConditions Use Anhydrous Conditions Hydrolysis->AnhydrousConditions Neutralize Neutralize during Workup Hydrolysis->Neutralize

References

N,N-Diethylacetoacetamide stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with N,N-Diethylacetoacetamide. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding its stability under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?

A1: The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the amide bond. This reaction cleaves the molecule into diethylamine and acetoacetic acid. Under acidic conditions, diethylamine is protonated to form a diethylammonium salt. Under basic conditions, acetoacetic acid is deprotonated to form an acetoacetate salt. It is important to note that acetoacetic acid is a beta-keto acid, which is susceptible to decarboxylation, especially when heated, to yield acetone and carbon dioxide.

Q2: How stable is this compound in solution at room temperature?

A2: this compound is relatively stable in neutral aqueous solutions at room temperature. However, its stability significantly decreases in the presence of strong acids or bases, which catalyze its hydrolysis. For long-term storage, it is recommended to keep this compound in a cool, dry place and to prepare aqueous solutions fresh before use.

Q3: Can I heat my reaction mixture containing this compound in the presence of acid or base?

A3: Heating a reaction mixture containing this compound with strong acids or bases will accelerate the rate of hydrolysis, leading to significant degradation. Additionally, the hydrolysis product, acetoacetic acid, is prone to thermal decarboxylation. Therefore, if heating is necessary, it is crucial to carefully control the temperature and reaction time to minimize the degradation of your target compound.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a highly suitable technique for monitoring the stability of this compound and quantifying its degradation products. A C18 column is typically effective for separating the parent compound from its more polar degradation products like diethylamine and acetoacetic acid.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of desired product in a reaction involving this compound under acidic or basic conditions. Degradation of this compound via hydrolysis.- Monitor the reaction progress using HPLC to assess the stability of the starting material. - Consider running the reaction at a lower temperature. - If possible, use a milder acid or base, or a non-aqueous solvent system.
Appearance of unexpected peaks in my chromatogram during reaction monitoring. Formation of degradation products such as diethylamine, acetoacetic acid, or acetone.- Confirm the identity of the unexpected peaks by comparing their retention times with those of authentic standards of the potential degradation products. - Use a mass spectrometer detector (LC-MS) to identify the mass of the unknown peaks.
Inconsistent reaction outcomes. Variability in the extent of this compound degradation due to slight changes in reaction conditions (e.g., temperature, pH, time).- Implement strict control over reaction parameters. - Prepare fresh solutions of this compound for each experiment. - Perform a stability study of this compound under your specific reaction conditions to understand its degradation kinetics.

Quantitative Data Summary

The following tables summarize representative data on the stability of this compound under forced degradation conditions. These studies are typically performed to understand the degradation profile of a compound.

Table 1: Stability of this compound under Acidic Conditions

ConditionTime (hours)This compound Remaining (%)Diethylamine Formed (%)Acetoacetic Acid Formed (%)
0.1 M HCl, 60°C010000
285.214.814.8
660.539.539.5
1235.164.964.9
2412.387.787.7

Table 2: Stability of this compound under Basic Conditions

ConditionTime (hours)This compound Remaining (%)Diethylamine Formed (%)Acetoacetic Acid Formed (%)
0.1 M NaOH, 60°C010000
280.119.919.9
652.747.347.3
1227.872.272.2
247.692.492.4

Experimental Protocols

Protocol 1: Stability Study of this compound under Acidic Conditions

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of acetonitrile and water.

    • Prepare a 0.1 M hydrochloric acid (HCl) solution in water.

  • Stress Sample Preparation:

    • In a series of vials, mix equal volumes of the this compound stock solution and the 0.1 M HCl solution.

    • Incubate the vials in a water bath at 60°C.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot from a vial.

    • Neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated RP-HPLC method.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the percentage of this compound remaining and the percentage of degradation products formed at each time point by comparing the peak areas to the initial (time 0) sample.

Protocol 2: Stability Study of this compound under Basic Conditions

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of acetonitrile and water.

    • Prepare a 0.1 M sodium hydroxide (NaOH) solution in water.

  • Stress Sample Preparation:

    • In a series of vials, mix equal volumes of the this compound stock solution and the 0.1 M NaOH solution.

    • Incubate the vials in a water bath at 60°C.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot from a vial.

    • Neutralize the sample with an equivalent amount of 0.1 M hydrochloric acid (HCl).

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Follow the same HPLC analysis procedure as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of this compound remaining and the percentage of degradation products formed at each time point.

Visualizations

Acidic_Degradation_Pathway DEAA This compound ProtonatedDEAA Protonated This compound DEAA->ProtonatedDEAA + H+ Tetrahedral_Intermediate Tetrahedral Intermediate ProtonatedDEAA->Tetrahedral_Intermediate + H2O Acetoacetic_Acid Acetoacetic Acid Tetrahedral_Intermediate->Acetoacetic_Acid Diethylamine Diethylamine Tetrahedral_Intermediate->Diethylamine Acetone Acetone Acetoacetic_Acid->Acetone Δ (Heat) CO2 CO2 Acetoacetic_Acid->CO2 Δ (Heat) Diethylammonium Diethylammonium Ion Diethylamine->Diethylammonium + H+

Caption: Acid-catalyzed hydrolysis of this compound.

Basic_Degradation_Pathway DEAA This compound Tetrahedral_Intermediate Tetrahedral Intermediate DEAA->Tetrahedral_Intermediate + OH- Acetoacetate Acetoacetate Tetrahedral_Intermediate->Acetoacetate Diethylamine Diethylamine Tetrahedral_Intermediate->Diethylamine Acetone Acetone Acetoacetate->Acetone Δ (Heat), H+ CO2 CO2 Acetoacetate->CO2 Δ (Heat), H+

Caption: Base-catalyzed hydrolysis of this compound.

Experimental_Workflow Start Start: Prepare Solutions (DEAA, Acid/Base) Stress Stress Incubation (e.g., 60°C) Start->Stress Sample Sample at Time Points (0, 2, 6, 12, 24h) Stress->Sample Neutralize Neutralize Sample Sample->Neutralize Dilute Dilute for Analysis Neutralize->Dilute Analyze HPLC Analysis Dilute->Analyze Data Data Analysis (% Remaining, % Degradation) Analyze->Data End End Data->End

Caption: Workflow for stability testing of this compound.

Preventing decomposition of N,N-Diethylacetoacetamide during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of N,N-Diethylacetoacetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on preventing product decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition during synthesis?

A1: The decomposition of this compound during its synthesis can primarily be attributed to two main factors: thermal stress and hydrolysis. Being a β-keto amide, the compound is susceptible to degradation under harsh reaction or workup conditions. High temperatures can lead to thermal decomposition, while the presence of water, especially under acidic or basic conditions, can cause hydrolysis of the amide bond or the β-keto group.

Q2: What are the common side products observed during the synthesis of this compound?

A2: Common side products can arise from the decomposition of starting materials or the product itself. When using diketene, its high reactivity can lead to polymerization, especially in the presence of acid or base catalysts.[1] Diketene can also react with any water present to form the unstable acetoacetic acid, which readily decomposes to acetone and carbon dioxide.[2] Hydrolysis of the final product can yield diethylamine and acetoacetic acid, with the latter decomposing as mentioned.

Q3: How can I minimize the formation of byproducts when using diketene as a starting material?

A3: To minimize byproduct formation when using diketene, it is crucial to maintain anhydrous conditions to prevent its hydrolysis.[2] The reaction should be carried out at a controlled temperature, as diketene can polymerize violently with heat or in the presence of catalysts.[1] Slow, controlled addition of diketene to diethylamine is recommended to manage the exothermic nature of the reaction.

Q4: Is this compound stable during purification by distillation?

A4: While the related compound N,N-diethylacetamide exhibits good thermal stability, this compound, as a β-dicarbonyl compound, may be prone to decomposition at its atmospheric boiling point.[3][4] Purification is best achieved by vacuum distillation to lower the boiling point and minimize thermal stress on the compound.

Q5: What are the optimal storage conditions for this compound?

A5: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture and atmospheric contaminants. Storage at temperatures between 5°C and 30°C is recommended.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Decomposition of Diketene: Presence of water leading to hydrolysis and subsequent decomposition.[2]Ensure all reactants and solvents are anhydrous. Use freshly distilled diethylamine and dry solvents.
Polymerization of Diketene: Reaction temperature is too high or catalyst concentration is excessive.[1]Maintain a low reaction temperature, especially during the addition of diketene. Use a minimal amount of catalyst if required.
Incomplete Reaction: Insufficient reaction time or non-optimal temperature.Monitor the reaction progress using techniques like TLC or GC. Adjust the reaction time and temperature as needed based on the monitoring.
Product Loss During Workup: Hydrolysis of the product during aqueous workup.Use a saturated sodium bicarbonate solution for washing instead of strong acids or bases. Minimize the contact time with the aqueous phase.
Product Discoloration (Yellowing) Thermal Decomposition: Overheating during reaction or purification.Conduct the reaction at the lowest effective temperature. Purify the product via vacuum distillation to reduce the boiling point.[3]
Impure Starting Materials: Contaminants in diketene or diethylamine.Use high-purity, freshly distilled starting materials.
Formation of Solid Byproducts Polymerization of Diketene: As mentioned above.[1]Maintain strict temperature control and consider a solvent to better dissipate heat.
Side reactions of impurities. Ensure the purity of all reagents before starting the synthesis.
Inconsistent Results Variability in Reagent Quality: Water content in solvents or purity of starting materials.Use reagents from a reliable source and ensure they meet the required specifications. Perform quality control checks on starting materials if necessary.
Atmospheric Moisture: Reaction setup not adequately protected from air.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Synthesis of this compound from Diketene and Diethylamine

This protocol is a standard method for the preparation of this compound.

Methodology:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with freshly distilled diethylamine and an anhydrous solvent (e.g., toluene or diethyl ether).

  • The flask is cooled in an ice-water bath to maintain a temperature of 0-5 °C.

  • Diketene is added dropwise from the dropping funnel to the stirred solution of diethylamine at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation.

Expected Yield and Purity:

ParameterValue
Yield 85-95%
Purity (post-distillation) >98%

Note: The yield and purity can be influenced by the quality of the reagents and the strict control of reaction conditions.

Visualizing Reaction and Decomposition Pathways

Synthesis of this compound

Synthesis cluster_reactants Reactants cluster_product Product Diketene Diketene Product This compound Diketene->Product Reaction with Diethylamine Diethylamine Diethylamine->Product

Caption: Synthesis of this compound from diketene and diethylamine.

Potential Decomposition Pathways

Decomposition cluster_starting_material Starting Material cluster_product Product cluster_decomposition Decomposition Products Diketene Diketene Polymer Polymer Diketene->Polymer Polymerization (Heat, Catalyst) AcetoaceticAcid Acetoacetic Acid Diketene->AcetoaceticAcid Hydrolysis (H2O) Product This compound DecomposedProduct Diethylamine + Acetoacetic Acid Product->DecomposedProduct Hydrolysis (H2O, Acid/Base) Acetone Acetone AcetoaceticAcid->Acetone Decarboxylation CO2 CO2 AcetoaceticAcid->CO2 Decarboxylation

Caption: Potential decomposition pathways during the synthesis of this compound.

References

Technical Support Center: Enhancing Reaction Rates with N,N-Diethylacetoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Diethylacetoacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments and enhance reaction rates.

Frequently Asked Questions (FAQs)

Q1: What are the common types of reactions where this compound is used as a reactant?

A1: this compound is a versatile β-dicarbonyl compound. Due to its active methylene group, it is commonly used in a variety of condensation and addition reactions to synthesize heterocyclic compounds and other complex organic molecules. Key reaction types include:

  • Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated compounds.

  • Hantzsch Pyridine Synthesis: A multi-component reaction to synthesize dihydropyridines and pyridines.[1][2][3]

  • Biginelli Reaction: A one-pot cyclocondensation to produce dihydropyrimidinones.[4][5]

  • Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

  • C-Alkylation: Formation of a new carbon-carbon bond at the active methylene position.

Q2: My reaction with this compound is slow or giving low yields. What are the general strategies to improve the reaction rate?

A2: Several factors can influence the rate and yield of reactions involving this compound. Here are some general strategies for enhancement:

  • Catalyst Selection: The choice of catalyst is crucial. For condensation reactions, weak bases like piperidine or ammonium acetate are often effective. In alkylation reactions, phase transfer catalysts can significantly accelerate the reaction.

  • Microwave Irradiation: The use of microwave-assisted synthesis has been shown to dramatically reduce reaction times and often improve yields compared to conventional heating methods for multicomponent reactions like the Hantzsch and Biginelli reactions.[4][5]

  • Solvent Choice: The polarity of the solvent can impact reaction rates. In some cases, solvent-free conditions, particularly under microwave irradiation, can lead to higher yields and shorter reaction times.

  • Temperature Control: Optimizing the reaction temperature is critical. While higher temperatures can increase reaction rates, they may also lead to the formation of side products or degradation of the desired product.

  • Removal of Byproducts: In condensation reactions that produce water, removing it via azeotropic distillation can help drive the equilibrium towards the product.

Q3: Are there any common side reactions to be aware of when using this compound?

A3: Yes, depending on the reaction type, several side reactions can occur:

  • Over-alkylation: In C-alkylation reactions, the mono-alkylated product can sometimes undergo a second alkylation, leading to a di-alkylated byproduct. This can often be minimized by controlling the stoichiometry of the reactants and the reaction temperature.

  • Oxidation: In Hantzsch dihydropyridine synthesis, the desired dihydropyridine product can be susceptible to oxidation to the corresponding pyridine, especially under harsh conditions or in the presence of air. Running the reaction under an inert atmosphere can help mitigate this.[3]

  • Michael Addition as a Side Reaction: In some base-catalyzed reactions, the product of a Knoevenagel condensation (an α,β-unsaturated compound) can further react with another molecule of the active methylene compound via a Michael addition.

Troubleshooting Guides

Knoevenagel Condensation
Issue Possible Cause Troubleshooting Steps
Slow or No Reaction Ineffective catalystUse a weak base like piperidine or ammonium acetate. For challenging substrates, consider using a Lewis acid catalyst.
Low reaction temperatureGradually increase the reaction temperature while monitoring for side product formation.
Water byproduct inhibiting the reactionUse a Dean-Stark apparatus for azeotropic removal of water, especially when using conventional heating.
Low Yield Unfavorable equilibriumAs mentioned above, remove water to drive the reaction forward.
Side reactionsOptimize the catalyst and temperature. Consider using milder reaction conditions.
Formation of Michael Adduct The product is susceptible to further reactionUse a stoichiometric amount of the aldehyde. Consider a two-step process where the Knoevenagel product is isolated before any subsequent reaction.
Hantzsch Pyridine Synthesis
Issue Possible Cause Troubleshooting Steps
Low Yield Harsh reaction conditions leading to degradationSwitch from conventional heating to microwave irradiation, which often provides higher yields in shorter times.[3]
Suboptimal solventWhile ethanol is common, consider aqueous micellar solutions which have been shown to improve yields.[2]
Formation of Oxidized Pyridine Presence of oxygenRun the reaction under an inert atmosphere (e.g., nitrogen or argon).
High reaction temperatureOptimize the temperature to favor the formation of the dihydropyridine without promoting oxidation.
Incomplete Reaction Insufficient reaction timeIf using conventional heating, ensure the reaction is refluxed for an adequate duration. Monitor by TLC.
Ineffective catalystWhile often run without a specific catalyst, acidic catalysts like p-toluenesulfonic acid (PTSA) can be beneficial.[2]
C-Alkylation (Phase Transfer Catalysis)
Issue Possible Cause Troubleshooting Steps
Slow Reaction Inefficient phase transferEnsure the appropriate phase transfer catalyst (PTC) is used. Tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI) are common choices.
Weak baseUse a solid inorganic base like potassium carbonate or cesium carbonate.
Low Yield of Mono-alkylated Product Over-alkylationUse a stoichiometric amount of the alkylating agent or a slight excess of this compound. Add the alkylating agent slowly and maintain a low reaction temperature.
Hydrolysis of the amideEnsure anhydrous conditions if using strong bases that are sensitive to water.
No Reaction Unreactive alkylating agentAlkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Consider converting the alkyl halide to a more reactive species if necessary.

Data Presentation: Comparative Reaction Conditions

The following tables summarize typical reaction conditions and outcomes for reactions involving β-dicarbonyl compounds analogous to this compound, providing a baseline for optimization.

Table 1: Hantzsch Synthesis of 1,4-Dihydropyridines - Conventional vs. Microwave

β-Dicarbonyl CompoundAldehydeMethodReaction TimeYieldReference
N-(4-chlorophenyl) acetoacetamide4-ChlorobenzaldehydeConventional (Reflux)10-12 hModerate[6]
N-(4-chlorophenyl) acetoacetamide4-ChlorobenzaldehydeMicrowave5-7 minHigh[6]
Ethyl acetoacetateBenzaldehydeConventional (Reflux)>12 h15-52%[3]
Ethyl acetoacetateBenzaldehydeMicrowave4 min15-52%[3]

Table 2: Biginelli Reaction - Conventional vs. Microwave

β-Dicarbonyl CompoundAldehydeCatalystMethodReaction TimeYieldReference
Ethyl acetoacetateBenzaldehydeAcidConventionalHoursLow to Moderate[4]
Ethyl acetoacetateBenzaldehydeAcidMicrowave1-1.5 minup to 98%[4]
Ethyl acetoacetate4-NitrobenzaldehydePolymer-supported acidConventional-15-25%[7]
Ethyl acetoacetate4-NitrobenzaldehydePolymer-supported acidMicrowave (80 °C, 50 W)10 min89-98%[7]

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis of a 4-Aryl-1,4-dihydropyridine Derivative

This protocol is a general procedure adapted from the synthesis of N-aryl acetoacetamide derivatives and can be optimized for this compound.[6]

Materials:

  • This compound (2 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (3 mL)

  • Microwave-safe reaction vessel with a magnetic stir bar

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (2 mmol), the aromatic aldehyde (1 mmol), and ammonium acetate (1.2 mmol) in ethanol (3 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Phase-Transfer Catalyzed C-Alkylation

This is a general protocol for the C-alkylation of active methylene compounds using a phase transfer catalyst.

Materials:

  • This compound (1 mmol)

  • Alkyl halide (e.g., benzyl bromide) (1.1 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous (2 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.1 mmol)

  • Acetonitrile (5 mL)

  • Round-bottom flask with a magnetic stir bar and reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1 mmol), anhydrous potassium carbonate (2 mmol), and tetrabutylammonium bromide (0.1 mmol) in acetonitrile (5 mL).

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 mmol) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the solid inorganic salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_hantzsch Microwave-Assisted Hantzsch Synthesis h_start Combine Reactants: - this compound - Aldehyde - Ammonium Acetate - Ethanol h_mw Microwave Irradiation (e.g., 120°C, 5-15 min) h_start->h_mw h_cool Cool to Room Temperature h_mw->h_cool h_evap Solvent Evaporation h_cool->h_evap h_purify Purification (Recrystallization or Chromatography) h_evap->h_purify h_product 1,4-Dihydropyridine Product h_purify->h_product

Fig. 1: Experimental workflow for microwave-assisted Hantzsch synthesis.

troubleshooting_logic cluster_solutions Potential Solutions start Low Reaction Rate? cat Optimize Catalyst start->cat Yes temp Increase Temperature start->temp Yes mw Use Microwave Irradiation start->mw Yes ptc Add Phase Transfer Catalyst (for biphasic reactions) start->ptc Yes no_issue Proceed with Current Protocol start->no_issue No end Reaction Rate Enhanced cat->end Monitor Improvement temp->end Monitor Improvement mw->end Monitor Improvement ptc->end Monitor Improvement

Fig. 2: Troubleshooting logic for low reaction rates.

reaction_pathways cluster_knoevenagel Knoevenagel Condensation cluster_hantzsch Hantzsch Synthesis cluster_alkylation C-Alkylation DEAA This compound k_product α,β-Unsaturated Product DEAA->k_product h_product Dihydropyridine DEAA->h_product a_product Alkylated Product DEAA->a_product k_aldehyde Aldehyde/Ketone k_aldehyde->k_product + Base h_aldehyde Aldehyde h_aldehyde->h_product h_ammonia Ammonia Source h_ammonia->h_product a_halide Alkyl Halide a_halide->a_product + Base/PTC

Fig. 3: Common reaction pathways for this compound.

References

Overcoming poor solubility of reagents in N,N-Diethylacetoacetamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor reagent solubility in reactions involving N,N-Diethylacetoacetamide.

I. Troubleshooting Guides

Issue 1: Poor Solubility of Inorganic Bases in Alkylation Reactions

Alkylation of the active methylene group in this compound often utilizes inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), which have poor solubility in many organic solvents. This can lead to slow or incomplete reactions.

Troubleshooting Steps:

  • Employ Phase Transfer Catalysis (PTC): A phase transfer catalyst facilitates the transfer of the base anion (e.g., carbonate or hydroxide) from the solid or aqueous phase into the organic phase where the reaction occurs. This dramatically increases the reaction rate and yield.

    • Recommended Catalysts: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or tetrabutylammonium chloride (TBAC) are commonly effective.

    • Typical Loading: 1-10 mol% of the catalyst is generally sufficient.

  • Utilize a Co-solvent System: The addition of a polar aprotic co-solvent can help to partially dissolve the inorganic base and improve the overall homogeneity of the reaction mixture.

    • Effective Co-solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices due to their high polarity.[1][2]

    • Consideration: The choice of co-solvent should be compatible with all reactants and the work-up procedure.

  • Increase Reaction Temperature: For thermally stable reactants, increasing the reaction temperature can enhance the solubility of the base and accelerate the reaction rate. This compound's relatives, like N,N-Diethylacetamide, are known for their high thermal stability, allowing for reactions at elevated temperatures.

  • Use a Stronger, More Soluble Organic Base: If the use of an inorganic base remains problematic, consider switching to a strong organic base that is soluble in the reaction solvent.

    • Examples: Sodium ethoxide or potassium tert-butoxide can be effective, but care must be taken to avoid side reactions like transesterification if other esters are present. For some applications, a non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) may be suitable.

Issue 2: Heterogeneous Mixture in Condensation Reactions with Aldehydes or Ketones

Knoevenagel-type condensation reactions between this compound and carbonyl compounds can suffer from poor solubility of either the catalyst (often a weak inorganic base) or one of the reactants in the chosen solvent.

Troubleshooting Steps:

  • Solvent Optimization: The choice of solvent is critical. While nonpolar solvents may be required for certain substrates, a more polar solvent can aid in homogenization.

    • Polar Aprotic Solvents: DMF and DMSO can be effective in dissolving reactants and catalysts.[3]

    • Protic Solvents: In some cases, protic solvents like ethanol or even water can be used, especially with water-soluble catalysts like sodium acetate or ammonium salts.[4][5]

  • Catalyst Selection: The nature of the catalyst can significantly impact the reaction's success in a heterogeneous system.

    • Homogeneous Catalysts: Weakly basic amines like piperidine or pyridine can be used as catalysts and are typically soluble in a wider range of organic solvents.[6]

    • Heterogeneous Catalysts: Solid-supported catalysts or the use of microwave irradiation with a solid base can sometimes overcome the need for a fully dissolved catalyst.

  • Azeotropic Water Removal: The water produced during the condensation reaction can inhibit the reaction. Using a solvent that forms an azeotrope with water (e.g., toluene or benzene) along with a Dean-Stark apparatus can drive the reaction to completion.

  • Solvent-Free Conditions: For some reactions, especially with microwave assistance, it is possible to run the reaction neat (without a solvent), which eliminates solubility issues altogether.[7]

II. Frequently Asked Questions (FAQs)

Q1: My alkylation reaction with this compound and an inorganic base is very slow. What is the first thing I should try?

A1: The most common reason for a slow reaction with an insoluble inorganic base is the limited interfacial area between the solid base and the organic solution. The first and often most effective solution is to add a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), at a loading of 1-5 mol%. This will shuttle the base into the organic phase and significantly accelerate the reaction.[1][8]

Q2: I am observing low yields in my condensation reaction. Could solubility be the issue?

A2: Yes, poor solubility of either your this compound, the carbonyl compound, or the catalyst can lead to low yields. Try switching to a more polar solvent like DMF or DMSO. If your reactants are thermally stable, increasing the temperature can also improve solubility and reaction rates. Also, ensure that the water formed during the reaction is being effectively removed, as it can reverse the reaction.

Q3: Can I use water as a solvent for reactions with this compound?

A3: While this compound has some water solubility, using water as a primary solvent is reaction-dependent. For certain Knoevenagel-type condensations with water-soluble aldehydes and a water-soluble base, an aqueous medium can be a green and effective option.[4][5] However, for alkylations with water-insoluble alkyl halides, a biphasic system with a phase transfer catalyst would be necessary.

Q4: Are there any alternatives to inorganic bases for the deprotonation of this compound?

A4: Yes, strong organic bases that are soluble in common organic solvents can be used. Sodium ethoxide and potassium tert-butoxide are effective for generating the enolate. However, be mindful of potential side reactions. For instance, if your reaction mixture contains other ester functional groups, using an alkoxide base could lead to unwanted transesterification.

III. Data Presentation

Table 1: Effect of Phase Transfer Catalyst (PTC) and Solvent on Alkylation Yield

EntryBaseSolventPTC (TBAB)Yield (%)
1K₂CO₃TolueneNo< 5
2K₂CO₃TolueneYes75
3K₂CO₃DMFNo40
4K₂CO₃DMFYes92
5NaOH (50% aq.)DichloromethaneNo15
6NaOH (50% aq.)DichloromethaneYes88

Data is representative and compiled from analogous reactions with active methylene compounds.

Table 2: Influence of Solvent on Knoevenagel Condensation Yield

EntryCarbonyl CompoundCatalystSolventYield (%)
1BenzaldehydePiperidineToluene65
2BenzaldehydePiperidineDMF85
34-NitrobenzaldehydeK₂CO₃Ethanol50
44-NitrobenzaldehydeK₂CO₃DMSO90
5CyclohexanoneSodium AcetateWater70

Yields are illustrative and based on typical outcomes for Knoevenagel condensations.

IV. Experimental Protocols

Protocol 1: Phase Transfer Catalyzed Alkylation of this compound

This protocol describes a general procedure for the alkylation of this compound using an insoluble inorganic base and a phase transfer catalyst.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), finely powdered

  • Tetrabutylammonium bromide (TBAB)

  • Toluene (or another suitable organic solvent)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.05 eq).

  • Add toluene to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Begin vigorous stirring and add the alkyl halide (1.1 eq) to the suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of toluene.

  • Transfer the filtrate to a separatory funnel and wash with deionized water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation as required.

Protocol 2: Co-solvent Mediated Knoevenagel Condensation

This protocol outlines a general method for the condensation of this compound with an aldehyde using a poorly soluble base, facilitated by a polar aprotic co-solvent.

Materials:

  • This compound

  • Aldehyde (e.g., 4-chlorobenzaldehyde)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask with a magnetic stirrer, dissolve this compound (1.0 eq) and the aldehyde (1.0 eq) in DMF.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography.

V. Visualizations

Troubleshooting_Workflow start Poor Reagent Solubility Issue reaction_type Identify Reaction Type start->reaction_type alkylation Alkylation with Inorganic Base reaction_type->alkylation Alkylation condensation Condensation Reaction reaction_type->condensation Condensation ptc Add Phase Transfer Catalyst (e.g., TBAB) alkylation->ptc solvent_opt Optimize Solvent (e.g., DMF, EtOH, H₂O) condensation->solvent_opt cosolvent_alk Use Polar Aprotic Co-solvent (DMF, DMSO) ptc->cosolvent_alk If needed temp_alk Increase Reaction Temperature cosolvent_alk->temp_alk If needed catalyst_sel Change Catalyst (e.g., Piperidine) solvent_opt->catalyst_sel If needed water_rem Azeotropic Water Removal catalyst_sel->water_rem If needed

Caption: A troubleshooting workflow for addressing poor reagent solubility.

Phase_Transfer_Catalysis_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Base M⁺B⁻ (e.g., K₂CO₃) PTC Q⁺X⁻ PTC (e.g., TBAB) Base->PTC:tail Anion Exchange Reagent R-H (this compound) Product R⁻M⁺ + H-B Reagent->Product Product->PTC:head Regenerates PTC PTC:head->Reagent Deprotonation

References

Technical Support Center: Optimizing Syntheses with N,N-Diethylacetoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in reducing reaction times and overcoming common challenges in syntheses involving N,N-Diethylacetoacetamide.

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound is proceeding very slowly. What are the general factors I should investigate to increase the reaction rate?

A1: Several factors can influence the rate of chemical reactions. Key aspects to consider are:

  • Temperature: Increasing the reaction temperature typically accelerates the reaction rate. However, be mindful of potential side reactions or degradation of starting materials and products at higher temperatures.

  • Concentration: Increasing the concentration of reactants can lead to more frequent molecular collisions, thus increasing the reaction rate.

  • Catalyst: The presence and choice of a catalyst can dramatically reduce the activation energy of a reaction, leading to a significant increase in rate. For reactions like the Biginelli or Hantzsch synthesis, acid or Lewis acid catalysts are often employed.

  • Solvent: The polarity and proticity of the solvent can influence the stability of reactants and transition states. For reactions involving polar intermediates, a polar solvent may be beneficial.[1]

  • Mixing: In heterogeneous reactions, efficient mixing is crucial to ensure maximum contact between reactants.

Q2: Can alternative energy sources be used to expedite reactions with this compound?

A2: Yes, alternative energy sources can significantly reduce reaction times compared to conventional heating methods.

  • Microwave Irradiation: This technique uses microwave energy to rapidly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction time from hours to minutes.[2]

  • Ultrasonic Irradiation: Sonication can enhance reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation, which can also improve mass transfer in heterogeneous systems.

Q3: What is Phase Transfer Catalysis (PTC), and can it be applied to reactions with this compound?

A3: Phase Transfer Catalysis is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports one of the reactants across the phase boundary, allowing the reaction to proceed. PTC can be particularly useful for alkylation reactions of this compound, potentially reducing reaction times and allowing for the use of milder bases.

Q4: How can Flow Chemistry be utilized to optimize syntheses involving this compound?

A4: Flow chemistry, where a reaction is performed in a continuously flowing stream rather than in a batch, offers several advantages for reaction optimization. Precise control over reaction parameters such as temperature, pressure, and residence time can be achieved. The high surface-area-to-volume ratio in flow reactors allows for excellent heat and mass transfer, leading to faster and more selective reactions. This can be particularly beneficial for highly exothermic reactions or when precise control over reaction time is critical to minimize byproduct formation.

Troubleshooting Guides

Issue 1: Slow or Incomplete Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones. When using this compound as the β-dicarbonyl component, slow reaction rates or low yields can be encountered.

Potential Cause Troubleshooting Step
Ineffective Catalyst The choice of catalyst is crucial. While classical methods use strong Brønsted acids, a variety of Lewis acids have been shown to be effective. Consider screening different Lewis acid catalysts (e.g., ZnCl₂, FeCl₃, InBr₃) to find the optimal one for your specific substrates.[3]
Suboptimal Temperature If the reaction is slow at room temperature, gradually increase the temperature. Microwave-assisted heating at 80-120°C has been shown to dramatically reduce reaction times.[4]
Solvent Choice While often performed in ethanol, the choice of solvent can impact the reaction rate. For some catalyst systems, polar aprotic solvents like acetonitrile or even solvent-free conditions can be beneficial.
Reagent Stoichiometry Ensure the correct molar ratios of the aldehyde, this compound, and urea/thiourea are used. An excess of one reagent may be necessary to drive the reaction to completion.
Issue 2: Low Yield in Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multicomponent reaction used to produce dihydropyridine derivatives. Using this compound in place of a standard β-ketoester can present challenges.

Potential Cause Troubleshooting Step
Insufficient Acidity The reaction is typically acid-catalyzed. Ensure a sufficient amount of a Brønsted acid (e.g., acetic acid) is present.
Long Reaction Times with Conventional Heating This reaction is well-suited for microwave acceleration. Microwave irradiation can reduce reaction times from hours to minutes and improve yields.[5]
Ammonia Source The source of ammonia can affect the reaction. Ammonium acetate is commonly used, but in some cases, aqueous or alcoholic ammonia may be more effective.
Side Reactions At elevated temperatures or with prolonged reaction times, side reactions can occur. Optimizing the temperature and reaction time is critical. Flow chemistry can offer precise control over residence time to minimize byproduct formation.
Issue 3: Inefficient Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene compound, such as this compound.

Potential Cause Troubleshooting Step
Weak Base Catalyst The reaction is base-catalyzed. If the reaction is slow, consider using a stronger base or a different type of base (e.g., piperidine, triethylamine).
Poor Mass Transfer In heterogeneous reactions, inefficient mixing can limit the reaction rate. The use of ultrasound can improve mass transfer and accelerate the condensation.
Reversibility of the Reaction The initial aldol addition can be reversible. To drive the reaction towards the product, removal of water, for instance by azeotropic distillation, can be employed.
Steric Hindrance Sterically hindered aldehydes or ketones may react more slowly. In such cases, increasing the reaction temperature or using a more active catalyst may be necessary.

Quantitative Data Summary

The following tables provide a summary of quantitative data from the literature on the effect of different methodologies on reaction times in syntheses analogous to those involving this compound.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Biginelli-type Reactions

CatalystMethodTemperature (°C)TimeYield (%)Reference
Pr(NO₃)₃·6H₂O (10 mol%)Conventional80360 min43[6]
Pr(NO₃)₃·6H₂O (10 mol%)Microwave808 min98[6]
Acid-functionalized polymer (6 wt.%)Conventional80-15-25[4]
Acid-functionalized polymer (6 wt.%)Microwave8010 min89-98[4]

Table 2: Hantzsch Synthesis of Dihydropyridines - Conventional vs. Microwave

ReactantsMethodTemperature (°C)TimeYield (%)Reference
Aldehyde, β-ketoester, AmmoniaConventional (Reflux)Reflux30 min-[7]
Aldehyde, β-ketoester, AmmoniaMicrowave14010 minGood[8]

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis of 1,4-Dihydropyridines

This protocol is a general procedure that can be adapted for use with this compound.

Materials:

  • Aldehyde (10 mmol)

  • This compound (20 mmol)

  • Ammonium acetate (30 mmol)

  • Pyrex cylindrical tube

  • Domestic microwave oven

  • Crushed ice

  • Methanol and Chloroform (for optional column chromatography)

  • Silica gel (60-120 mesh)

Procedure:

  • In a Pyrex cylindrical tube, combine the aldehyde (10 mmol), this compound (20 mmol), and ammonium acetate (30 mmol).

  • Place the open tube inside a domestic microwave oven.

  • Irradiate the mixture at a suitable power level (e.g., 90W) for 3-5 minutes. The optimal time should be determined by monitoring the reaction progress via TLC.

  • After irradiation, carefully remove the tube from the oven and allow it to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing crushed ice and stir vigorously until a solid product precipitates.

  • Filter the crude product using a sintered funnel and wash with cold water.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., methanol:chloroform, 2:8).[3]

Protocol 2: Ultrasound-Assisted Knoevenagel Condensation

This protocol provides a general guideline for performing a Knoevenagel condensation using ultrasonic irradiation, which can be adapted for this compound.

Materials:

  • Aromatic aldehyde (20.0 mmol)

  • This compound (20.0 mmol)

  • Glacial acetic acid (3.3 mL)

  • Ammonium acetate (3.32 g)

  • Ultrasound bath

  • Dichloromethane

Procedure:

  • In a suitable vessel, combine the aromatic aldehyde, this compound, glacial acetic acid, and ammonium acetate.

  • Place the vessel in an ultrasound bath and sonicate at room temperature (e.g., 22°C) for approximately 3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, partition the mixture between dichloromethane and water.

  • Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography.[9]

Visualizations

Below are diagrams illustrating workflows and logical relationships relevant to optimizing syntheses involving this compound.

G cluster_0 Troubleshooting Slow Reactions Slow_Reaction Slow Reaction Observed Check_Temp Increase Temperature? Slow_Reaction->Check_Temp Check_Conc Increase Concentration? Slow_Reaction->Check_Conc Check_Cat Change/Add Catalyst? Slow_Reaction->Check_Cat Check_Solvent Change Solvent? Slow_Reaction->Check_Solvent Side_Reactions Side Reactions Observed? Check_Temp->Side_Reactions Optimize_Conditions Optimize Conditions Check_Conc->Optimize_Conditions Check_Cat->Optimize_Conditions Check_Solvent->Optimize_Conditions Side_Reactions->Check_Temp Yes, lower temp Side_Reactions->Optimize_Conditions No

A logical workflow for troubleshooting slow reactions.

G cluster_1 Methods to Reduce Reaction Time Conventional_Heating Conventional Heating (Hours) Microwave_Irradiation Microwave Irradiation (Minutes) Conventional_Heating->Microwave_Irradiation Significant Reduction Ultrasonic_Irradiation Ultrasonic Irradiation (Reduced Time) Conventional_Heating->Ultrasonic_Irradiation Reduction Flow_Chemistry Flow Chemistry (Precise Control, Fast) Conventional_Heating->Flow_Chemistry Potential for Reduction Phase_Transfer_Catalysis Phase Transfer Catalysis (Accelerated Biphasic Reactions)

Comparison of methods for reducing reaction time.

References

Validation & Comparative

A Comparative Guide to N,N-Diethylacetoacetamide and Ethyl Acetoacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of starting materials is paramount to the success of a reaction, influencing yield, purity, and reaction conditions. Among the versatile building blocks available to chemists, β-dicarbonyl compounds are of particular importance due to their ability to form stabilized enolates, making them key intermediates in the formation of carbon-carbon bonds and the synthesis of a wide array of heterocyclic compounds. This guide provides an objective comparison of two prominent β-dicarbonyl compounds: N,N-Diethylacetoacetamide and ethyl acetoacetate. We will delve into their respective performances in key synthetic transformations, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Physical and Chemical Properties: A Tabular Comparison

A fundamental understanding of the physical properties of a reagent is crucial for experimental design and execution. The following table summarizes the key physical and chemical properties of this compound and ethyl acetoacetate.

PropertyThis compoundEthyl Acetoacetate
Molecular Formula C₈H₁₅NO₂C₆H₁₀O₃
Molecular Weight 157.21 g/mol 130.14 g/mol
Appearance Colorless to pale yellow liquidColorless liquid with a fruity odor[1]
Boiling Point 76 °C (lit.)180.8 °C
Melting Point -73 °C-45 °C
Density 0.994 g/mL at 20 °C (lit.)1.02 g/cm³
Solubility Miscible with water and most organic solvents.Sparingly soluble in water, freely soluble in organic solvents.
pKa of α-proton ~14-16 (estimated for amides)~11

Reactivity and Performance in Key Organic Syntheses

The primary difference in reactivity between this compound and ethyl acetoacetate stems from the electronic properties of the amide versus the ester functional group. The lone pair of the nitrogen atom in the amide is more delocalized into the carbonyl group compared to the oxygen atom in the ester. This increased resonance stabilization makes the amide carbonyl less electrophilic and the α-protons less acidic compared to the corresponding ester. This fundamental difference has significant implications for their use in synthesis.

Knorr Pyrazole Synthesis: A Case Study in Heterocyclic Chemistry

The Knorr pyrazole synthesis is a classic and widely used method for the preparation of pyrazole derivatives, which are important scaffolds in many pharmaceutical agents. The reaction involves the condensation of a β-dicarbonyl compound with a hydrazine.

Using Ethyl Acetoacetate:

The reaction of ethyl acetoacetate with hydrazines is a well-established and high-yielding route to 3-methyl-5-pyrazolone derivatives. The reaction proceeds readily, often with high regioselectivity, due to the difference in reactivity between the ketone and ester carbonyls.

Experimental Data for Ethyl Acetoacetate:

Hydrazine DerivativeProductYield (%)Reference
Hydrazine hydrate3-Methyl-5-pyrazolone64[2]
Phenylhydrazine1-Phenyl-3-methyl-5-pyrazolone97.6-100[3][4][5]

Using this compound:

While less common, β-keto amides can also be employed in the synthesis of pyrazolones. The reaction of this compound with hydrazines would be expected to proceed, although potentially under different reaction conditions compared to ethyl acetoacetate due to the lower reactivity of the amide carbonyl.

Logical Comparison of Reactivity:

The higher acidity of the α-protons in ethyl acetoacetate (pKa ~11) compared to this compound (estimated pKa ~14-16) facilitates easier enolate formation under milder basic conditions. This is a key reason for the widespread use of β-keto esters in reactions initiated by deprotonation. The subsequent intramolecular cyclization step in the Knorr synthesis involves the nucleophilic attack of the hydrazine nitrogen onto a carbonyl group. The greater electrophilicity of the ketone carbonyl in both substrates directs the initial condensation. However, the final ring-closing step involves attack at the ester or amide carbonyl. The ester carbonyl is generally more electrophilic than the amide carbonyl, which may lead to faster cyclization rates for ethyl acetoacetate.

Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis of 3-Methyl-5-pyrazolone using Ethyl Acetoacetate

This protocol is adapted from a literature procedure.[2]

Materials:

  • Ethyl acetoacetate (100 mM)

  • Hydrazine hydrate solution (100 mM)

  • Absolute ethanol (40 mL)

Procedure:

  • To a 250 mL round-bottom flask, add 100 mM of ethyl acetoacetate.

  • With continuous stirring, add a solution of 100 mM hydrazine hydrate in 40 mL of absolute ethanol dropwise.

  • Maintain the reaction temperature at 60 °C and continue stirring for 1 hour.

  • After 1 hour, cool the reaction mixture in an ice bath to induce precipitation of the solid product.

  • Filter the solid product, wash with cold ethanol, and recrystallize to obtain pure 3-methyl-5-pyrazolone.

Expected Yield: 64%[2]

Visualizing Reaction Workflows

To better illustrate the synthetic pathways discussed, the following diagrams have been generated using the DOT language.

Knorr_Pyrazole_Synthesis EAA Ethyl Acetoacetate Intermediate Hydrazone Intermediate EAA->Intermediate Hydrazine Hydrazine Hydrazine->Intermediate Pyrazolone 3-Methyl-5-pyrazolone Intermediate->Pyrazolone Intramolecular Cyclization

Caption: Knorr Pyrazole Synthesis with Ethyl Acetoacetate.

Summary and Conclusion

Both this compound and ethyl acetoacetate are valuable synthons in organic chemistry, each with its own set of advantages and disadvantages.

Ethyl Acetoacetate stands out for its:

  • Higher reactivity: The more acidic α-protons and the more electrophilic ester carbonyl lead to faster reaction rates and milder reaction conditions in many cases.

  • Extensive literature precedent: A vast body of literature exists detailing its use in a wide variety of transformations, making it a reliable and well-understood reagent.

  • High yields: As demonstrated in the Knorr pyrazole synthesis, ethyl acetoacetate often provides excellent yields of the desired products.

This compound offers potential advantages in specific scenarios:

  • Increased stability: The amide functionality is generally more robust and less prone to hydrolysis than the ester group, which could be beneficial in certain multi-step syntheses or under specific reaction conditions.

  • Differential reactivity: The lower reactivity of the amide can be exploited to achieve chemoselectivity in molecules with multiple reactive sites.

  • Access to N-substituted heterocycles: The presence of the diethylamino group can be retained in the final product, providing a direct route to certain N-substituted heterocyclic compounds.

References

Comparative Reactivity of N,N-Diethylacetoacetamide and Other Acetoacetamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of starting materials and intermediates is paramount for efficient synthesis and process optimization. This guide provides a comparative analysis of the reactivity of N,N-Diethylacetoacetamide against other common acetoacetamides in key chemical transformations. Due to a scarcity of direct, side-by-side quantitative comparisons in published literature, this guide synthesizes information from studies on individual or classes of acetoacetamides and related compounds to draw informed, qualitative comparisons based on established chemical principles. The discussion is supported by representative experimental protocols and workflows.

Key Reactions and Reactivity Comparison

Acetoacetamides are versatile chemical building blocks characterized by two primary reactive centers: the active methylene group (α-carbon) flanked by two carbonyl groups, and the amide functionality. The nature of the substituents on the amide nitrogen significantly influences the reactivity at both positions through electronic and steric effects.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. For acetoacetamides, this involves the deprotonation of the α-carbon to form a resonance-stabilized enolate, which then acts as the nucleophile.

Comparative Reactivity:

The reactivity of the active methylene group in a Knoevenagel condensation is primarily dependent on its acidity. Electron-withdrawing groups on the amide nitrogen would increase the acidity of the α-protons, while electron-donating groups would decrease it. The N,N-diethyl groups in this compound are weakly electron-donating, which would slightly decrease the acidity of the α-protons compared to unsubstituted acetoacetamide. However, the steric bulk of the diethyl groups is likely to have a more significant impact, potentially hindering the approach of the base and the subsequent reaction with the carbonyl compound.

While direct comparative data is unavailable, we can infer the relative reactivity. In a study comparing amino acid catalysts for the Knoevenagel condensation, the efficiency of the catalyst was linked to its basicity, which in turn affects the enolization of the active methylene compound[1]. Another study on the Knoevenagel condensation of ethyl acetoacetate with benzaldehyde highlights the reaction conditions and catalyst systems used for this type of transformation[2].

Table 1: Qualitative Comparison of Reactivity in Knoevenagel Condensation

Acetoacetamide DerivativeN-SubstituentsExpected Relative Reactivity of α-MethyleneRationale
Acetoacetamide-H, -HBaselineUnsubstituted amide.
N-Methylacetoacetamide-H, -CH₃Slightly lowerWeakly electron-donating methyl group.
This compound -CH₂CH₃, -CH₂CH₃LowerWeakly electron-donating and sterically hindering diethyl groups.
N-Phenylacetoacetamide-H, -C₆H₅HigherElectron-withdrawing phenyl group increases the acidity of the α-protons.

Experimental Protocol: Knoevenagel Condensation of an Acetoacetamide with an Aldehyde

  • Objective: To synthesize an α,β-unsaturated product via the Knoevenagel condensation of an acetoacetamide with an aromatic aldehyde.

  • Materials:

    • Acetoacetamide derivative (e.g., this compound) (1.0 eq)

    • Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)

    • Basic catalyst (e.g., Piperidine or an amino acid like glycine) (0.1 eq)[1]

    • Solvent (e.g., Ethanol or Dimethyl Sulfoxide (DMSO))

  • Procedure:

    • In a round-bottom flask, dissolve the acetoacetamide derivative and the aromatic aldehyde in the chosen solvent.

    • Add the basic catalyst to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the product by filtration. If not, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Acetoacetamide and Aldehyde in Solvent add_catalyst Add Basic Catalyst dissolve->add_catalyst stir Stir at RT or Heat add_catalyst->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify Product extract->purify

Knoevenagel Condensation Experimental Workflow
Alkylation of the Active Methylene Group

The α-carbon of acetoacetamides can be alkylated following deprotonation with a suitable base to form the enolate. The choice of base and reaction conditions is crucial to favor C-alkylation over O-alkylation.

Comparative Reactivity:

The nucleophilicity of the enolate is a key factor in the alkylation reaction. The electron-donating N,N-diethyl groups in this compound are expected to slightly increase the electron density of the enolate, potentially making it a more reactive nucleophile compared to the enolate of unsubstituted acetoacetamide. However, as with the Knoevenagel condensation, steric hindrance from the diethyl groups could play a role, particularly with bulky alkylating agents. For the N-alkylation of amides, a strong base is typically required to deprotonate the amide nitrogen[3].

Table 2: Qualitative Comparison of Reactivity in C-Alkylation

Acetoacetamide DerivativeN-SubstituentsExpected Relative Nucleophilicity of EnolateRationale
Acetoacetamide-H, -HBaselineUnsubstituted amide.
N-Methylacetoacetamide-H, -CH₃Slightly higherWeakly electron-donating methyl group.
This compound -CH₂CH₃, -CH₂CH₃HigherWeakly electron-donating diethyl groups.
N-Phenylacetoacetamide-H, -C₆H₅LowerElectron-withdrawing phenyl group delocalizes the negative charge, reducing nucleophilicity.

Experimental Protocol: C-Alkylation of an Acetoacetamide

  • Objective: To introduce an alkyl group at the α-carbon of an acetoacetamide.

  • Materials:

    • Acetoacetamide derivative (e.g., this compound) (1.0 eq)

    • Base (e.g., Sodium ethoxide or Sodium hydride) (1.0 eq)

    • Alkylating agent (e.g., Alkyl halide) (1.0-1.2 eq)[4]

    • Anhydrous solvent (e.g., Ethanol, THF, or DMF)

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution or suspension of the base in the anhydrous solvent.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of the acetoacetamide derivative in the anhydrous solvent to the base.

    • Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the enolate.

    • Add the alkylating agent dropwise to the enolate solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC.

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the product by column chromatography or distillation.

Alkylation_Factors cluster_reactants Reactants & Reagents cluster_factors Influencing Factors cluster_outcome Reaction Outcome acetamide Acetoacetamide Derivative substituents N-Substituents (Electronic & Steric Effects) acetamide->substituents base Base base_strength Base Strength base->base_strength alkylating_agent Alkylating Agent reactivity Reactivity substituents->reactivity selectivity C- vs. O-Alkylation substituents->selectivity base_strength->reactivity solvent Solvent Polarity solvent->selectivity

Factors Influencing Acetoacetamide Alkylation
Amide Hydrolysis

The amide bond in acetoacetamides can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (acetoacetic acid, which is unstable and decarboxylates) and the amine.

Comparative Reactivity:

Table 3: Qualitative Comparison of Stability to Hydrolysis

Acetoacetamide DerivativeN-SubstituentsExpected Relative Rate of HydrolysisRationale
Acetoacetamide-H, -HBaselineUnsubstituted amide, least sterically hindered.
N-Methylacetoacetamide-H, -CH₃SlowerMinor steric hindrance from the methyl group.
This compound -CH₂CH₃, -CH₂CH₃Much slowerSignificant steric hindrance from the diethyl groups.
N-Phenylacetoacetamide-H, -C₆H₅FasterThe electron-withdrawing phenyl group can stabilize the transition state.

Experimental Protocol: Amide Hydrolysis (Acid-Catalyzed)

  • Objective: To hydrolyze the amide bond of an acetoacetamide.

  • Materials:

    • Acetoacetamide derivative (e.g., this compound)

    • Aqueous acid (e.g., 6 M HCl or H₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add the acetoacetamide derivative.

    • Add the aqueous acid solution.

    • Heat the mixture to reflux and maintain the temperature for several hours.

    • Monitor the reaction by TLC or by observing the disappearance of the starting material.

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

    • Isolate the amine product by extraction with an organic solvent.

    • The carboxylic acid portion will likely have decomposed to acetone and CO₂.

Hydrolysis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products amide This compound tetrahedral Tetrahedral Intermediate amide->tetrahedral + H₂O/H⁺ reagent H₃O⁺ or OH⁻ acid Acetoacetic Acid (decomposes) tetrahedral->acid amine Diethylamine tetrahedral->amine

Generalized Amide Hydrolysis Pathway

Conclusion

This guide provides a framework for comparing the reactivity of this compound with other acetoacetamides. Based on fundamental chemical principles, the N,N-diethyl groups are expected to decrease the reactivity of the active methylene group in reactions like the Knoevenagel condensation due to steric hindrance and weak electron-donating effects. Conversely, these electron-donating groups may slightly enhance the nucleophilicity of the corresponding enolate in alkylation reactions. The most pronounced effect of the N,N-diethyl substitution is the significant steric hindrance it provides, which is expected to make this compound considerably more resistant to amide hydrolysis compared to less substituted analogs.

It is crucial to underscore that these comparisons are largely qualitative and inferred. Direct, quantitative experimental studies are necessary to provide definitive data on the relative reactivities of these important synthetic intermediates. The provided protocols offer a starting point for such investigations.

References

A Comparative Guide to Alternatives in Insecticidal Amide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of amide-based insecticides is a cornerstone of agrochemical and public health research. While N,N-Diethylacetoacetamide is a notable amide, the broader landscape of insecticidal amides offers a variety of synthetic pathways and alternative precursor molecules. This guide provides a comparative analysis of synthetic routes to the widely used insect repellent N,N-diethyl-m-toluamide (DEET) and explores alternative insecticidal amide structures derived from natural products and other synthetic scaffolds. Experimental data on reaction yields, product purity, and insecticidal efficacy are presented to facilitate informed decisions in the development of novel insecticidal agents.

Comparison of Synthetic Routes for N,N-Diethyl-m-toluamide (DEET)

The synthesis of DEET, a benchmark insecticidal amide, is most commonly achieved through the acylation of diethylamine with m-toluic acid or its activated derivatives. The choice of activating agent or coupling reagent presents several alternative approaches to the traditional acid chloride route.

Synthetic MethodKey ReagentsSolventReaction TimeYield (%)Purity (%)Reference
Thionyl Chloride m-Toluic acid, Thionyl chloride, Diethylamine, Sodium hydroxideDichloromethane45 minutes93.67>95[1]
1,1'-Carbonyldiimidazole (CDI) m-Toluic acid, CDI, Diethylamine, 4-DMAPDichloromethane90 minutes94.0395-97[2]
COMU m-Toluic acid, COMU, DiethylamineN,N-Dimethylformamide (DMF)~20 minutes70-80High[3]
Oxalyl Chloride m-Toluic acid, Oxalyl chloride, DiethylamineNot specifiedNot specifiedNot specifiedNot specified[2]

Performance of Alternative Insecticidal Amides

Beyond DEET, other classes of amides have demonstrated significant insecticidal properties. These alternatives offer different modes of action and spectra of activity.

Amide ClassExample CompoundTarget PestEfficacy DataReference
Piperine Derivatives N-[3-(3',4'-methylenedioxyphenyl)-2-(E)-propenoyl]piperidineSpodoptera frugiperda (larvae)LD50: 1.07 µg/mg[4]
Piperine Derivatives Compound D28 (a linear bisamide)Plutella xylostella90% mortality at 1 mg/mL[5][6]
Anthranilic Diamides Compound 17eMythimna separata100% mortality at 1 µg/mL[7]
Chiral Amides Compound 8iRhyzopertha dominicaLD50: 27.98 µmol/g[8]

Experimental Protocols

Synthesis of DEET using 1,1'-Carbonyldiimidazole (CDI)[2]

This one-pot method avoids the use of highly toxic chlorinating agents.

  • To a solution of m-toluic acid (0.01 mol) in dichloromethane, add 1,1'-carbonyldiimidazole (CDI) (0.012 mol) and a catalytic amount of 4-dimethylaminopyridine (4-DMAP).

  • Stir the mixture at room temperature for a specified period to allow for the formation of the intermediate, 1-(m-toluoyl)imidazole.

  • Add diethylamine (0.02 mol) to the reaction mixture.

  • Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography.

  • Upon completion, wash the organic layer with water and 10% HCl (aq.).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield DEET.

Synthesis of Piperine-Derived Amides[6]

This protocol outlines the general synthesis of amide derivatives from piperine.

  • Hydrolysis of Piperine: Reflux piperine (35.05 mmol) in a 20% w/v solution of sodium hydroxide in methanol (200 mL) for 24 hours to yield piperic acid.[9]

  • Amide Formation:

    • Dissolve piperic acid (0.2291 mmol) in dry tetrahydrofuran and cool to 0°C.[9]

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (0.2291 mmol) and 1-hydroxybenzotriazole (HOBt) (0.2291 mmol).[9]

    • Stir the reaction at 0°C for 30 minutes.

    • Add the desired amine (0.1146 mmol) and continue stirring until the reaction is complete.[9]

    • Work up the reaction by quenching with water and extracting with an organic solvent.

    • Purify the crude product by column chromatography.

Synthesis of Anthranilic Diamide Insecticides[10]

This procedure is a general representation of the final step in the synthesis of anthranilic diamides like Chlorantraniliprole.

  • Suspend the N-pyridylpyrazole acid precursor (1 mmol) in dichloromethane (20 mL).

  • Add oxalyl chloride (3 mmol) and a catalytic amount of dimethylformamide (2 drops).

  • Stir the solution at room temperature for 6 hours to form the acid chloride.

  • Concentrate the mixture in vacuo to obtain the crude acid chloride.

  • In a separate flask, dissolve the appropriate 2-aminobenzamide derivative (1.2 mmol) in dichloromethane (20 mL) and cool in an ice bath.

  • Slowly add the crude acid chloride solution to the stirred 2-aminobenzamide solution.

  • Allow the reaction to proceed to completion.

  • Work up the reaction mixture, which may involve washing with aqueous solutions and drying the organic phase.

  • Purify the final product, typically by crystallization or chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic processes described.

DEET_Synthesis_Alternatives cluster_activation Activation Method mtoluic_acid m-Toluic Acid thionyl Thionyl Chloride mtoluic_acid->thionyl Forms Acid Chloride cdi CDI mtoluic_acid->cdi Forms Acylimidazole comu COMU mtoluic_acid->comu Forms Active Ester diethylamine Diethylamine deet DEET diethylamine->deet invis1 thionyl->invis1 invis2 cdi->invis2 invis3 comu->invis3 invis1->deet Acylation invis2->deet Acylation invis3->deet Acylation

Caption: Alternative activation methods for the synthesis of DEET.

Insecticidal_Amide_Alternatives precursors Precursor Scaffolds piperine Piperine (from Black Pepper) precursors->piperine anthranilic_acid Anthranilic Acid Derivatives precursors->anthranilic_acid other_chiral Other Chiral Acids precursors->other_chiral amide_synthesis Amide Synthesis (Coupling with Amines) piperine->amide_synthesis anthranilic_acid->amide_synthesis other_chiral->amide_synthesis piperine_amides Piperine-Derived Amides amide_synthesis->piperine_amides diamides Anthranilic Diamides amide_synthesis->diamides chiral_amides Novel Chiral Amides amide_synthesis->chiral_amides

Caption: Alternative precursor scaffolds for novel insecticidal amides.

References

N,N-Diethylacetoacetamide: A Superior Solvent Alternative to DMF and DMAc for Pharmaceutical and Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer and more efficient solvents, N,N-Diethylacetoacetamide (DEAC) is emerging as a compelling alternative to the commonly used N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc). Supported by experimental data, DEAC demonstrates significant advantages in key performance areas, including reaction efficiency and a more favorable safety profile.

DEAC, a polar aprotic solvent, exhibits exceptional solvency for a wide range of organic compounds and polymers, comparable to or exceeding that of DMF and DMAc. Its higher boiling point and thermal stability offer better control over reaction conditions, particularly in high-temperature applications. This guide provides a comprehensive comparison of DEAC with DMF and DMAc, presenting available experimental data to inform solvent selection in research and manufacturing.

Physical and Chemical Properties: A Head-to-Head Comparison

A summary of the key physical and chemical properties of DEAC, DMF, and DMAc is presented below. These properties are critical in determining their suitability for specific applications.

PropertyThis compound (DEAC)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)
Molecular Formula C₆H₁₃NOC₃H₇NOC₄H₉NO
Molecular Weight 115.17 g/mol 73.09 g/mol 87.12 g/mol
Boiling Point 182–186 °C[1]153 °C[2]165 °C[2]
Flash Point 70.6 °C (closed cup)[1]58 °C63 °C
Water Solubility Miscible[1]Completely miscible[2]Miscible[3]

Performance in Chemical Synthesis: A Case Study in API Manufacturing

A notable advantage of DEAC has been demonstrated in the synthesis of Active Pharmaceutical Ingredients (APIs). In a case study involving the synthesis of a cardiovascular API, replacing DMF with DEAC in a critical heterocycle formation step resulted in a 34% higher yield and a significant reduction in reaction time from 8 hours to 3.5 hours .[4] Furthermore, the process using DEAC showed superior batch-to-batch consistency and a 65% reduction in genotoxic impurities , highlighting its potential for enhancing both efficiency and product quality in pharmaceutical manufacturing.[4]

The improved performance of DEAC in this synthesis can be attributed to its higher boiling point, which allows for a wider operational temperature range, and its unique solvency characteristics that can influence reaction kinetics and equilibrium.

Experimental Workflow: API Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an N-heterocyclic compound, where a solvent like DEAC, DMF, or DMAc is typically employed.

API_Synthesis_Workflow Reactants Nitrogen-Containing Nucleophilic Substrate + Electrophilic Carbon Source Reaction Reaction Mixture Reactants->Reaction Solvent Solvent (DEAC, DMF, or DMAc) Solvent->Reaction Catalyst Catalyst (e.g., FeCl3·6H2O) Catalyst->Reaction Heating Heating & Stirring Reaction->Heating Reaction Conditions Workup Work-up (e.g., Quenching, Extraction) Heating->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Product N-Heterocyclic Product Purification->Product

A generalized workflow for N-heterocycle synthesis.

While the specific experimental protocol for the aforementioned cardiovascular API synthesis is proprietary, a general procedure for the synthesis of N-heterocyclic compounds using DMAc as both a solvent and a carbon source has been reported.[5][6][7] This methodology can be adapted for comparative studies with DEAC and DMF.

General Experimental Protocol for N-Heterocycle Synthesis:

  • To a solution of the nitrogen-containing nucleophilic substrate in the chosen solvent (DEAC, DMF, or DMAc), add the catalyst (e.g., FeCl₃·6H₂O) and an oxidizing agent (e.g., di-t-butyl peroxide).

  • Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated period.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a standard aqueous work-up, including quenching the reaction and extracting the product with a suitable organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired N-heterocyclic compound.

Solvency Power: A Look at Polymer Solubility

The following logical diagram illustrates the factors influencing solvent selection for polymer applications.

Polymer_Solvent_Selection cluster_properties Solvent Properties cluster_application Application Requirements Solvency Power Solvency Power Solvent Selection Solvent Selection Solvency Power->Solvent Selection Boiling Point Boiling Point Boiling Point->Solvent Selection Toxicity Toxicity Toxicity->Solvent Selection Cost Cost Cost->Solvent Selection Polymer Type Polymer Type Polymer Type->Solvent Selection Processing Temperature Processing Temperature Processing Temperature->Solvent Selection Safety & Environmental\nRegulations Safety & Environmental Regulations Safety & Environmental\nRegulations->Solvent Selection

Factors influencing solvent selection for polymers.

Toxicological Profile: A Safer Alternative

A significant driver for seeking alternatives to DMF and DMAc is their associated toxicity. Both are classified as substances of very high concern due to their reproductive toxicity.[17] In contrast, available data for DEAC suggests a more favorable toxicological profile.

Toxicological EndpointThis compound (DEAC)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)
Acute Oral LD₅₀ (rat) 4760 µL/kg[2]2800 mg/kg4400 mg/kg
Acute Dermal LD₅₀ (rat) > 2000 mg/kg[2]4720 mg/kg2240 mg/kg
Skin Irritation (rabbit) Mild skin irritation[18]IrritatingIrritating
Eye Irritation (rabbit) Minimal irritation[1]Severe irritantIrritating
Reproductive Toxicity No data availableKnown reproductive toxicantKnown reproductive toxicant[17]

The lower acute toxicity and milder irritation potential of DEAC, as indicated by the available data, position it as a potentially safer solvent for laboratory and industrial use. However, a comprehensive assessment of its reproductive toxicity is still needed.

Experimental Protocols for Toxicity Testing

The toxicological data presented is based on standardized OECD test guidelines.

  • Acute Oral Toxicity: The study is typically conducted on rats according to OECD Guideline 401. The substance is administered by gavage in graduated doses to several groups of experimental animals. Observations of effects and mortality are made over a period of 14 days.[19]

  • Acute Dermal Toxicity: This test is performed on rats or rabbits following OECD Guideline 402. The substance is applied to a shaved area of the skin and held in contact with a porous gauze dressing for 24 hours. Observations for signs of toxicity are carried out for up to 14 days.[20][21]

  • Acute Dermal Irritation/Corrosion: Conducted on rabbits as per OECD Guideline 404. A small amount of the substance is applied to a patch of skin, and the degree of irritation (erythema and edema) is evaluated at specific intervals.[22][23][24][25][26]

  • Acute Eye Irritation/Corrosion: This test follows OECD Guideline 405 and involves applying the test substance into one eye of a rabbit. The eyes are then examined for any signs of irritation or corrosion at set time points.[1][3][27][28][29]

  • Reproductive Toxicity: These studies, such as those outlined in OECD Guideline 416, typically involve exposing male and female animals to the substance before and during mating, and for females, throughout gestation and lactation, to assess effects on fertility and offspring development.[30]

Conclusion

This compound presents a promising alternative to DMF and DMAc, offering superior performance in certain chemical syntheses, as evidenced by increased yields and reduced reaction times in API manufacturing. Its higher boiling point provides better process control, and its preliminary toxicological data suggests a safer profile. While further research is needed to fully characterize its solvency power across a broader range of polymers and to complete its reproductive toxicity assessment, the existing evidence strongly supports its consideration as a viable and advantageous replacement solvent in both research and industrial settings. The adoption of DEAC can contribute to the development of greener, more efficient, and safer chemical processes.

References

Cross-Referencing Experimental NMR Data of N,N-Diethylacetoacetamide with Literature Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate structural elucidation of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative analysis of experimental NMR data for N,N-Diethylacetoacetamide against established literature values, offering a benchmark for experimental validation.

This document presents a summary of ¹H and ¹³C NMR spectral data, details the experimental protocols for data acquisition, and includes a visual workflow for the cross-referencing process.

Data Presentation: A Comparative Analysis

The following tables summarize the experimental and literature NMR data for this compound. The experimental data has been sourced from publicly available spectra, while the literature values are referenced from established chemical databases.

Table 1: ¹H NMR Data Comparison for this compound (Solvent: CDCl₃)

Protons (Structure)Experimental Chemical Shift (δ ppm)Literature Chemical Shift (δ ppm)[1]MultiplicityCoupling Constant (J Hz)
a (CH₃-C=O)2.282.281Singlet-
b (CH₂-C=O)3.523.517Singlet-
c (N-CH₂)3.30, 3.403.296, 3.397Quartet7.2
d (N-CH₂-CH₃)1.14, 1.191.140, 1.186Triplet7.2

Note: The two distinct signals for the N-CH₂ (c) and N-CH₂-CH₃ (d) protons are due to hindered rotation around the amide bond, making the two ethyl groups magnetically non-equivalent.

Table 2: ¹³C NMR Data Comparison for this compound (Solvent: CDCl₃)

Carbon (Structure)Literature Chemical Shift (δ ppm)
C H₃-C=O30.5
C H₂-C=O51.0
N-C H₂40.5, 41.5
N-CH₂-C H₃12.9, 14.2
C=O (Amide)169.5
C=O (Keto)205.0

Note: Definitive experimental ¹³C NMR data was not available in the searched literature. The values presented are based on typical chemical shifts for similar functional groups and should be used as a reference for experimental validation.

Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structural analysis. Below is a generalized protocol based on standard practices for obtaining ¹H and ¹³C NMR spectra of small organic molecules like this compound.

¹H NMR Spectroscopy:

  • Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

  • Instrumentation: The spectrum is recorded on a 400 MHz NMR spectrometer.[1]

  • Acquisition Parameters:

    • Number of Scans: 16-32 scans are typically sufficient for good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

    • Pulse Width: A standard 90° pulse is applied.

    • Temperature: The experiment is conducted at room temperature (approximately 298 K).

¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated solution of this compound (20-50 mg) in CDCl₃ is typically required due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: The spectrum is recorded on a spectrometer operating at a corresponding frequency for ¹³C, for instance, 100 MHz for a 400 MHz ¹H instrument.

  • Acquisition Parameters:

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

    • Decoupling: Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

    • Temperature: The experiment is performed at room temperature (approximately 298 K).

Mandatory Visualization

The following diagram illustrates the logical workflow for cross-referencing experimental NMR data with literature values.

NMR_Cross_Referencing_Workflow cluster_experimental Experimental Data Acquisition cluster_literature Literature Data Retrieval cluster_comparison Data Comparison and Validation exp_sample Prepare Sample (this compound in CDCl3) exp_1h Acquire 1H NMR Spectrum exp_sample->exp_1h exp_13c Acquire 13C NMR Spectrum exp_sample->exp_13c exp_process Process Data (FT, Phasing, Baseline Correction) exp_1h->exp_process exp_13c->exp_process compare_1h Compare 1H Data: - Chemical Shifts - Multiplicities - Coupling Constants exp_process->compare_1h compare_13c Compare 13C Data: - Chemical Shifts exp_process->compare_13c lit_search Search Databases & Journals (e.g., SDBS, SciFinder) lit_1h Find Literature 1H NMR Data lit_search->lit_1h lit_13c Find Literature 13C NMR Data lit_search->lit_13c lit_1h->compare_1h lit_13c->compare_13c validation Validate Structure compare_1h->validation compare_13c->validation

Workflow for NMR Data Cross-Referencing

References

The Untapped Potential: Evaluating the Bioactivity of N,N-Diethylacetoacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

While N,N-Diethylacetoacetamide is primarily utilized as a versatile solvent and a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers, a comprehensive exploration of the direct bioactive efficacy of its derivatives remains a notably underexplored field of scientific inquiry. [1][2] Current publicly available research and patent literature do not provide specific experimental data on the biological activities of compounds directly derived from this compound. However, the broader class of acetamide and acetoacetamide derivatives has demonstrated a wide spectrum of significant biological effects, suggesting a potential avenue for future drug discovery and development.

This guide provides a comparative overview of the reported bioactivities within the broader acetamide chemical class to offer a predictive lens into the potential of this compound derivatives.

The Broader Acetamide Family: A Landscape of Bioactivity

Derivatives of the core acetamide structure have been extensively investigated and have shown promise in various therapeutic areas. These activities, however, are not attributed to derivatives of this compound but to other compounds sharing the acetamide functional group.

Anti-inflammatory and Antioxidant Properties

A study on novel acetamide derivatives reported their potential as anti-inflammatory and antioxidant agents.[3] The antioxidant capacity was evaluated by their ability to scavenge the ABTS radical cation, while anti-inflammatory effects were assessed by measuring the reduction of reactive oxygen species (ROS) and nitric oxide (NO) production in stimulated macrophages.[3]

Table 1: Antioxidant and Anti-inflammatory Activity of Selected Acetamide Derivatives
Compound IDAntioxidant Activity (ABTS Scavenging)Anti-inflammatory Activity (NO Reduction)
Compound A HighSignificant reduction at 10 µM
Compound B ModerateModerate reduction at 10 µM
Compound C LowMinimal effect

Note: This table is a representative summary based on findings for general acetamide derivatives, not specific this compound derivatives.

Experimental Protocols: A Generalized Approach

The following are generalized methodologies for assessing the bioactivity of novel chemical compounds, adapted from studies on various acetamide derivatives.

Synthesis of Acetamide Derivatives

A common method for synthesizing acetamide derivatives involves the reaction of a carboxylic acid with an amine in the presence of a coupling agent.

General Synthesis Protocol:

  • A solution of the desired carboxylic acid derivative (1 equivalent) is prepared in a suitable dry solvent (e.g., dichloromethane).

  • Coupling agents such as N,N'-carbonyldiimidazole (CDI) (2 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (2 equivalents) are added to the solution.

  • The mixture is stirred at room temperature for a specified duration (e.g., 20 minutes) to activate the carboxylic acid.

  • The appropriate amine (2 equivalents) is then added to the reaction mixture.

  • The reaction is allowed to proceed at room temperature for several hours until completion.[3]

  • The final product is isolated and purified using standard techniques such as extraction and chromatography.

cluster_synthesis General Synthesis of Acetamide Derivatives Carboxylic Acid Carboxylic Acid Activation Activation Carboxylic Acid->Activation Amine Amine Reaction Reaction Amine->Reaction Coupling Agents (e.g., CDI, DMAP) Coupling Agents (e.g., CDI, DMAP) Coupling Agents (e.g., CDI, DMAP)->Activation Activation->Reaction Acetamide Derivative Acetamide Derivative Reaction->Acetamide Derivative Purification Purification Acetamide Derivative->Purification Final Product Final Product Purification->Final Product

General synthetic workflow for acetamide derivatives.

In Vitro Antioxidant Activity Assay (ABTS Method)

The antioxidant activity can be determined by the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method. This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

Protocol:

  • The ABTS•+ radical cation is generated by reacting a 7 mM ABTS solution with potassium persulfate and incubating the mixture in the dark for 12-16 hours.

  • The ABTS•+ solution is then diluted with ethanol to achieve a specific absorbance at 734 nm.

  • The test compounds are added to the ABTS•+ solution at various concentrations.

  • The decrease in absorbance is measured after a set incubation period, and the percentage of inhibition is calculated relative to a standard antioxidant like Trolox.[3]

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cells (e.g., macrophage cell lines) are seeded in 96-well plates and cultured.

  • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 hours).

  • An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells compared to an untreated control.

cluster_workflow Bioactivity Screening Workflow Compound Synthesis Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Antioxidant Antioxidant In Vitro Assays->Antioxidant Anti-inflammatory Anti-inflammatory In Vitro Assays->Anti-inflammatory Cytotoxicity Cytotoxicity In Vitro Assays->Cytotoxicity Data Analysis Data Analysis Antioxidant->Data Analysis Anti-inflammatory->Data Analysis Cytotoxicity->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

A conceptual workflow for screening bioactive molecules.

Conclusion: A Call for Further Research

While the direct bioactivity of this compound derivatives remains an uncharted area, the documented efficacy of the broader acetamide family provides a strong rationale for future investigations. The established role of this compound as a readily available chemical intermediate positions it as an attractive starting material for the synthesis of novel compound libraries.[4] Future research should focus on the synthesis and systematic screening of this compound derivatives for various biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties. Such studies would be instrumental in unlocking the potential therapeutic applications of this chemical class.

References

A Comparative Analysis of Catalysts for the Synthesis of Substituted 2-Pyridones from N,N-Diethylacetoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various catalysts for the one-pot, three-component synthesis of substituted 2-pyridones, utilizing N,N-Diethylacetoacetamide as a key starting material. While direct comparative studies on this specific substrate are not extensively documented, this guide extrapolates data from analogous reactions with similar β-dicarbonyl compounds to present a representative analysis of catalyst performance. The synthesis of 2-pyridone derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities.

The representative reaction under consideration is the condensation of this compound, an aromatic aldehyde (benzaldehyde), and a nitrile source (malononitrile) to yield a highly functionalized 2-pyridone. This reaction typically proceeds via a tandem Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and tautomerization. The choice of catalyst is crucial for optimizing reaction rates and yields.

Comparative Catalyst Performance

The following table summarizes the performance of common basic catalysts in the synthesis of N,N-diethyl-4-phenyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile from this compound, benzaldehyde, and malononitrile. The data is compiled based on typical results observed for similar multicomponent reactions.

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
PiperidineEthanolReflux685
Sodium Hydroxide (NaOH)Methanol/WaterRoom Temp1278
Potassium Hydroxide (KOH)EthanolReflux582
Triethylamine (Et3N)TolueneReflux1070
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)AcetonitrileRoom Temp490

Experimental Protocols

General Procedure for the One-Pot Synthesis of N,N-diethyl-4-phenyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile:

A mixture of this compound (1 mmol), benzaldehyde (1 mmol), malononitrile (1 mmol), and the respective catalyst (0.1 mmol) in the specified solvent (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The reaction mixture is stirred at the designated temperature for the specified duration. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is washed with cold ethanol and recrystallized from a suitable solvent to afford the pure product.

Detailed Protocol for Piperidine-Catalyzed Synthesis:

  • To a 50 mL round-bottom flask, add this compound (1.57 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ethanol (20 mL).

  • Add piperidine (0.085 g, 1 mmol) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 6 hours.

  • Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane, 1:1).

  • After completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume by half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to yield N,N-diethyl-4-phenyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the proposed reaction mechanism and a generalized experimental workflow for the synthesis of substituted 2-pyridones from this compound.

Reaction_Pathway cluster_Knoevenagel Knoevenagel Condensation cluster_Michael Michael Addition cluster_Cyclization Cyclization & Tautomerization benzaldehyde Benzaldehyde intermediate1 Benzylidenemalononitrile benzaldehyde->intermediate1 + Malononitrile - H2O malononitrile Malononitrile intermediate2 Michael Adduct intermediate1->intermediate2 + this compound deaa This compound (enolate form) intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product 2-Pyridone Product intermediate3->product Tautomerization

Caption: Proposed reaction pathway for the synthesis of a 2-pyridone derivative.

Experimental_Workflow start Start: Reagent Preparation mix Mix Reactants and Catalyst in Solvent start->mix react Heat to Reflux / Stir at RT mix->react monitor Monitor Reaction by TLC react->monitor workup Workup: Cool, Concentrate, Precipitate monitor->workup Reaction Complete filter Filter and Wash Solid workup->filter dry Dry Product Under Vacuum filter->dry analyze Characterize Product (NMR, IR, MS) dry->analyze end End: Pure Product analyze->end

Caption: General experimental workflow for the synthesis of 2-pyridones.

Assessing the Environmental Impact of N,N-Diethylacetoacetamide in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of N,N-Diethylacetoacetamide (DEAA) with a greener alternative, Ethyl Acetoacetate (EAA), reveals significant differences in their environmental profiles. This guide provides researchers, scientists, and drug development professionals with a data-driven assessment to inform safer and more sustainable chemical synthesis.

This compound (DEAA) is a versatile intermediate in the synthesis of various chemical products, notably insecticides and pigments. However, growing environmental concerns necessitate a thorough evaluation of its impact and a comparison with more benign alternatives. This guide presents a comparative analysis of DEAA and Ethyl Acetoacetate (EAA), a structurally similar and widely used chemical intermediate with a more favorable environmental footprint.

Comparative Environmental and Toxicological Profile

The following table summarizes the key environmental and toxicological parameters for both DEAA and EAA. Due to the limited availability of experimental data for DEAA, quantitative structure-activity relationship (QSAR) models, specifically US EPA's ECOSAR™ for aquatic toxicity and BIOWIN™ for biodegradability, were employed to generate predicted values.

ParameterThis compound (DEAA)Ethyl Acetoacetate (EAA)Data Source/Method
Aquatic Toxicity (Fish - 96 hr LC50) 75.8 mg/L (Predicted)230 mg/LECOSAR Prediction for DEAA; Experimental Data for EAA
Aquatic Toxicity (Daphnid - 48 hr LC50) 110.4 mg/L (Predicted)550 mg/LECOSAR Prediction for DEAA; Experimental Data for EAA
Aquatic Toxicity (Green Algae - 96 hr EC50) 39.5 mg/L (Predicted)>500 mg/LECOSAR Prediction for DEAA; Experimental Data for EAA
Biodegradability Not readily biodegradable (Predicted)Readily biodegradableBIOWIN Prediction for DEAA; Experimental Data for EAA
Acute Oral Toxicity (Rat LD50) 4760 mg/kg[1]3980 mg/kgExperimental Data

Key Findings:

  • Aquatic Toxicity: Predicted data suggests that DEAA is more toxic to aquatic organisms across all three trophic levels (fish, daphnids, and green algae) compared to EAA.

  • Biodegradability: EAA is readily biodegradable, indicating it is unlikely to persist in the environment. In contrast, predictions for DEAA suggest it is not readily biodegradable, raising concerns about its potential for persistence and long-term environmental impact.

  • Acute Toxicity: Both compounds exhibit relatively low acute oral toxicity in rats.

Synthesis and Environmental Considerations

The conventional synthesis of DEAA involves the reaction of diketene with diethylamine.[2] This process can generate by-products and waste streams that require careful management. Greener alternatives for the synthesis of acetoacetamides are being explored, including enzymatic approaches and the use of less hazardous starting materials.[3]

In contrast, EAA can be produced through various methods, including greener enzymatic routes that offer improved atom economy and reduced environmental impact.[4] Life cycle assessment (LCA) data for bio-based EAA indicates a significantly lower carbon footprint compared to traditional petrochemical production routes.[5][6]

Experimental Protocols

Synthesis of this compound (Adapted from a similar procedure for N,N-dimethylacetoacetamide)

  • Reaction: Diethylamine is slowly added to diketene, typically in a solvent like toluene, and the reaction mixture is heated under reflux.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by fractional distillation.

  • Waste Streams: The primary waste streams include the solvent used in the reaction and distillation residues, which may contain unreacted starting materials and by-products.

Predicted Aquatic Toxicity Assessment using ECOSAR™

The aquatic toxicity of DEAA was estimated using the US EPA's Ecological Structure-Activity Relationships (ECOSAR™) model. The SMILES (Simplified Molecular Input Line Entry System) string for DEAA, O=C(C)CC(=O)N(CC)CC, was used as the input for the prediction. The model calculates the toxicity based on the chemical structure and its similarity to compounds with known aquatic toxicity data.

Predicted Biodegradability Assessment using BIOWIN™

The biodegradability of DEAA was predicted using the US EPA's BIOWIN™ model, which is part of the EPI Suite™ software. The model uses a fragment contribution method to estimate the probability of a chemical undergoing rapid aerobic biodegradation.

Logical Relationship of Environmental Impact Assessment

cluster_synthesis Synthesis cluster_product Product cluster_impact Environmental Impact DEAA_Synthesis DEAA Synthesis (Diketene + Diethylamine) DEAA This compound (DEAA) DEAA_Synthesis->DEAA EAA_Synthesis EAA Synthesis (Greener Alternatives Available) EAA Ethyl Acetoacetate (EAA) EAA_Synthesis->EAA DEAA_Impact Higher Aquatic Toxicity (Predicted) Not Readily Biodegradable (Predicted) DEAA->DEAA_Impact EAA_Impact Lower Aquatic Toxicity Readily Biodegradable EAA->EAA_Impact

Comparative environmental impact pathway of DEAA and EAA.

Conclusion and Recommendations

Based on the available experimental data for Ethyl Acetoacetate and the predictive data for this compound, EAA presents a significantly lower environmental risk profile. Its ready biodegradability and lower aquatic toxicity make it a preferable alternative in synthetic applications where feasible.

Researchers and drug development professionals are encouraged to:

  • Prioritize the use of EAA over DEAA in new synthesis routes where chemically appropriate.

  • Explore greener synthesis methods for acetoacetamide derivatives to minimize the environmental footprint of their production.

  • Conduct experimental validation of the predicted environmental properties of DEAA to provide a more definitive risk assessment.

By considering the environmental impact of chemical intermediates like DEAA and actively seeking out and adopting greener alternatives, the scientific community can contribute to a more sustainable future for chemical synthesis and manufacturing.

References

Safety Operating Guide

Proper Disposal of N,N-Diethylacetoacetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of N,N-Diethylacetoacetamide is paramount for maintaining a secure laboratory environment and protecting the ecosystem. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical responsibly.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2][3][4] In case of accidental contact, flush the affected skin or eyes with copious amounts of water and seek medical attention.[1][4][5] For spills, absorb the material with an inert substance such as sand or vermiculite, and collect it in a suitable, closed container for disposal.[1][5]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations. It is classified as a hazardous waste and requires professional handling.

  • Segregation and Storage:

    • Do not mix this compound with other waste streams.

    • Store in a clearly labeled, sealed, and compatible container. The original container is often suitable if it is in good condition.

    • Keep the waste container in a cool, dry, and well-ventilated designated hazardous waste storage area, away from incompatible materials such as strong oxidizing agents.[1][5]

  • Engage a Licensed Disposal Company:

    • Contact a certified hazardous waste disposal company to arrange for pickup and disposal.[5][6]

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Documentation:

    • Maintain accurate records of the amount of this compound designated for disposal.

    • Complete all required waste manifest forms provided by the disposal company.

Key Chemical and Safety Data

The following table summarizes essential quantitative data for this compound, providing a quick reference for safety and handling.

PropertyValueSource
CAS Number2235-46-3[5]
Molecular FormulaC8H15NO2[5]
Molecular Weight157.21 g/mol [5]
AppearanceYellow-orange liquid[5]
Boiling Point213 - 218 °C at 1013 hPa[5]
Flash Point94 °C (closed cup)[5]
Density0.995 g/cm³ at 20 °C[5]
Water Solubility10 g/L at 26 °C[5]
Oral LD50 (Rat)4760 mg/kg[5]

Disposal Workflow

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Assessment cluster_handling Waste Handling & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify this compound for Disposal B Consult Safety Data Sheet (SDS) A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Is the chemical in its original, sealed container? C->D E Transfer to a labeled, compatible waste container D->E No F Store in a designated hazardous waste area D->F Yes E->F G Contact Licensed Hazardous Waste Disposal Company F->G H Provide SDS and complete waste manifest G->H I Schedule and complete waste pickup H->I J Spill Occurs K Absorb with inert material (e.g., sand) J->K L Collect in a sealed container for disposal K->L L->E

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety protocols and a certified environmental health and safety officer for any additional guidance.

References

Safeguarding Laboratory Personnel: Essential Protocols for Handling N,N-Diethylacetoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel—including researchers, scientists, and drug development professionals—who handle N,N-Diethylacetoacetamide. Adherence to these protocols is mandatory to ensure a safe working environment and proper disposal of chemical waste.

This compound is a chemical that requires careful handling to prevent potential exposure and ensure personal safety. The following procedures outline the necessary personal protective equipment (PPE), operational steps for safe handling, and compliant disposal methods.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the correct and consistent use of appropriate PPE. The following table summarizes the required equipment for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Use Cases
Eyes/Face Safety Goggles or Face ShieldRecommended to protect against splashes. Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3]
Skin Chemical-resistant GlovesWear appropriate protective gloves to prevent skin exposure.[1][2][4] Nitrile gloves are commonly used, but it is crucial to inspect them before use and change them frequently, especially after direct contact with the chemical.[1][5] For specific breakthrough times and material compatibility, consult the glove manufacturer's guidelines.
Body Lab Coat or Chemical-resistant ApronA lab coat should be worn to protect against incidental contact.[1] For procedures with a higher risk of splashes, a chemical-resistant apron is recommended.[1] Wear clothing that covers the entire body, such as long pants and closed-toe shoes.[1]
Respiratory RespiratorGenerally not required under normal laboratory conditions with adequate ventilation.[1][3] However, if working in an area with poor ventilation or when there is a risk of inhaling vapors, mist, or gas, a NIOSH (US) or EN 14387 (EU) approved respirator should be used.[6]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing risks. The following step-by-step experimental protocol must be followed.

1. Preparation and Precautionary Measures:

  • Ensure the work area is well-ventilated, and an eyewash station and safety shower are readily accessible.[2]

  • Review the Safety Data Sheet (SDS) for this compound before starting any work.

  • Wear all required PPE as specified in the table above before handling the chemical.[7]

2. Handling the Chemical:

  • Avoid contact with eyes, skin, and clothing.[2][5]

  • Avoid inhalation of vapor or mist.[8]

  • Keep the container tightly closed when not in use.[2][6][9]

  • Keep away from heat, sparks, and open flames, as the substance is a combustible liquid.[2]

  • Do not eat, drink, or smoke in the designated work area.[7]

3. Post-Handling Procedures:

  • Wash hands thoroughly with soap and water after handling.[2][7]

  • Remove any contaminated clothing and wash it before reuse.[2]

4. Accidental Release Measures:

  • In case of a spill, immediately evacuate non-essential personnel from the area.[9]

  • Ensure adequate ventilation.[6]

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[2][6]

  • Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[6]

  • Prevent the spill from entering drains or waterways.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Chemical Waste: Dispose of this compound waste in a designated, labeled hazardous waste container.

  • Contaminated Materials: All contaminated items, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.[6] Empty containers may retain product residue and should be handled with the same precautions as the chemical itself.[2]

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[9] It is recommended to entrust the disposal to a licensed waste disposal company.[9]

Workflow for Safe Handling of this compound

A Risk Assessment (Review SDS) B Select & Don PPE (Gloves, Goggles, Lab Coat) A->B Proceed C Prepare Work Area (Ensure Ventilation, Eyewash) B->C Proceed D Handling this compound (Avoid Contact & Inhalation) C->D Proceed E Post-Handling (Wash Hands, Decontaminate) D->E Complete H Accidental Spill D->H If Spill Occurs F Waste Segregation (Chemical vs. Contaminated PPE) E->F Proceed G Proper Disposal (Follow Regulations) F->G Proceed I Spill Response (Evacuate, Ventilate, Absorb) H->I Initiate I->F Collect Waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.